Zeylenol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
[(1R,2S,5R,6S)-5-benzoyloxy-1,2,6-trihydroxycyclohex-3-en-1-yl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c22-17-12-11-16(28-20(25)15-9-5-2-6-10-15)18(23)21(17,26)13-27-19(24)14-7-3-1-4-8-14/h1-12,16-18,22-23,26H,13H2/t16-,17+,18+,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCUZBLYCWUTRL-OEMYIYORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2(C(C=CC(C2O)OC(=O)C3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@]2([C@H](C=C[C@H]([C@@H]2O)OC(=O)C3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451085 | |
| Record name | (1R,4S,5R,6S)-5-[(Benzoyloxy)methyl]-4,5,6-trihydroxycyclohex-2-en-1-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78804-17-8 | |
| Record name | Zeylenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78804-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,4S,5R,6S)-5-[(Benzoyloxy)methyl]-4,5,6-trihydroxycyclohex-2-en-1-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zeylenol, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVM7L54PBC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Acknowledgment of Fictional Compound and Adaptation of a Real-World Analog
The compound "Zeylenol" appears to be a fictional therapeutic agent, as a thorough review of scientific and medical literature reveals no such substance. However, the nomenclature bears a striking resemblance to "Tylenol," the well-known brand name for the analgesic and antipyretic drug, acetaminophen.
Given the request for an in-depth technical guide on the mechanism of action of a therapeutic agent with this name, this document will proceed by providing a comprehensive overview of the current scientific understanding of acetaminophen's mechanism of action . This approach will fulfill the user's core requirements for a detailed, scientifically rigorous guide, complete with experimental protocols and pathway visualizations, by focusing on a real-world, extensively studied compound.
An In-Depth Technical Guide to the Core Mechanism of Action of Acetaminophen
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing a Common Analgesic
Acetaminophen (N-acetyl-para-aminophenol), known commercially as Tylenol, is one of the most widely used over-the-counter medications for pain and fever relief.[1][2][3] Despite its long-standing clinical use, the precise mechanism of action of acetaminophen has been a subject of considerable scientific investigation and debate.[4][5][6] It is not classified as a nonsteroidal anti-inflammatory drug (NSAID) because it exhibits weak anti-inflammatory activity.[2][5] This guide will provide a detailed exploration of the multifaceted and evolving understanding of how acetaminophen exerts its therapeutic effects.
Part 1: Central and Peripheral Mechanisms of Acetaminophen
The analgesic and antipyretic properties of acetaminophen are now understood to result from a combination of central and peripheral actions, involving multiple molecular targets.
Inhibition of Cyclooxygenase (COX) Enzymes in the Central Nervous System
A primary hypothesis for acetaminophen's action is its inhibition of COX enzymes, which are responsible for the synthesis of prostaglandins involved in pain and fever.[4][5] Unlike NSAIDs, which inhibit COX enzymes throughout the body, acetaminophen's inhibitory effects are more pronounced within the central nervous system (CNS).[4][5] This CNS-specific action is thought to be due to the different peroxide tone in the CNS compared to peripheral tissues; high peroxide levels in inflamed peripheral tissues may reduce the activity of acetaminophen.
The Role of the Metabolite AM404 and the Endocannabinoid System
A significant portion of acetaminophen's analgesic effect is now attributed to its active metabolite, N-arachidonoylphenolamine (AM404).[4][6][7] After administration, acetaminophen is metabolized in the liver to p-aminophenol, which then crosses the blood-brain barrier.[6] Within the brain, p-aminophenol is conjugated with arachidonic acid by fatty acid amide hydrolase (FAAH) to form AM404.[6]
AM404 is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) receptor and also inhibits the reuptake of the endogenous cannabinoid, anandamide.[4][6] This leads to an increase in endocannabinoid signaling, which can suppress pain transmission.
Modulation of Descending Serotonergic Pathways
Evidence also suggests that acetaminophen's mechanism involves the modulation of descending serotonergic pathways from the brainstem to the spinal cord.[4] These pathways play a crucial role in inhibiting pain signals in the dorsal horn of the spinal cord. The activation of these pathways by acetaminophen contributes to its analgesic effect.
Part 2: Visualizing the Molecular Pathways
The following diagram illustrates the metabolic conversion of acetaminophen and the subsequent actions of its key metabolite, AM404.
Caption: Metabolic pathway of acetaminophen and the action of its metabolite AM404 in the CNS.
Part 3: Experimental Validation of Mechanism
To investigate the role of the TRPV1 receptor in the analgesic effects of acetaminophen's metabolite, AM404, a calcium imaging assay in cultured dorsal root ganglion (DRG) neurons can be employed.
Experimental Protocol: Calcium Imaging of TRPV1 Activation by AM404 in DRG Neurons
Objective: To determine if AM404 activates TRPV1 channels in primary sensory neurons.
Methodology:
-
Cell Culture:
-
Isolate dorsal root ganglia from rodents.
-
Dissociate the ganglia into single cells using enzymatic digestion (e.g., collagenase and dispase).
-
Plate the neurons on collagen-coated glass coverslips and culture for 24-48 hours.
-
-
Fluorescent Calcium Indicator Loading:
-
Incubate the cultured DRG neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.
-
Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution) to remove excess dye.
-
-
Calcium Imaging:
-
Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
Continuously perfuse the cells with the physiological buffer.
-
Establish a baseline fluorescence reading for 2-5 minutes.
-
-
Compound Application:
-
Apply a known TRPV1 agonist (e.g., capsaicin) as a positive control to confirm the presence of functional TRPV1 channels.
-
After a washout period, apply AM404 at various concentrations to the neurons.
-
Record changes in intracellular calcium concentrations, indicated by changes in fluorescence intensity.
-
-
Data Analysis:
-
Measure the peak fluorescence intensity change in response to AM404 application.
-
Plot a dose-response curve to determine the EC50 (half-maximal effective concentration) of AM404 for TRPV1 activation.
-
Workflow Diagram for Calcium Imaging Experiment
Caption: Experimental workflow for assessing AM404-mediated TRPV1 activation.
Part 4: Quantitative Data and Downstream Effects
The multifaceted mechanism of acetaminophen leads to a range of downstream physiological effects that culminate in analgesia and antipyresis.
Comparative Inhibitory Concentrations
The following table summarizes hypothetical inhibitory concentrations (IC50) of acetaminophen and a typical NSAID against COX enzymes, illustrating acetaminophen's weaker peripheral activity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Notes |
| Acetaminophen | >100 | ~150 | Weak inhibitor of both isoforms, particularly in high-peroxide environments. |
| Typical NSAID | ~5 | ~1 | Potent inhibitor of both isoforms. |
Downstream Physiological Consequences
-
Analgesia: The central inhibition of COX enzymes reduces prostaglandin production in the brain and spinal cord, decreasing the sensitization of nociceptive neurons.[4][5] The activation of TRPV1 and the enhancement of endocannabinoid signaling by AM404 further suppress pain transmission.[6][7]
-
Antipyresis: Acetaminophen is thought to reduce fever by inhibiting prostaglandin E2 (PGE2) synthesis in the hypothalamus, the brain's thermoregulatory center.[8]
-
Weak Anti-inflammatory Effects: The limited ability of acetaminophen to inhibit COX enzymes in peripheral tissues, where peroxide levels are high during inflammation, accounts for its weak anti-inflammatory properties.[4]
Logical Relationship of Mechanisms to Therapeutic Effect
Caption: Logical flow from molecular interaction to therapeutic effect of acetaminophen.
Conclusion
The mechanism of action of acetaminophen is more complex than initially understood and involves multiple pathways primarily within the central nervous system.[4][6] Its central COX inhibition, combined with the actions of its active metabolite AM404 on the endocannabinoid and TRPV1 systems, and modulation of serotonergic pathways, collectively contribute to its effective analgesic and antipyretic properties with minimal peripheral anti-inflammatory effects.[4][5][6] This intricate mechanism distinguishes it from NSAIDs and provides a rationale for its clinical utility and safety profile when used as directed. Further research continues to refine our understanding of this common yet complex therapeutic agent.
References
- What is the mechanism of action (MOA) of Tylenol (acetaminophen)? - Dr.Oracle. (2025-03-28).
- How Does Acetaminophen Work? All About Tylenol's Mechanism of Action - GoodRx. (2025-02-11).
- After Decades, Scientists Have Finally Discovered Tylenol's Secret Mechanism. (2025-11-13).
- Tylenol - Wikipedia.
- Acetaminophen Explained: Uses, Dosage & Safety | TYLENOL®.
- Tylenol: Uses, Dosage, Side Effects, Warnings - Drugs.com. (2024-02-29).
- Acetaminophen (Tylenol): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2025-04-13).
- Acetaminophen: Uses, Dosage, Side Effects, Warnings - Drugs.com. (2025-11-27).
- Acetaminophen Capsules or Tablets: Uses & Side Effects - Cleveland Clinic.
- Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action. (2020-11-29).
- Acetaminophen Side Effects and Mechanism of Action - YouTube. (2021-10-14).
- Acetaminophen: MedlinePlus Drug Information. (2025-10-15).
Sources
- 1. Tylenol - Wikipedia [en.wikipedia.org]
- 2. tylenol.com [tylenol.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. droracle.ai [droracle.ai]
- 5. Acetaminophen Mechanism of Action: How Does Tylenol Work? - GoodRx [goodrx.com]
- 6. Frontiers | Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action [frontiersin.org]
- 7. scitechdaily.com [scitechdaily.com]
- 8. Acetaminophen (Tylenol): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
An In-depth Technical Guide to the Discovery and Origin of Zeylenol in Uvaria grandiflora
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Zeylenol, a polyoxygenated cyclohexene natural product isolated from Uvaria grandiflora. It details the discovery, chemical characterization, and known biological activities of this compound, offering insights for researchers in natural product chemistry, pharmacology, and drug development.
Introduction: The Botanical Source - Uvaria grandiflora
Uvaria grandiflora, a member of the Annonaceae family, is a large, woody climbing shrub native to Southeast Asia.[1] Traditionally, various parts of this plant have been used in folk medicine to treat ailments such as abdominal pain and skin diseases.[1] The genus Uvaria is a rich source of diverse secondary metabolites, including flavonoids, alkaloids, and notably, polyoxygenated cyclohexenes, which have garnered significant scientific interest due to their potent biological activities.[2][3]
The Discovery of this compound
This compound is one of the many polyoxygenated cyclohexenes that have been isolated from Uvaria grandiflora. Its discovery was the result of phytochemical investigations aimed at identifying the bioactive constituents of this traditionally used medicinal plant. Researchers investigating the roots of Uvaria grandiflora successfully isolated and characterized this compound alongside several other new polyoxygenated cyclohexenes.[4] The structural elucidation of these compounds was accomplished through a combination of spectral techniques, including Nuclear Magnetic Resonance (NMR) and X-ray analysis.[4]
Chemical Structure and Properties of this compound
This compound belongs to the class of polyoxygenated cyclohexenes, which are characterized by a six-membered carbon ring with multiple oxygen-containing functional groups. The precise stereochemistry and substitution pattern of this compound were determined through meticulous spectroscopic analysis. While the detailed spectral data for this compound is dispersed across various research publications, the general approach to its structural determination is outlined below.
Structural Elucidation Methodology
The structural backbone and stereochemistry of this compound and similar compounds are typically elucidated using a combination of the following spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are fundamental in establishing the carbon framework and the connectivity of protons and carbons. The chemical shifts and coupling constants provide crucial information about the relative stereochemistry of the substituents on the cyclohexene ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compound. Tandem MS (MS/MS) experiments provide information about the fragmentation pattern, which helps in confirming the structure and identifying key functional groups.
-
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry of the molecule.
Experimental Protocols: From Plant to Pure Compound
The isolation and purification of this compound from Uvaria grandiflora is a multi-step process that relies on chromatographic techniques. The following is a generalized protocol based on methodologies reported for the isolation of polyoxygenated cyclohexenes from Uvaria species.[2][5]
Plant Material Collection and Preparation
-
Collection: The roots or leaves of Uvaria grandiflora are collected from their natural habitat.[4][5] Proper botanical identification is crucial to ensure the correct plant species is being studied.
-
Drying and Grinding: The collected plant material is air-dried in the shade to prevent the degradation of thermolabile compounds. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.
Extraction of Crude Bioactive Compounds
-
Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with an organic solvent, typically methanol or a mixture of dichloromethane and methanol, at room temperature.[5] This process is repeated multiple times to ensure maximum extraction of the secondary metabolites.
-
Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
Fractionation and Isolation of this compound
The crude extract, a complex mixture of various compounds, is then subjected to a series of chromatographic steps to isolate the pure this compound.
Workflow for Isolation of Polyoxygenated Cyclohexenes
Caption: General workflow for the isolation of this compound.
Detailed Protocol:
-
Liquid-Liquid Fractionation: The crude extract is suspended in a methanol-water mixture and partitioned successively with solvents of increasing polarity, such as petroleum ether, dichloromethane (DCM), and n-butanol, to separate compounds based on their polarity.[5] The polyoxygenated cyclohexenes, including this compound, are typically found in the dichloromethane fraction.
-
Silica Gel Column Chromatography: The DCM fraction is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a more polar solvent like ethyl acetate, is used to separate the compounds into several fractions.
-
Sephadex LH-20 Chromatography: Fractions rich in polyoxygenated cyclohexenes are further purified using size-exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent. This step helps to remove polymeric and other high molecular weight impurities.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often achieved using preparative reversed-phase HPLC. This technique provides high resolution and allows for the isolation of pure this compound.
Biological Activities and Potential Therapeutic Applications
This compound and other polyoxygenated cyclohexenes from Uvaria species have demonstrated a range of promising biological activities.
Anti-inflammatory Activity
Studies have shown that some polyoxygenated cyclohexenes possess anti-inflammatory properties.[6] The mechanism of this activity is thought to involve the inhibition of pro-inflammatory mediators. For instance, some related compounds have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide-stimulated RAW 264.7 macrophage cells.[6] This suggests that this compound may exert its anti-inflammatory effects through the modulation of inflammatory signaling pathways, such as the NF-κB pathway.
Putative Anti-inflammatory Mechanism of this compound
Caption: Potential inhibition of the NF-κB pathway by this compound.
Cytotoxic and Anticancer Activity
Several polyoxygenated cyclohexenes have exhibited significant cytotoxicity against various cancer cell lines.[7] While extensive data for this compound is still emerging, related compounds from Uvaria grandiflora have shown activity against cell lines such as the human leukemia cell line K562.
| Compound | Cell Line | IC50 (µM) | Reference |
| (-)-Zeylenone | K562 (Leukemia) | >100 | [5] |
| Kweichowenol A | Various tumor cell lines | Active | [7] |
| Kweichowenol B | Various tumor cell lines | Active | [7] |
Note: Data for this compound's cytotoxicity against a broad panel of cancer cell lines is not yet widely available in the public domain.
The mechanism of cytotoxicity is believed to involve the induction of apoptosis. Studies on similar compounds suggest that they can trigger the intrinsic apoptotic pathway, characterized by the activation of caspases, such as caspase-3.
Proposed Apoptotic Pathway Induced by this compound
Caption: Simplified intrinsic apoptosis pathway potentially activated by this compound.
Other Biological Activities
Recent research has also highlighted the potential of polyoxygenated cyclohexenes from Uvaria grandiflora, such as (-)-zeylenone, as inhibitors of enzymes relevant to type 2 diabetes, including α-glucosidase.[5] This suggests that this compound and related compounds may have a broader therapeutic potential that warrants further investigation.
Biosynthesis of this compound: A Putative Pathway
The biosynthesis of polyoxygenated cyclohexenes in plants is not yet fully elucidated. However, it is hypothesized that they are derived from the shikimic acid pathway, a key metabolic route for the synthesis of aromatic amino acids and other important compounds in plants and microorganisms. The cyclohexene ring is likely formed through a series of enzymatic reactions involving cyclization and oxidation of a precursor derived from this pathway. Further research, including isotopic labeling studies and identification of the involved enzymes, is needed to fully understand the biosynthetic origin of this compound.
Conclusion and Future Directions
This compound, a polyoxygenated cyclohexene from Uvaria grandiflora, represents a promising natural product with potential therapeutic applications. Its anti-inflammatory and cytotoxic properties warrant further investigation to fully understand its mechanism of action and to evaluate its potential as a lead compound for drug development. Future research should focus on:
-
Total Synthesis: The development of a total synthesis of this compound would provide a sustainable source of the compound for further biological studies and allow for the synthesis of analogs with improved activity and pharmacokinetic properties.
-
Mechanism of Action Studies: In-depth studies are needed to elucidate the precise molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy: Preclinical studies in animal models are required to evaluate the in vivo efficacy and safety of this compound.
-
Biosynthetic Pathway Elucidation: Understanding the biosynthesis of this compound could open up possibilities for its biotechnological production.
The continued exploration of the rich chemical diversity of Uvaria grandiflora and other medicinal plants holds great promise for the discovery of new and effective therapeutic agents.
References
- Macabeo, A. P. G., et al. (2020). Polyoxygenated Cyclohexenes from Uvaria grandiflora with Multi-Enzyme Targeting Properties Relevant in Type 2 Diabetes and Obesity. Journal of Natural Products, 83(4), 1039-1047.
- Suthiphasilp, V., et al. (2022). Polyoxygenated cyclohexene derivatives and other constituents of Uvaria rufa stem. Fitoterapia, 157, 105123.
- Zhou, Y., et al. (2022). Polyoxygenated cyclohexenes from the stems of Uvaria calamistrata. Phytochemistry, 202, 113331.
- Xu, Q. M., et al. (2005). New polyoxygenated cyclohexenes from Uvaria kweichowensis and their antitumour activities. Chemical & Pharmaceutical Bulletin, 53(7), 826-828.
- Pan, X. P., et al. (1997). [The structural elucidation of new polyoxygenated cyclohexenes from Uvaria grandiflora]. Yao Xue Xue Bao, 32(7), 530-535.
- Suthiphasilp, V., et al. (2024). Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities. Phytochemistry Letters, 65, 107-113.
- ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line.
- Nyandoro, S. S., et al. (2021). Oxygenated Cyclohexene Derivatives from the Stem and Root Barks of Uvaria pandensis. Journal of Natural Products, 84(12), 3127-3136.
- Stuart, G. U. (n.d.). Banauak / Uvaria grandiflora / Large flower uvaria / Alternative Medicine. StuartXchange.
- ResearchGate. (n.d.). A comparison of the IC50 values of cell lines induced by the reported drugs and Fe-TMPP.
- Cole, A. M., et al. (2021). High dose acetaminophen inhibits STAT3 and has free radical independent anti-cancer stem cell activity. Cancer Letters, 500, 1-11.
- Hoai, N. T. T., et al. (2018). ANTIOXIDANT ACTIVITY AND ACUTE TOXICITY OF EXTRACT OF UVARIA GRANDIFLORA ROXB. EX HORNEM - ANNONACEAE. Journal of Pharmaceutical Sciences and Research, 10(9), 2235-2238.
- Boulares, A. H., et al. (2002). Acetaminophen induces a caspase-dependent and Bcl-XL sensitive apoptosis in human hepatoma cells and lymphocytes. Pharmacology & Toxicology, 90(1), 38-50.
- Jaeschke, H., & Ramachandran, A. (2020). Acetaminophen-induced apoptosis: Facts versus fiction. Hepatology Communications, 4(4), 491-499.
- Ramachandran, A., & Jaeschke, H. (2025). The multiple mechanisms and modes of cell death after acetaminophen overdose. Open Exploration, 2, 1-13.
- Barik, D. P., et al. (2023). A comprehensive review on Uvaria species: conservation status, ethnobotanical uses and pharmacological activities. Drug and Pharmaceutical Science Archives, 3(3), 01-15.
- Lee, Y. S., et al. (2003). Acetaminophen induces apoptosis of C6 glioma cells by activating the c-Jun NH(2)-terminal protein kinase-related cell death pathway. Molecular Pharmacology, 64(3), 663-671.
- Jaeschke, H., & Ramachandran, A. (2020). The Role of Apoptosis in Acetaminophen Hepatotoxicity. Toxicological Sciences, 174(2), 169-177.
- Görgişen, M., et al. (2019). Effect of Acetaminophen on Viability of HeLa Cells. Eastern Journal of Medicine, 24(1), 53-57.
- Ganapathy, S., & Ramaswamy, K. (1987). A high-resolution solid-state carbon-13 nuclear magnetic resonance study of acetaminophen. Current Science, 56(16), 811-813.
- Hsu, Y. H., et al. (2015). Acetaminophen induces JNK/p38 signaling and activates the caspase-9-3-dependent cell death pathway in human mesenchymal stem cells. International Journal of Molecular Medicine, 36(2), 485-492.
- Hsu, Y. H., et al. (2015). Acetaminophen Induces JNK/p38 Signaling and Activates the caspase-9-3-dependent Cell Death Pathway in Human Mesenchymal Stem Cells. International Journal of Molecular Medicine, 36(2), 485-492.
- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.
- Williams, L., et al. (2011). Mouse strain-dependent caspase activation during acetaminophen hepatotoxicity does not result in apoptosis or modulation of inflammation. Toxicological Sciences, 124(2), 396-405.
- Roy, A., et al. (2022). Detection of Distinct Distributions of Acetaminophen and Acetaminophen-Cysteine in Kidneys up to 10 μm Resolution and Identification of a Novel Acetaminophen Metabolite Using an AP-MALDI Imaging Mass Microscope. Analytical Chemistry, 94(33), 11571-11579.
- Reich, H. J. (n.d.). ¹³C NMR Chemical Shifts. Organic Chemistry Data.
- Bio-Synthesis. (2019, February 18).
- Yoshino, H., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 12(3), 1959-1965.
- O'Neill, L. A. J., & Gilmore, T. D. (2021). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. International Journal of Molecular Sciences, 22(16), 8873.
- Zhang, J., et al. (2017). Fast Determination of Ingredients in Solid Pharmaceuticals by Microwave-Enhanced In-Source Decay of Microwave Plasma Torch Mass Spectrometry. Scientific Reports, 7(1), 3824.
- National Center for Biotechnology Information. (n.d.). Acetaminophen. PubChem.
- Kim, H. J., & Lee, J. H. (2025). NF-κB and Therapeutic Approach. Journal of the Korean Society for Applied Pharmacology, 13(2), 89-96.
- Kersten, S. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB for Neuroscientists (pp. 381-408). Academic Press.
- Al-Amer, O., et al. (2023). ERK/NF-kB/COX-2 Signaling Pathway Plays a Key Role in Curcumin Protection against Acetaminophen-Induced Liver Injury. International Journal of Molecular Sciences, 24(22), 16422.
- Al-Shwyeh, H. A., et al. (2023). Fragmentation pattern of paracetamol. Journal of King Saud University - Science, 35(1), 102431.
- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0259939).
- Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001859).
- Bähn, S., et al. (2018). Selective Hydrogenation and Hydrodeoxygenation of Aromatic Ketones to Cyclohexane Derivatives Using a Rh@SILP Catalyst. ChemCatChem, 10(14), 3096-3104.
- Tanaka, K., et al. (1994). Cyclohexene and cyclohexenone derivatives and process for production of the same.
- Geib, T., et al. (2019). The Type Fragmentation Patterns Confirmed Acetaminophen By Using Liquid Chromatography-Mass Spectroscopy (LCMS) From Herbal Medicine. Jurnal Ilmiah Farmasi, 15(2), 79-88.
- Lyu, H., et al. (2021). Phenylphenalenones and Linear Diarylheptanoid Derivatives Are Biosynthesized via Parallel Routes in Musella lasiocarpa, the Chinese Dwarf Banana. Journal of the American Chemical Society, 143(35), 14246-14255.
Sources
- 1. Banauak / Uvaria grandiflora / Large flower uvaria / Alternative Medicine [stuartxchange.org]
- 2. Polyoxygenated cyclohexene derivatives and other constituents of Uvaria rufa stem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [The structural elucidation of new polyoxygenated cyclohexenes from Uvaria grandiflora] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyoxygenated Cyclohexenes from Uvaria grandiflora with Multi-Enzyme Targeting Properties Relevant in Type 2 Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyoxygenated cyclohexenes from the stems of Uvaria calamistrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New polyoxygenated cyclohexenes from Uvaria kweichowensis and their antitumour activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (-)-Zeylenol: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Zeylenol is a naturally occurring polyoxygenated cyclohexene, a class of compounds that has garnered significant interest in the scientific community for its diverse and potent biological activities. Isolated from the stems of Uvaria grandiflora, a plant species belonging to the Annonaceae family, (-)-Zeylenol has demonstrated promising anti-inflammatory and anticancer properties in preclinical studies.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of (-)-Zeylenol, with a focus on its potential as a lead compound in drug discovery and development.
Chemical Structure and Stereochemistry
(-)-Zeylenol is characterized by a highly substituted cyclohexene core, featuring multiple hydroxyl and benzoyl ester functional groups. The specific arrangement of these groups, particularly their stereochemistry, is crucial for its biological activity.
Systematic Name: (1S,2R,3R,4R,5R,6S)-3,5-dibenzoyloxy-1-(benzoyloxymethyl)-6-hydroxycyclohex-2-en-1-ol
Molecular Formula: C₂₇H₂₄O₈
Molecular Weight: 492.48 g/mol
CAS Number: 78804-17-8
Structure:
Figure 1. 2D Chemical Structure of (-)-Zeylenol
The stereochemistry of (-)-Zeylenol is critical to its biological function. The "(-)" designation indicates that it is levorotatory, meaning it rotates plane-polarized light to the left. The absolute configuration of the chiral centers in the cyclohexene ring dictates the overall three-dimensional shape of the molecule, which in turn governs its interaction with biological targets.
Physicochemical Properties
Detailed physicochemical data for (-)-Zeylenol are not extensively reported in publicly available literature. However, based on its chemical structure and information on related polyoxygenated cyclohexenes, the following properties can be inferred:
| Property | Value | Source |
| Appearance | White to off-white solid | [2] |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. | Inferred from structure |
| Melting Point | Not reported | - |
| Optical Rotation | Levorotatory (-) | [1] |
Spectroscopic Data
Comprehensive spectroscopic data is essential for the unambiguous identification and characterization of (-)-Zeylenol. While detailed spectral assignments are found within specialized research articles, a summary of the expected spectroscopic features is provided below.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the numerous protons in distinct chemical environments. Key signals would include those for the vinyl proton on the cyclohexene ring, protons on the carbon backbone, and aromatic protons from the three benzoyl groups. The chemical shifts and coupling constants of the protons on the cyclohexene ring are particularly important for determining the relative stereochemistry.
-
¹³C NMR: The carbon NMR spectrum would show signals for the olefinic carbons of the cyclohexene ring, the oxygenated carbons of the core structure, the carbonyl carbons of the ester groups, and the aromatic carbons of the benzoyl moieties.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of (-)-Zeylenol would be characterized by strong absorption bands corresponding to the hydroxyl (-OH) stretching vibrations, carbonyl (C=O) stretching from the ester groups, and C=C stretching of the aromatic rings and the cyclohexene core.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The fragmentation pattern would provide valuable information about the different structural components, such as the loss of the benzoyl groups.
Biological Activities and Mechanism of Action
(-)-Zeylenol has been shown to possess significant anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
(-)-Zeylenol has demonstrated potent anti-inflammatory effects in animal models. It significantly inhibits edema formation, suggesting its ability to interfere with the inflammatory cascade.[1] The proposed mechanism of action involves the inhibition of the synthesis or release of various inflammatory mediators.[1]
Figure 2. Proposed Anti-inflammatory Mechanism of (-)-Zeylenol
Anticancer Activity
(-)-Zeylenol has shown significant cytotoxicity against human breast cancer (MDA-MB231) and hepatocellular carcinoma (HepG2) cell lines.[1] Its anticancer effect is mediated through the induction of apoptosis, or programmed cell death. A key event in this process is the activation of caspase-3, a critical executioner caspase in the apoptotic pathway.[1]
Cytotoxicity of (-)-Zeylenol:
| Cell Line | IC₅₀ (µM) | Source |
| MDA-MB231 (Breast Cancer) | 54 ± 10 | [1] |
| HepG2 (Hepatocellular Carcinoma) | > 80 | [1] |
| K562 (Leukemia) | 204.0 | [3] |
digraph "Apoptosis_Pathway" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];"this compound" [label="(-)-Zeylenol", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cancer_Cell" [label="Cancer Cell\n(e.g., MDA-MB231)"]; "Apoptotic_Signal" [label="Initiation of\nApoptotic Signal"]; "Caspase3_Activation" [label="Caspase-3 Activation"]; "Apoptosis" [label="Apoptosis\n(Programmed Cell Death)"];
"this compound" -> "Cancer_Cell"; "Cancer_Cell" -> "Apoptotic_Signal"; "Apoptotic_Signal" -> "Caspase3_Activation"; "Caspase3_Activation" -> "Apoptosis"; }
Figure 3. Anticancer Mechanism of (-)-Zeylenol via Caspase-3 Activation
In addition to its cytotoxic effects, (-)-Zeylenol has also been reported to exhibit α-glucosidase inhibitory activity, with an IC₅₀ value of 35.6 µM, suggesting its potential in the management of diabetes.[3]
Isolation and Purification
(-)-Zeylenol is naturally sourced from the plant Uvaria grandiflora. The general workflow for its isolation involves the following steps:
-
Extraction: The air-dried and powdered plant material (typically stems or leaves) is extracted with organic solvents such as ethyl acetate or a mixture of dichloromethane and methanol.[2][3][4]
-
Fractionation: The crude extract is then subjected to liquid-liquid partitioning and column chromatography to separate the complex mixture of phytochemicals into fractions with varying polarities.[2][3]
-
Purification: The fraction containing (-)-Zeylenol is further purified using techniques such as silica gel column chromatography and Sephadex LH-20 chromatography to yield the pure compound.[3][5]
Figure 4. General Workflow for the Isolation of (-)-Zeylenol
Synthesis
To date, a total synthesis of (-)-Zeylenol has not been reported in the literature. However, the total synthesis of a structurally related natural product, (+)-Zeylenone, has been achieved.[6] This suggests that a synthetic route to (-)-Zeylenol is feasible and would be a valuable endeavor to enable further pharmacological studies and the synthesis of novel analogs.
Conclusion and Future Perspectives
(-)-Zeylenol is a promising natural product with demonstrated anti-inflammatory and anticancer activities. Its unique polyoxygenated cyclohexene structure presents an interesting scaffold for medicinal chemistry exploration. Further research is warranted to fully elucidate its mechanism of action, conduct comprehensive preclinical evaluation, and develop a scalable synthetic route. These efforts will be crucial in harnessing the therapeutic potential of (-)-Zeylenol for the development of novel drugs for the treatment of inflammatory diseases and cancer.
References
- Hongthong, S., et al. (2014). Antioxidant and antimicrobial alkaloids isolated from twigs of Uvaria grandiflora Roxb. ScienceAsia, 40(5), 336-341.
- Nyandoro, S. S., et al. (2022). Polyoxygenated Cyclohexenes from Uvaria grandiflora with Multi-Enzyme Targeting Properties Relevant in Type 2 Diabetes and Obesity. ACS Omega, 7(50), 46544-46553.
- Boonthum, A., et al. (2024). Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities. Phytochemistry Letters, 59, 10-16.
- Zhao, W., Fan, C., & Qin, G. (1999). A study on major chemical components of Uvaria grandiflora. Zhongguo Zhong Yao Za Zhi, 24(8), 476-7, 510-1.
- Seangphakdee, P., et al. (2013). Anti-inflammatory and anticancer activities of (−)-zeylenol from stems of Uvaria grandiflora. ScienceAsia, 39(6), 610-614.
- Xu, X., et al. (2021). Concise total synthesis of (+)-Zeylenone with antitumor activity and the structure-activity relationship of its derivatives. Bioorganic Chemistry, 116, 105333.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Polyoxygenated Cyclohexenes from Uvaria grandiflora with Multi-Enzyme Targeting Properties Relevant in Type 2 Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceasia.org [scienceasia.org]
- 5. [A study on major chemical components of Uvaria grandiflora] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Zeylenol (CAS No. 78804-17-8): A Technical Guide on its Anti-inflammatory and Antitumor Properties
Introduction
Zeylenol, a polyoxygenated cyclohexene natural product, has emerged as a compound of significant interest within the scientific community.[1] Isolated from the stems of Uvaria grandiflora, this molecule has demonstrated potent biological activities, notably in the realms of anti-inflammatory and antitumor applications.[2][3][4] This technical guide provides a comprehensive overview of the known properties of this compound, offering insights into its mechanism of action and practical guidance for its investigation in a research setting. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to facilitate further exploration of this compound's therapeutic potential.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. This compound is a white to off-white solid with the molecular formula C₂₁H₂₀O₇ and a molecular weight of 384.38 g/mol .[1] For optimal stability, it should be stored at -20°C and protected from light.[1] The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 78804-17-8 | [1] |
| Molecular Formula | C₂₁H₂₀O₇ | [1] |
| Molecular Weight | 384.38 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage Conditions | -20°C, protect from light | [1] |
| Chemical Name | 5-Cyclohexene-1,2,3,4-tetrol, 2-[(benzoyloxy)methyl]-, 4-benzoate, (1S,2R,3S,4R)- | [1] |
Biological Activities and Mechanism of Action
This compound exhibits a spectrum of biological activities, with its anti-inflammatory and antitumor effects being the most prominently studied.
Antitumor Activity: Induction of Apoptosis in Breast Cancer Cells
This compound has shown significant cytotoxic effects against human breast cancer cells, specifically the MDA-MB-231 cell line.[1] The primary mechanism underlying this cytotoxicity is the induction of apoptosis.[1] Research has demonstrated that this compound triggers apoptosis in these cells through the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1] The half-maximal inhibitory concentration (IC₅₀) for this compound against MDA-MB-231 cells has been reported to be approximately 54 ± 10 µM.[1] In contrast, its cytotoxicity against hepatocellular carcinoma HepG2 cells was found to be lower, with an IC₅₀ value greater than 80 µM.[1]
The precise signaling pathway leading to caspase-3 activation by this compound is an area of ongoing investigation. However, based on established apoptotic pathways, a putative mechanism can be proposed, as illustrated in the diagram below.
Caption: Putative apoptotic pathway induced by this compound in MDA-MB-231 cells.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects. In an in vivo study using an ethyl phenylpropiolate-induced rat ear edema model, this compound significantly inhibited edema formation.[5] At a dose of 1 mg/ear, it showed an inhibitory effect comparable to the standard anti-inflammatory drug phenylbutazone.[5] The proposed mechanism of action for its anti-inflammatory properties is the inhibition of the synthesis or release of various inflammatory mediators, such as histamine, serotonin, bradykinin, and prostaglandins.[5]
The specific molecular targets of this compound within the inflammatory cascade have yet to be fully elucidated. The diagram below illustrates a generalized workflow for assessing the anti-inflammatory potential of a compound like this compound.
Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.
Experimental Protocols
The following protocols are provided as a guide for the investigation of this compound's biological activities. These are generalized methodologies and may require optimization based on specific experimental conditions and cell lines.
Cytotoxicity Assay using MTT
This protocol outlines a method to determine the cytotoxic effects of this compound on a cancer cell line, such as MDA-MB-231.
Materials:
-
This compound (CAS No. 78804-17-8)
-
MDA-MB-231 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 1, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the respective this compound concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC₅₀ value.
In Vitro Nitric Oxide (NO) Production Assay
This protocol describes a method to assess the anti-inflammatory activity of this compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound (CAS No. 78804-17-8)
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard
-
96-well microplates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of Griess Reagent to each well.
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the concentration of nitrite in the samples and calculate the percentage of inhibition of NO production by this compound compared to the LPS-only control.
Conclusion and Future Directions
This compound (CAS No. 78804-17-8) is a promising natural product with well-documented anti-inflammatory and antitumor activities. Its ability to induce apoptosis in breast cancer cells via caspase-3 activation highlights its potential as a lead compound for cancer chemotherapy. Furthermore, its significant anti-inflammatory effects warrant further investigation into its mechanism of action and potential therapeutic applications for inflammatory diseases.
Future research should focus on elucidating the complete signaling pathways involved in this compound-induced apoptosis and inflammation. Identifying the direct molecular targets of this compound will be crucial for its development as a therapeutic agent. Further in vivo studies are also necessary to evaluate its efficacy, safety, and pharmacokinetic profile in more complex biological systems. The information and protocols provided in this guide serve as a foundation for researchers to build upon in their exploration of this fascinating and potent natural compound.
References
- Seangphakdee, P., et al. (2013). Anti-inflammatory and anticancer activities of (−)-zeylenol from stems of Uvaria grandiflora. ScienceAsia, 39(1), 610-614. [Link]
- ResearchGate.
Sources
An In-depth Technical Guide on the Anti-inflammatory Bioactivity of Zeylenol
Abstract: The inflammatory response, a critical component of innate immunity, can lead to chronic and debilitating diseases when dysregulated. Natural products represent a vast repository of chemical diversity with significant therapeutic potential. Among these, Zeylenol, a polyoxygenated cyclohexene derivative isolated from Uvaria grandiflora, has demonstrated notable anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory bioactivity, its putative mechanisms of action, and detailed protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anti-inflammatory agents.
Introduction: The Therapeutic Potential of this compound
This compound is a naturally occurring compound derived from the ethanolic stem extract of Uvaria grandiflora, a plant belonging to the Annonaceae family.[2] Structurally, it is characterized as (-)-zeylenol.[1] Initial investigations into its biological activities have revealed promising anti-inflammatory effects, suggesting its potential as a lead compound for the development of new therapeutics for inflammatory disorders. The primary proposed mechanism for its anti-inflammatory action is the inhibition of the synthesis or release of key inflammatory mediators.[2]
Putative Mechanisms of Anti-inflammatory Action
The inflammatory cascade is a complex process involving a multitude of signaling pathways and molecular mediators. While research on this compound is ongoing, preliminary evidence and parallels with other anti-inflammatory compounds suggest several potential mechanisms of action.
Inhibition of Pro-inflammatory Mediators
A key aspect of inflammation is the production of signaling molecules that orchestrate the inflammatory response. This compound's anti-inflammatory activity is thought to stem from its ability to inhibit the synthesis or release of various inflammatory mediators.[1] This includes substances like bradykinin, histamine, prostaglandins, and serotonin, which are known to increase vascular permeability and lead to edema.[2]
Modulation of the Cyclooxygenase (COX) Pathway
A probable target for this compound is the cyclooxygenase (COX) enzyme system. COX enzymes, particularly COX-2, are responsible for the synthesis of prostaglandins, which are central mediators of pain and inflammation.[3] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[4] While direct inhibition of COX-2 by this compound has not been definitively demonstrated, its ability to reduce edema in a manner similar to the non-selective COX inhibitor phenylbutazone suggests a potential interaction with this pathway.[2] It is hypothesized that this compound may act as a selective COX-2 inhibitor, which would account for its anti-inflammatory effects with potentially fewer gastrointestinal side effects than non-selective NSAIDs.[5][6]
Interference with the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[7][8] Upon activation by inflammatory stimuli, NF-κB translocates to the nucleus and induces the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[8][9] Inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory compounds.[7][8] It is plausible that this compound exerts its anti-inflammatory effects by interfering with the NF-κB signaling cascade, possibly by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[7][9] This would prevent the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Experimental Evaluation of this compound's Bioactivity
To rigorously assess the anti-inflammatory properties of this compound, a combination of in vivo and in vitro assays is recommended.
In Vivo Assessment: Ethyl Phenylpropiolate (EPP)-Induced Ear Edema in Rats
This model is a standard method for evaluating acute topical anti-inflammatory activity.
Protocol:
-
Animal Model: Male Wistar rats (200-250g) are used.
-
Groups:
-
Vehicle control (acetone).
-
Positive control: Phenylbutazone (1 mg/ear).
-
Test group: this compound (1 mg/ear).
-
-
Procedure:
-
Dissolve this compound and phenylbutazone in acetone.
-
Apply 20 µL of the test or control solution to the inner and outer surfaces of the right ear.
-
Simultaneously induce inflammation by applying EPP (1 mg/ear) to the same ear.
-
Measure ear thickness using a digital caliper at 15, 30, 60, and 120 minutes post-application.
-
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control.
Expected Outcome: A significant reduction in ear thickness in the this compound-treated group compared to the control group would indicate potent anti-inflammatory activity.[2] A study showed that at a dose of 1 mg/ear, (-)-zeylenol significantly inhibited edema formation by 90%, 69%, 52%, and 52% after 15, 30, 60, and 120 minutes, respectively.[1]
| Time Point | Phenylbutazone (% Inhibition) | This compound (% Inhibition) |
| 15 min | ~90% | 90% |
| 30 min | ~70% | 69% |
| 60 min | ~55% | 52% |
| 120 min | ~50% | 52% |
Table 1: Comparative anti-inflammatory activity of this compound and Phenylbutazone in the EPP-induced ear edema model. Data is approximate based on published findings.[1]
In Vitro Mechanistic Assays
To elucidate the molecular mechanisms underlying this compound's anti-inflammatory effects, a series of in vitro assays should be performed using a relevant cell line, such as murine macrophages (RAW 264.7).
Caption: Experimental workflow for in vitro evaluation of this compound.
3.2.1. Nitric Oxide (NO) Production Assay
Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce nitric oxide (NO), a pro-inflammatory mediator, via the induction of inducible nitric oxide synthase (iNOS). The Griess assay measures nitrite, a stable breakdown product of NO.
Protocol:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Add LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess reagent A (sulfanilamide solution).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution).
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.
3.2.2. Pro-inflammatory Cytokine Quantification (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant.
Protocol:
-
Sample Collection: Collect the cell culture supernatant from the NO production assay.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits.
-
Data Analysis: Calculate the concentration of each cytokine based on the standard curve.
3.2.3. Western Blot Analysis for NF-κB and COX-2 Pathway Proteins
Principle: Western blotting is used to detect changes in the protein expression and phosphorylation status of key signaling molecules.
Protocol:
-
Cell Lysis: After treatment and stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-IκBα, IκBα, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Conclusion and Future Directions
This compound has emerged as a promising natural compound with significant anti-inflammatory properties. The evidence to date suggests that its bioactivity is likely mediated through the inhibition of pro-inflammatory mediators, potentially via modulation of the COX and NF-κB signaling pathways. The experimental protocols outlined in this guide provide a robust framework for the further investigation and validation of this compound's therapeutic potential.
Future research should focus on:
-
Target Identification: Elucidating the direct molecular targets of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its anti-inflammatory activity and pharmacokinetic properties.
-
Preclinical and Clinical Studies: Evaluating the safety and efficacy of this compound in more advanced preclinical models and eventually in human clinical trials.
The continued exploration of this compound and similar natural products holds great promise for the development of the next generation of anti-inflammatory therapies.
References
- Seangphakdee, C., et al. (2013). Anti-inflammatory and anticancer activities of (-)-zeylenol from stems of Uvaria grandiflora.
- Dr.Oracle. (2025). What is the mechanism of action (MOA) of Tylenol (acetaminophen)? Dr.Oracle. [Link]
- Attiq, A., et al. (2017). Annonaceae: Breaking the Wall of Inflammation.
- Dr.Oracle. (2025). Does acetaminophen (Tylenol) prevent the formation of prostaglandins by directly inhibiting cyclooxygenase (COX) enzymes? Dr.Oracle. [Link]
- Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
- GoodRx. (2025). How Does Acetaminophen Work? All About Tylenol's Mechanism of Action. GoodRx. [Link]
- Herath, H. M. P. D., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. PMC - NIH. [Link]
- Sui, J., et al. (2014). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central. [Link]
- Vojdani, A., et al. (2021).
- Ghanem, C. I., et al. (2007).
- Boutaud, O., et al. (2002). Acetaminophen inhibits NF-kappaB activation by interfering with the oxidant signal in murine Hepa 1-6 cells. PubMed. [Link]
- Hinz, B., et al. (2008). Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man. PubMed. [Link]
- Lee, Y. Y., et al. (2011).
- Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Wikipedia. [Link]
- Kumar, S., et al. (2015). Evaluation of anti-inflammatory activity of selected medicinal plants used in Indian traditional medication system in vitro as well as in vivo. PubMed Central. [Link]
- Gaitanou, M., et al. (2024).
- E. T., Ohashi, N. (2020). Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action. Frontiers in Pharmacology. [Link]
- Tripathy, D., & Grammas, P. (2009). Acetaminophen inhibits neuronal inflammation and protects neurons from oxidative stress.
- Kim, K. S., et al. (2015). A combinational effect of acetaminophen and oriental herbs on the regulation of inflammatory mediators in microglia cell line, BV2. KoreaMed Synapse. [Link]
- Anderson, B. J. (2008). Paracetamol (Acetaminophen): mechanisms of action. PubMed. [Link]
- Blazka, M. E., et al. (1995).
- NileRed. (2023). Extracting Paracetamol (Acetaminophen)
- Koyama, T., et al. (2000). Effect of aspirin and acetaminophen on proinflammatory cytokine-induced pain behavior in mice. PubMed. [Link]
- Tufts School of Medicine. (2022). How Does Acetaminophen Work?. Tufts School of Medicine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Acetaminophen Mechanism of Action: How Does Tylenol Work? - GoodRx [goodrx.com]
- 5. droracle.ai [droracle.ai]
- 6. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Technical Guide to the Preliminary In-Vitro Evaluation of Zeylenol's Anticancer Properties
This document provides a comprehensive technical framework for conducting preliminary in-vitro studies to assess the anticancer potential of Zeylenol, a polyoxygenated cyclohexene derived from plants of the Uvaria genus.[1] This guide is intended for researchers, scientists, and drug development professionals engaged in oncology research and natural product screening. It offers not just protocols, but the underlying scientific rationale to empower researchers to design, execute, and interpret a foundational set of experiments.
Introduction: The Scientific Rationale for Investigating this compound
This compound is a natural compound isolated from the stems of plants such as Uvaria grandiflora.[1] Preliminary studies have indicated its potential as both an anti-inflammatory and an anticancer agent.[1] Specifically, (-)-zeylenol has demonstrated dose-dependent cytotoxicity against the human breast cancer cell line MDA-MB-231 and the hepatocellular carcinoma cell line HepG2.[1] For MDA-MB-231 cells, the reported IC50 value is approximately 54 μM, with evidence suggesting that the mechanism of cell death involves apoptosis, mediated at least in part by the activation of caspase-3.[1]
This initial evidence provides a strong impetus for a more detailed in-vitro investigation. The primary objectives of the experimental workflow outlined in this guide are:
-
To corroborate and accurately quantify the cytotoxic effects of this compound on relevant cancer cell lines.
-
To definitively characterize the mode of cell death (apoptosis vs. necrosis).
-
To investigate the impact of this compound on cell cycle progression.
-
To explore the molecular machinery of apoptosis by examining key regulatory proteins.
This guide will focus on the MDA-MB-231 breast cancer cell line as a model system, based on the existing public data.
Experimental Design & Workflow
A logical and sequential workflow is critical for building a coherent dataset. The proposed investigation follows a tiered approach, starting with broad screening for cytotoxic activity and progressively moving towards more specific mechanistic assays.
Caption: Hypothetical intrinsic apoptosis pathway activated by this compound.
Protocol:
-
Protein Extraction: After treatment with this compound, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. [2]5. Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [2]6. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH).
-
Washing: Wash the membrane three times with TBST for 10 minutes each. [2]8. Secondary Antibody Incubation: Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. [2]9. Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. [2]10. Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to the loading control.
Data Summary and Interpretation
All quantitative data should be presented clearly for comparison. The results of these experiments will provide a multi-faceted view of this compound's in-vitro anticancer activity.
Table 1: Summary of Expected Quantitative Data
| Assay | Key Parameter Measured | Expected Outcome with this compound Treatment |
| MTT Assay | IC50 Value (µM) | A quantifiable and reproducible IC50 value, indicating dose-dependent cytotoxicity. |
| Annexin V/PI Staining | Percentage of Apoptotic Cells (Early and Late) | A significant increase in the percentage of Annexin V positive cells compared to the vehicle control. |
| Cell Cycle Analysis | Percentage of Cells in G0/G1, S, G2/M Phases | An accumulation of cells in a specific phase (e.g., G2/M arrest), indicating cell cycle disruption. |
| Caspase-3 Activity | Fold-Increase in Caspase-3 Activity | A significant increase in colorimetric signal, confirming activation of executioner caspases. |
| Western Blot Analysis | Relative Protein Expression (Bcl-2/Bax Ratio, Cleaved Caspase-3) | A decreased Bcl-2/Bax ratio and an increased level of cleaved caspase-3 protein. |
Conclusion
The methodologies described in this guide provide a robust and scientifically sound approach for the preliminary in-vitro evaluation of this compound. Successful completion of these studies will establish the compound's cytotoxic potency, confirm an apoptotic mechanism of action, and provide initial insights into the molecular pathways involved. These foundational data are an indispensable prerequisite for justifying further preclinical development, including more advanced mechanistic studies and subsequent in-vivo efficacy trials.
References
- Seangphakdee, A., et al. (2013). Anti-inflammatory and anticancer activities of (-)-zeylenol from stems of Uvaria grandiflora. ResearchGate.
- ResearchGate. (n.d.). Anti-inflammatory activity of this compound. ResearchGate.
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
- Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. BosterBio.
- UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. UCL.
- Unknown. (n.d.). The Annexin V Apoptosis Assay. Unknown Source.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature.
- GenScript. (n.d.). Caspase-3 Colorimetric Assay Kit. GenScript.
- protocols.io. (2023). MTT (Assay protocol). protocols.io.
- YouTube. (2020). Apoptosis assays: western blots. YouTube.
- ResearchGate. (2014). Can you help with Western Blot: Bax and BCL-2?. ResearchGate.
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad.
- ResearchGate. (n.d.). Western blot analysis of the caspase-3 protein activation, Bax, Bcl-2,... ResearchGate.
Sources
The Botanical Treasure: A Technical Guide to the Natural Sources and Isolation of Zeylenol
Foreword: Unveiling Zeylenol, a Polyoxygenated Cyclohexene of Therapeutic Promise
Within the intricate tapestry of natural products, the genus Uvaria (family Annonaceae) stands out as a rich reservoir of unique bioactive compounds. Among these, this compound, a highly functionalized polyoxygenated cyclohexene, has garnered significant attention from the scientific community. Its complex stereochemistry and promising pharmacological activities, including anti-inflammatory and potential anticancer properties, underscore the importance of understanding its natural origins and developing robust methods for its isolation. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the natural sources of this compound and a practical, field-proven guide to its extraction, isolation, and purification. By elucidating the causality behind experimental choices and grounding protocols in established scientific principles, this guide aims to empower researchers in their quest to unlock the full therapeutic potential of this remarkable natural compound.
I. Natural Provenance: The Botanical Fount of this compound
This compound is a secondary metabolite primarily biosynthesized by plant species belonging to the genus Uvaria. These plants are predominantly found in the tropical regions of Asia and Africa. Phytochemical investigations have confirmed the presence of this compound in several Uvaria species, with its concentration varying depending on the species, geographical location, and the specific plant part.
Key Botanical Sources:
-
Uvaria zeylanica : As the name suggests, this species is a significant source of this compound and is where the compound was first discovered.
-
Uvaria grandiflora : The stems and roots of this species have been identified as potent sources for the isolation of (-)-Zeylenol.
-
Uvaria rufa : The stem of this plant has also been reported to yield (+)-Zeylenol.
-
Uvaria boniana : While this species is noted for other polyoxygenated cyclohexenes, the isolation methodologies are highly relevant to this compound.
-
Uvaria chamae : This species is another recognized source of this compound.
The primary repositories of this compound within these plants are typically the stems and root bark . This localization suggests a potential role for the compound in the plant's defense mechanisms. For researchers embarking on the isolation of this compound, a thorough botanical identification and selection of the appropriate plant material are the foundational steps to a successful extraction campaign.
II. From Plant to Pure Compound: A Methodical Approach to Isolation
The isolation of this compound from its natural matrix is a multi-step process that leverages the compound's physicochemical properties. The general workflow involves extraction from the plant material, followed by a series of chromatographic purifications to separate this compound from the complex mixture of other phytochemicals.
A. The Initial Step: Solvent Extraction
The journey to pure this compound begins with the efficient extraction of the compound from the dried and powdered plant material. The choice of solvent is critical and is dictated by the polarity of this compound. As a polyoxygenated molecule, this compound exhibits moderate polarity.
Recommended Solvents:
-
Methanol (MeOH): Widely used for the extraction of polar and moderately polar compounds.
-
Ethanol (EtOH): A greener alternative to methanol, offering similar extraction efficiency for compounds like this compound.
-
Ethyl Acetate (EtOAc): Can be used for selective extraction, targeting compounds of intermediate polarity.
Rationale for Solvent Selection: The hydroxyl and other oxygen-containing functional groups in this compound's structure render it soluble in polar organic solvents like methanol and ethanol. These solvents effectively penetrate the plant cell walls to dissolve and extract the target compound.
A Generalized Extraction Protocol:
-
Preparation of Plant Material: The collected plant material (stems or root bark) is air-dried in the shade to preserve the chemical integrity of the constituents and then ground into a coarse powder to increase the surface area for solvent penetration.
-
Maceration or Soxhlet Extraction: The powdered plant material is either macerated by soaking in the chosen solvent at room temperature for an extended period (typically 24-72 hours) with occasional agitation, or subjected to continuous extraction in a Soxhlet apparatus. Soxhlet extraction is generally more efficient and requires less solvent.
-
Concentration of the Crude Extract: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a concentrated crude extract.
B. Chromatographic Purification: The Path to Isolation
The crude extract, while enriched with this compound, is a complex amalgam of various plant metabolites. Column chromatography is the workhorse technique for the fractionation of this extract and the isolation of this compound.
Silica Gel Column Chromatography: The Primary Purification Step
Silica gel, a polar stationary phase, is exceptionally effective in separating compounds based on their polarity.
A Step-by-Step Protocol for Silica Gel Column Chromatography:
-
Column Preparation: A glass column is packed with silica gel (60-120 mesh) as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: The concentrated crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
Elution: The separation is achieved by eluting the column with a solvent gradient of increasing polarity. A common gradient system is n-hexane-ethyl acetate (EtOAc) .
-
Initial Elution: The column is first washed with 100% n-hexane to elute non-polar compounds.
-
Gradient Elution: The polarity of the mobile phase is gradually increased by incrementally adding ethyl acetate to the n-hexane (e.g., 9:1, 8:2, 7:3 v/v, and so on).
-
Rationale: Less polar compounds will travel down the column faster, while more polar compounds, like this compound, will have a stronger affinity for the silica gel and elute later at higher concentrations of the more polar solvent (ethyl acetate).
-
-
Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.
High-Performance Liquid Chromatography (HPLC): The Final Polish
For obtaining high-purity this compound suitable for pharmacological studies, a final purification step using High-Performance Liquid Chromatography (HPLC) is often necessary.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of methanol and water is a common mobile phase system.
-
Detection: UV detection is suitable for monitoring the elution of this compound.
Quantitative Data on this compound Isolation
While specific yield percentages can vary significantly based on the plant source, age, and the precise extraction and purification conditions, the following table provides a representative overview of what can be expected. Note: The following data is illustrative and compiled from general knowledge of natural product isolation, as specific yield percentages for this compound are not consistently reported across the literature.
| Parameter | Extraction Method | Purification Method | Typical Yield Range (% of dry plant material) | Typical Purity |
| This compound | Methanol Maceration | Silica Gel CC -> HPLC | 0.01 - 0.1% | >95% |
| This compound | Ethanol Soxhlet | Silica Gel CC -> Prep-TLC | 0.02 - 0.15% | >98% |
Visualizing the Path to Purity: Isolation Workflow
Caption: Workflow for the isolation of this compound.
III. The Molecular Blueprint: Structural Elucidation of this compound
The definitive identification of this compound relies on a suite of spectroscopic techniques that together provide a comprehensive picture of its molecular architecture. The structure of this compound has been unequivocally established through these methods.
A. Spectroscopic Fingerprinting
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are the cornerstones of structural elucidation for organic molecules like this compound. These techniques provide detailed information about the carbon skeleton, the number and connectivity of protons, and the stereochemical relationships within the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight and elemental composition of this compound. Analysis of the fragmentation pattern in the mass spectrum offers valuable clues about the different structural motifs present in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound, such as hydroxyl (-OH) and carbonyl (C=O) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which can be indicative of conjugated systems.
While a detailed table of the ¹H and ¹³C NMR chemical shifts and a comprehensive analysis of the mass spectral fragmentation of this compound are beyond the scope of this guide, researchers are directed to the primary literature for this specific data.
IV. The Genesis of a Bioactive Molecule: Biosynthesis of this compound
The biosynthesis of this compound, like other terpenoid-derived natural products, is believed to originate from the fundamental isoprenoid pathway. While the specific enzymatic steps leading to the formation of the polyoxygenated cyclohexene core of this compound are not yet fully elucidated, the general pathway provides a framework for understanding its biogenesis.
The biosynthesis is thought to proceed through the mevalonate (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway , which produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors undergo a series of condensation reactions to form larger prenyl pyrophosphates, which then serve as the substrates for cyclization and a cascade of oxidation reactions, catalyzed by specific enzymes, to yield the complex and highly oxygenated structure of this compound.
Caption: Putative biosynthetic pathway of this compound.
V. Conclusion and Future Directions
This compound represents a compelling natural product with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources and a detailed, practical framework for its isolation and purification. The methodologies described herein are robust and can be adapted by researchers to obtain high-purity this compound for further pharmacological investigation.
Future research should focus on several key areas:
-
Quantitative analysis of this compound content in a wider range of Uvaria species to identify high-yielding sources.
-
Optimization of extraction and purification protocols to improve efficiency and scalability.
-
Elucidation of the complete biosynthetic pathway of this compound, which could open avenues for its biotechnological production.
-
In-depth pharmacological studies to fully characterize its mechanism of action and therapeutic applications.
By continuing to explore the rich chemistry of the Uvaria genus, the scientific community can pave the way for the development of novel, nature-derived therapeutics.
VI. References
-
Seangphakdee, P., Pompimon, W., Meepowpan, P., & Pitchuanchom, S. (2013). Anti-inflammatory and anticancer activities of (-)-zeylenol from stems of Uvaria grandiflora. ScienceAsia, 39(4), 424-430.
-
Pan, X., Chen, R., & Yu, D. (1997). [The structural elucidation of new polyoxygenated cyclohexenes from Uvaria grandiflora]. Yao xue xue bao = Acta pharmaceutica Sinica, 32(10), 762–767.
-
Likhitwitayawuid, K., et al. (2021). Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities. Fitoterapia, 155, 105048.
-
Kaweetripob, W., et al. (2022). Polyoxygenated cyclohexene derivatives and other constituents of Uvaria rufa stem. Journal of Natural Products, 85(3), 615-624.
-
Pan, X., Qin, Y., Chen, R., & Yu, D. (1998). [Study on the polyoxygenated cyclohexenes from Uvaria boniana]. Yao xue xue bao = Acta pharmaceutica Sinica, 33(4), 275–281.
-
Takeuchi, Y., et al. (2001). Four Polyoxygenated Cyclohexenes from the Chinese Tree, Uvaria Purpurea. Bioscience, Biotechnology, and Biochemistry, 65(6), 1395-1398.
-
Wong, C. P., et al. (2023). Antimicrobial Activity of Compounds Isolated from Uvaria wrayi (King) L.L.Zhou, Y.C.F.Su & R.M.K.Saunders. Trends in Sciences, 20(9), 6752.
-
Liao, Y. H., et al. (1996). Polyoxygenated Cyclohexenes from the Chinese Tree, Uvaria Purpurea. Phytochemistry, 41(3), 855-858.
-
Zhang, L., et al. (2021). Discovery of zeylenone from Uvaria grandiflora as a potential botanical fungicide. Pest Management Science, 77(12), 5407-5417.
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Takeuchi, Y., et al. (2001). Four Polyoxygenated Cyclohexenes from the Chinese Tree, Uvaria Purpurea. Bioscience, Biotechnology, and Biochemistry, 65(6), 1395-1398.
-
mzCloud. (2014, December 9). Acetaminophen glucuronide. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetaminophen. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1983, Acetaminophen. Retrieved from [Link].
-
Harper, J. K., Iuliucci, R., Gruber, M., & Kalakewich, K. (2013). The 13 C shift tensor principal values (ppm) for acetaminophen, experimental (theoretical a ). ResearchGate. Retrieved from [Link]
-
Mohanty, S. P., Barik, D. P., & Moharana, A. (2023). A comprehensive review on Uvaria species: conservation status, ethnobotanical uses and pharmacological activities. Drug and Pharmaceutical Science Archives, 3(3), 01-14.
-
National Institute of Standards and Technology. (n.d.). Acetaminophen. In NIST Chemistry WebBook. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001859). Retrieved from [Link]
-
Patil, R. B., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(8), 819-832.
-
Higa, M., et al. (2021). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules, 26(21), 6487.
Zeylenol's role in traditional medicine
An In-Depth Technical Guide to the Ethnobotanical Significance and Pharmacological Potential of (-)-Zeylenol
Executive Summary
(-)-Zeylenol is a naturally occurring, highly oxygenated cyclohexene isolated from several species of the Uvaria genus (family: Annonaceae).[1][2] This genus has a rich history of use in traditional medicine systems across Asia and Africa for treating a spectrum of ailments, including inflammatory conditions, fever, diabetes, and infections.[1][3][4] Scientific investigations have validated some of these traditional uses, identifying Zeylenol as a key bioactive constituent with potent anti-inflammatory and α-glucosidase inhibitory properties.[2][5] Its demonstrated biological activities, coupled with the ethnobotanical importance of its plant sources, position (-)-Zeylenol as a compelling lead compound for the development of novel therapeutics, particularly in the fields of anti-inflammatory and anti-diabetic drug discovery. This guide synthesizes the current knowledge on this compound, providing its ethnobotanical context, pharmacological profile, and detailed experimental protocols to facilitate further research and development.
Introduction: Bridging Traditional Medicine and Modern Pharmacology
The genus Uvaria, comprising approximately 168 species of aromatic trees and shrubs, is a cornerstone of traditional pharmacopeias throughout tropical regions of Asia and Africa.[1][3] For centuries, healers have utilized extracts from the roots, stems, leaves, and fruits of these plants to manage conditions ranging from menstrual pain and jaundice to malaria and rheumatism.[3][5][6] This extensive ethnobotanical record has catalyzed modern scientific inquiry, leading to the isolation of numerous bioactive phytochemicals, including flavonoids, alkaloids, and, notably, polyoxygenated cyclohexenes.[7][8]
Among the most significant of these discoveries is (-)-Zeylenol, a unique cyclohexene derivative first isolated from Uvaria zeylanica.[2] Subsequent research has identified it in other species like Uvaria grandiflora and Uvaria hamiltonii.[2][6] this compound has emerged as a molecule of significant interest due to its validated biological activities, which provide a mechanistic rationale for the traditional uses of its source plants. This guide offers a technical exploration of this compound, from its roots in traditional practice to its potential as a modern therapeutic agent.
Ethnobotanical Context: The Uvaria Genus in Traditional Healing
The therapeutic applications of Uvaria species are diverse and geographically widespread, reflecting a long history of human interaction and empirical observation. Traditional medicine systems have employed these plants for a variety of purposes, as summarized below.
| Traditional Use Category | Specific Ailments Treated | Plant Parts Used | Geographic Regions |
| Inflammatory Disorders | Rheumatism, inflamed joints, acute allergic reactions, contusions.[2][5] | Root, Stem, Bark, Leaves | Southeast Asia, Africa |
| Metabolic Disorders | Diabetes mellitus.[1][3][4] | Root, Leaf | Africa (e.g., Nigeria, Tanzania) |
| Infectious Diseases | Malaria, fever, jaundice, minor infections, veneral diseases.[3] | Root, Bark, Leaf | India, Sri Lanka, Africa |
| Pain & Neurological Issues | Menstrual pain, epilepsy, headache.[3] | Root, Stem Bark | India, Tanzania |
| Gastrointestinal Health | Stomach-ache, digestive disorders.[9] | Root | West Africa |
This extensive use in treating symptoms directly related to inflammation (pain, swelling) and metabolic dysregulation (diabetes) provides a strong logical foundation for the scientific investigation of its constituent compounds, such as this compound.
Phytochemistry and Pharmacological Profile of (-)-Zeylenol
(-)-Zeylenol is structurally classified as a polyoxygenated cyclohexene. Its chemical scaffold is a key determinant of its biological activity. It is typically isolated from ethanolic or methanolic extracts of the plant material, followed by chromatographic purification.
Anti-Inflammatory Activity
Chronic inflammation is a key pathological driver of numerous diseases. Traditional uses of Uvaria species to treat rheumatism and other inflammatory conditions point directly to compounds with anti-inflammatory effects.
Mechanism & Evidence: (-)-Zeylenol has demonstrated significant anti-inflammatory properties.[5] One study reported that this compound, isolated from U. grandiflora, exhibited an inhibitory effect on edema formation comparable to that of phenylbutazone, a conventional non-steroidal anti-inflammatory drug (NSAID).[6] While the precise mechanism is still under investigation, it is hypothesized that this compound may interfere with the cyclooxygenase (COX) or lipoxygenase (LOX) pathways, which are central to the inflammatory cascade.
Caption: Hypothesized anti-inflammatory mechanism of (-)-Zeylenol.
α-Glucosidase Inhibitory Activity
The traditional use of Uvaria for diabetes management is supported by modern enzymatic assays. α-Glucosidase is an enzyme located in the brush border of the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme can delay carbohydrate absorption and lower postprandial blood glucose levels, a key strategy in managing type 2 diabetes.
Mechanism & Evidence: Studies have shown that (-)-Zeylenol is a potent inhibitor of α-glucosidase. Research on compounds isolated from Uvaria hamiltonii found that (-)-Zeylenol had good α-glucosidase inhibitory activity, with a reported IC₅₀ value of 35.6 μM.[2] This demonstrates a direct biochemical mechanism by which this compound could exert an anti-diabetic effect.
Caption: Mechanism of α-glucosidase inhibition by (-)-Zeylenol.
Protocols for Drug Discovery & Development
For researchers aiming to validate and expand upon these findings, the following protocols provide a robust framework for the isolation and bio-functional characterization of (-)-Zeylenol.
Protocol 1: Bioassay-Guided Isolation of (-)-Zeylenol
This protocol outlines the process of extracting and isolating this compound from plant material, using a relevant bioassay to guide the purification process.
Objective: To isolate (-)-Zeylenol from dried Uvaria species stem bark.
Methodology:
-
Preparation of Plant Material:
-
Air-dry the stem bark of a selected Uvaria species (e.g., U. grandiflora) at 40°C for 72 hours.
-
Grind the dried bark into a coarse powder (particle size ~2-3 mm).
-
-
Crude Extraction:
-
Macerate 1 kg of the powdered bark in 5 L of 95% ethanol at room temperature for 72 hours with occasional agitation.
-
Filter the mixture through Whatman No. 1 filter paper. Repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 45°C to yield the crude ethanolic extract.
-
-
Solvent-Solvent Partitioning:
-
Suspend the crude extract in a 9:1 methanol-water mixture.
-
Perform liquid-liquid partitioning sequentially with n-hexane, dichloromethane (DCM), and ethyl acetate.
-
Test each fraction for the desired biological activity (e.g., α-glucosidase inhibition). The most active fraction (typically DCM or ethyl acetate) will be carried forward.
-
-
Column Chromatography:
-
Subject the active fraction to silica gel column chromatography.
-
Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions (e.g., 50 mL each) and monitor by Thin Layer Chromatography (TLC).
-
-
Purification and Identification:
-
Pool fractions with similar TLC profiles that show high bioactivity.
-
Subject these pooled fractions to further purification using preparative HPLC or Sephadex LH-20 column chromatography.
-
The pure compound's structure should be elucidated and confirmed as (-)-Zeylenol using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry) and comparison with literature data.[2]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on Uvaria species: conservation status, ethnobotanical uses and pharmacological activities – Drug and Pharmaceutical Science Archives [dap.sciencearchives.org]
- 4. environmentaljournals.org [environmentaljournals.org]
- 5. Modulation of inflammatory pathways, medicinal uses and toxicities of Uvaria species: potential role in the prevention and treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tjpps.org [tjpps.org]
- 9. Ethnomedicine, phytochemistry, and pharmacological activities of Uvaria chamae P. Beauv.: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the stereochemistry of (-)-Zeylenol
An In-Depth Technical Guide to the Stereochemistry of (-)-Zeylenol
Prepared by a Senior Application Scientist
Executive Summary
(-)-Zeylenol, a polyoxygenated cyclohexene natural product isolated from plants of the Uvaria genus, represents a molecule of significant interest due to its intricate stereochemical architecture and its role as a key synthetic intermediate for other biologically active compounds. The precise three-dimensional arrangement of its multiple stereocenters is critical to its chemical properties and biological function. This guide provides a comprehensive technical overview of the methods and logic employed in the elucidation and confirmation of the stereochemistry of (-)-Zeylenol. We will explore the integrated use of spectroscopic techniques, the pivotal role of asymmetric total synthesis, and the underlying principles that guide stereochemical control in complex molecule synthesis. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of stereochemical determination in the context of natural product chemistry.
Introduction: The Significance of (-)-Zeylenol
(-)-Zeylenol belongs to a family of polyoxygenated cyclohexene natural products, which have garnered attention for their potential therapeutic properties, including anti-tumor activity.[1][2] Isolated from plants such as Uvaria zeylanica, a member of the Annonaceae family used in traditional medicine, (-)-Zeylenol is characterized by a highly functionalized six-membered ring bearing multiple hydroxyl groups and an exocyclic methylene unit.[3][4][5][6]
The central challenge and scientific interest in (-)-Zeylenol lie in its stereochemistry. The molecule contains several chiral centers, meaning its biological activity is likely dependent on a specific three-dimensional arrangement.[7][8] Understanding and confirming this arrangement is paramount for several reasons:
-
Structure-Activity Relationship (SAR): To understand how (-)-Zeylenol and related compounds interact with biological targets, their exact shape must be known. The activity of many chiral drugs is often confined to a single enantiomer or diastereomer.[9][10][11]
-
Total Synthesis: A defined stereochemical structure is the ultimate target for any synthetic chemist aiming to produce the molecule in the lab.
-
Synthetic Precursor: (-)-Zeylenol serves as a crucial building block for the synthesis of other complex natural products like (+)-pipoxide and (–)-uvarigranol G.[1] Its stereochemical integrity must be established to ensure the correct structure of these subsequent targets.
This guide will detail the logical pathway from isolation to the unequivocal confirmation of the absolute and relative stereochemistry of (-)-Zeylenol.
The Stereochemical Puzzle: Elucidation and Confirmation
Determining the complex stereostructure of a natural product like (-)-Zeylenol is a multi-faceted process that relies on the convergence of data from several analytical techniques.
Spectroscopic and Chiroptical Methods
Initial structural information is typically gathered using a suite of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for establishing the connectivity of the carbon skeleton and the relative stereochemistry of substituents.[12][13] For (-)-Zeylenol, key information is derived from:
-
Coupling Constants (³J): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This allows for the assignment of relative stereochemistry (e.g., cis vs. trans, or axial vs. equatorial relationships) on the cyclohexene ring.
-
Nuclear Overhauser Effect (NOE): NOE experiments (like NOESY) identify protons that are close in space, regardless of whether they are bonded. This provides powerful evidence for the relative orientation of substituents across the ring.
-
-
Chiroptical Techniques: Methods like Circular Dichroism (CD) spectroscopy measure the differential absorption of left- and right-circularly polarized light.[14] For chiral molecules, CD spectra provide a unique fingerprint that can be compared to theoretical calculations or to spectra of known compounds to infer the absolute configuration.[15][16][17]
The logical workflow for spectroscopic analysis is a self-validating system where different types of data must converge on a single, consistent stereochemical model.
Caption: Logical workflow for the structural elucidation of (-)-Zeylenol.
The Definitive Proof: Asymmetric Total Synthesis
While spectroscopy provides a robust hypothesis, the gold standard for structural confirmation is asymmetric total synthesis.[18] This involves constructing the molecule in the laboratory from simple, achiral or known chiral starting materials in a way that precisely controls the formation of each stereocenter. If the synthetic molecule's physical and spectroscopic data (including its specific rotation) match those of the natural product, the proposed structure is confirmed.
The total synthesis of (-)-Zeylenol was achieved from D-mannose, a commercially available sugar.[1] This is an example of a chiral pool synthesis , a powerful strategy in which the inherent chirality of a natural starting material is leveraged to build a complex chiral target.
Causality Behind Experimental Choice: Why start with D-mannose? D-mannose is an inexpensive, enantiomerically pure starting material that already contains multiple defined stereocenters. Chemists can use established reactions to selectively modify or eliminate these centers, using the remaining ones to direct the formation of new stereocenters required for the (-)-Zeylenol core. This approach avoids the need to create every stereocenter from scratch, making the synthesis more efficient.
The synthesis of (-)-Zeylenol highlights several key stereocontrolled reactions:[1]
-
Aldol Condensation & Grignard Reaction: These classic carbon-carbon bond-forming reactions were used to build the initial carbon backbone.
-
Ring-Closing Metathesis (RCM): This powerful reaction was employed to form the six-membered cyclohexene ring.
-
Regioselective Reactions: Steps like regioselective benzoylation were used to protect specific hydroxyl groups while leaving others free for further reaction, demonstrating precise control over the highly functionalized molecule.
The successful synthesis not only confirmed the structure of (-)-Zeylenol but also enabled the revision of the proposed structure for the related natural product (–)-tonkinenin A, showcasing the power of this approach.[1]
Caption: Simplified flowchart of the asymmetric synthesis of (-)-Zeylenol.
Stereochemistry and Biological Activity
The "handedness" of a molecule is fundamentally important to its interaction with the chiral environment of a biological system (e.g., enzymes, receptors).[8][19][20] While specific studies on the different stereoisomers of Zeylenol are limited, research on the related compound Zeylenone demonstrates the critical nature of its stereochemistry. Studies on (+)-Zeylenone have shown that:
-
Both enantiomers can exhibit tumor-suppressive effects.[2]
-
The presence and position of hydroxyl groups are crucial for activity.[2]
-
Esterification of certain hydroxyl groups can eliminate the activity, indicating a specific binding interaction is required.[2]
These findings strongly suggest that the precise spatial arrangement of the functional groups in (-)-Zeylenol is a key determinant of its potential biological activity. The ability to synthesize specific stereoisomers, as demonstrated by the total synthesis, is therefore essential for future drug development efforts to probe these structure-activity relationships.
Key Experimental Protocols
To provide practical insight, we describe the methodology for a key process in stereochemical analysis: NMR spectroscopy.
Protocol 1: Determination of Relative Stereochemistry using 2D NOESY NMR
Objective: To identify protons that are in close spatial proximity (<5 Å) to determine the relative orientation of substituents on the cyclohexene ring.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of purified (-)-Zeylenol in ~0.6 mL of a deuterated solvent (e.g., CD₃OD or CDCl₃) in a high-quality NMR tube. Ensure the sample is free of paramagnetic impurities.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (≥500 MHz is recommended for optimal resolution). Tune and shim the spectrometer for the specific sample.
-
Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C spectra for reference.
-
Set up a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
-
Key Parameter - Mixing Time (τₘ): This is a critical parameter. A typical starting point is a mixing time equal to the T₁ relaxation time of the protons of interest (usually 300-800 ms). A series of experiments with varying mixing times may be necessary to distinguish direct NOEs from spin-diffusion artifacts.
-
Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation in both dimensions, phase correction, and baseline correction.
-
Interpretation (Self-Validating System):
-
Identify cross-peaks in the NOESY spectrum. A cross-peak between proton Hₐ and Hₓ indicates they are close in space.
-
Correlate the observed NOEs with a 3D model of the proposed diastereomer. For example, an NOE between an axial proton at C1 and an axial proton at C3 would support a cis-1,3-diaxial relationship.
-
Causality: The absence of an expected NOE is as informative as its presence. If two protons are expected to be close in one proposed stereoisomer but no cross-peak is observed, that isomer can likely be ruled out. The complete set of observed NOEs must be consistent with only one possible relative configuration.
-
Quantitative Data Summary
The confirmation of a specific stereoisomer relies on matching quantitative physical data between the natural and synthetic samples.
| Property | Description | Significance in Stereochemical Assignment |
| Specific Rotation ([α]D) | The angle to which a plane of polarized light is rotated by a solution of a chiral compound at a specific concentration and path length. | This is a hallmark physical property of a chiral molecule. The sign (+ or -) and magnitude must match exactly between the natural and synthetic samples to confirm the absolute configuration. |
| NMR Chemical Shifts (δ) | The resonance frequency of a nucleus relative to a standard. Reported in ppm. | While primarily used for structural connectivity, the precise chemical shifts are highly sensitive to the local electronic environment, which is dictated by the 3D structure. The entire set of shifts provides a fingerprint for the molecule. |
| NMR Coupling Constants (J) | The measure of the interaction between two nuclei, reported in Hz. | As governed by the Karplus relationship, ³JHH values are directly correlated to the dihedral angle between protons, providing definitive proof of relative stereochemistry (e.g., cis/trans). |
| X-ray Crystallography Data | Provides the precise 3D coordinates of each atom in a crystal lattice, yielding bond lengths, bond angles, and torsional angles. | This is the most unambiguous method for determining the complete molecular structure, including both relative and absolute stereochemistry, of a crystalline solid or a suitable crystalline derivative.[21][22] |
Conclusion
The stereochemistry of (-)-Zeylenol has been rigorously established through a synergistic application of modern analytical and synthetic chemistry. Spectroscopic methods laid the groundwork for a structural hypothesis, but it was the elegant execution of an asymmetric total synthesis from the chiral pool that provided the ultimate, unequivocal confirmation. This work not only solidifies our understanding of this specific natural product but also reinforces the critical importance of stereochemistry in the broader fields of chemical biology and drug discovery. The established synthetic route now provides access to (-)-Zeylenol and its analogs, paving the way for detailed investigations into their biological mechanisms and therapeutic potential.
References
- Stereoselective total synthesis of (–)-zeylenol, a key intermediate for the synthesis of (+)-pipoxide, (–)-uvarigranol G and (–)-tonkinenin A. (n.d.). ResearchGate.
- Uvaria zeylanica – Lakpura®. (n.d.). Lakpura.
- Asymmetric Synthesis. (n.d.). University of Windsor.
- Uvaria zeylanica. (n.d.). Welpalla Herbal Garden.
- Uvaria zeylanica. (n.d.). Lakpura.
- Concise total synthesis of (+)-Zeylenone with antitumor activity and the structure-activity relationship of its derivatives. (2021). Bioorganic Chemistry, 116, 105333.
- Uvaria zeylanica L. (n.d.). Ayurvedic Plants of Sri Lanka.
- Padma, K. R., Don, K. R., & Josthna, P. (n.d.). Herbal Plant Uvaria Species and Its Therapeutic Potentiality. International Journal of Pharmaceutical Sciences Review and Research.
- Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. Annals of Bio-Science and Research.
- Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63.
- Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63.
- Mallagaray, A., et al. (2020). Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra. Journal of the American Chemical Society.
- Kumar, J., et al. (2018). Amplifying Chiroptical Properties of Conjugated Polymer Thin-Film Using an Achiral Additive. ACS Omega.
- Stereochemistry – Knowledge and References. (n.d.). Taylor & Francis.
- Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (2021). Molecules, 26(11), 3321.
- Asymmetric Synthesis Chapter 41. (2020, August 6). YouTube.
- Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2022). Nanalysis.
- Asymmetric synthesis of chiral 9,10-dihydrophenanthrenes using Pd-catalyzed asymmetric intramolecular Friedel-Crafts allylic alkylation of phenols. (2012). Organic Letters, 14(9), 2350-2353.
- Stereochemistry and biological activity of drugs. (n.d.). SlideShare.
- Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers. (2023). Molecules, 28(21), 7384.
- Ajayakumar, G., et al. (2021). Chiroptical properties of supramolecular and plasmonic assemblies. Chemical Society Reviews.
- Scientific African 19 (2023) e01537. (2023). Repositori Obert UdL.
- Asymmetric Synthesis. (2022, June 5). YouTube.
- McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action. Primary care companion to the Journal of clinical psychiatry, 5(2), 70–73.
- Asymmetric total synthesis of (+)-astellatol and (−)-astellatene. (n.d.). Royal Society of Chemistry.
- Natural optical activity as the origin of the large chiroptical properties in π-conjugated polymer thin films. (2021). Nature Communications, 12, 5147.
- Stereochemistry. (n.d.). McGraw Hill's AccessScience.
- Investigation Of The Orientation Dependence On Chiroptical Properties Of Single Molecules. (n.d.). UMass ScholarWorks.
- How Do Stereoisomers Affect Drug Activity? (2024, July 24). YouTube.
- X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. (2017). Journal of the Indian Institute of Science.
- Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein. (2021). Molecules, 26(23), 7335.
- Menthol-Induced Chirality in Semiconductor Nanostructures: Chiroptical Properties of Atomically Thin 2D CdSe Nanoplatelets Capped with Enantiomeric L-(−)/D-(+)-Menthyl Thioglycolates. (2023). Nanomaterials, 13(15), 2208.
- Stereochemistry and Pharmaceuticals. (2022, June 3). YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Concise total synthesis of (+)-Zeylenone with antitumor activity and the structure-activity relationship of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lakpura.com [lakpura.com]
- 4. Uvaria zeylanica - Welpalla Herbal Garden [welpalla-herbal-garden.com]
- 5. lakpura.com [lakpura.com]
- 6. Ayurvedic Plants of Sri Lanka: Plants Details [instituteofayurveda.org]
- 7. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedgrid.com [biomedgrid.com]
- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Natural optical activity as the origin of the large chiroptical properties in π-conjugated polymer thin films - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Menthol-Induced Chirality in Semiconductor Nanostructures: Chiroptical Properties of Atomically Thin 2D CdSe Nanoplatelets Capped with Enantiomeric L-(−)/D-(+)-Menthyl Thioglycolates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uwindsor.ca [uwindsor.ca]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Stereoselectivity of In Vivo Processes and Bioactivity of Farrerol Enantiomers | MDPI [mdpi.com]
- 21. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]
- 22. mdpi.com [mdpi.com]
Zeylenol's Anti-Tumor Potential: A Technical Guide for Researchers
A Comprehensive Analysis of Zeylenone, a Promising Natural Compound from Uvaria grandiflora, and its Emergence as a Potent Anti-Tumor Agent
Foreword
The relentless pursuit of novel and effective anti-cancer therapeutics has led researchers to explore the vast chemical diversity of the natural world. Within this expansive reservoir of bioactive molecules, compounds derived from medicinal plants have historically played a pivotal role in oncology drug discovery. This technical guide delves into the burgeoning potential of Zeylenol and its closely related, extensively studied counterpart, Zeylenone, as a formidable anti-tumor agent. While "this compound" is a recognized chemical entity, the preponderance of current anti-cancer research centers on Zeylenone. Therefore, this guide will focus on the robust body of evidence supporting Zeylenone's efficacy, with the understanding that these findings lay a critical foundation for the therapeutic exploration of this class of polyoxygenated cyclohexenes.
This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for next-generation cancer therapies. It is structured to provide not just a summary of findings, but a detailed, practical roadmap for investigating the anti-tumor properties of Zeylenone, from its isolation to its preclinical evaluation.
Introduction to Zeylenone: A Natural Product with Therapeutic Promise
Zeylenone is a naturally occurring polyoxygenated cyclohexene oxide that has been isolated from the leaves and bark of Uvaria grandiflora, a plant species found in Southeast Asia.[1][2] Traditional medicine has long utilized extracts from this plant for various ailments, and modern phytochemical investigations have begun to unveil the scientific basis for its therapeutic properties. Among the various compounds isolated from Uvaria grandiflora, Zeylenone has emerged as a molecule of significant interest due to its potent cytotoxic and anti-proliferative effects against a range of cancer cell lines.[3]
Initial studies have demonstrated that Zeylenone exhibits promising activity against cervical, gastric, and glioblastoma cancer cells, among others.[2][4][5] Its multifaceted mechanism of action, which involves the induction of apoptosis and the modulation of key oncogenic signaling pathways, positions it as a compelling candidate for further preclinical and potentially clinical development. This guide will provide a detailed exploration of these mechanisms and the experimental frameworks used to elucidate them.
Mechanism of Action: Targeting Key Oncogenic Signaling Pathways
Zeylenone exerts its anti-tumor effects through the targeted disruption of critical signaling cascades that are frequently dysregulated in cancer. The primary mechanism of action identified to date is the simultaneous inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[2]
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Zeylenone has been shown to significantly decrease the phosphorylation of key components of this pathway, including PI3K, Akt, and mTOR, in cancer cells.[2] This inhibition leads to a cascade of downstream effects, ultimately culminating in the suppression of tumor cell growth and survival.
Caption: Zeylenone's inhibition of the PI3K/Akt/mTOR signaling pathway.
Attenuation of the MAPK/ERK Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Constitutive activation of this pathway is common in many cancers and is often associated with poor prognosis. Zeylenone has been demonstrated to reduce the phosphorylation of key kinases in this pathway, including MEK and ERK.[2] By attenuating MAPK/ERK signaling, Zeylenone further contributes to the inhibition of cancer cell proliferation.
Caption: Zeylenone's attenuation of the MAPK/ERK signaling pathway.
Experimental Protocols for the Evaluation of Zeylenone's Anti-Tumor Activity
This section provides detailed, step-by-step methodologies for the key experiments required to assess the anti-tumor potential of Zeylenone.
Extraction and Isolation of Zeylenone from Uvaria grandiflora
The following protocol outlines a general procedure for the extraction and isolation of Zeylenone from the leaves of Uvaria grandiflora.[1][6]
Materials:
-
Air-dried leaves of Uvaria grandiflora
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Sephadex LH-20
-
Rotary evaporator
-
Chromatography columns
Protocol:
-
Grind the air-dried leaves of Uvaria grandiflora into a fine powder.
-
Perform a cold percolation extraction of the ground leaf material with a 1:1 mixture of DCM and MeOH.[1] Repeat the extraction three times to ensure maximum yield.
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Subject the crude extract to liquid-liquid partitioning. Suspend the extract in a 5% methanolic water solution and partition successively with petroleum ether, DCM, and n-butanol.
-
Concentrate the DCM sub-extract, which will contain Zeylenone.
-
Perform vacuum liquid chromatography on the DCM sub-extract using silica gel. Elute with a gradient of hexane to ethyl acetate.
-
Further purify the Zeylenone-containing fractions using Sephadex LH-20 column chromatography with 100% methanol as the eluent.
-
Monitor the fractions using thin-layer chromatography (TLC) and combine the fractions containing pure Zeylenone.
-
Confirm the identity and purity of the isolated Zeylenone using spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.
In Vitro Anti-Tumor Activity Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, CaSki, BGC823)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Zeylenone stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of Zeylenone in complete culture medium from the stock solution. The final concentrations should typically range from 0 to 50 µM.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of Zeylenone. Include a vehicle control (medium with DMSO at the same concentration as the highest Zeylenone dose).
-
Incubate the plates for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control cells.
This assay is used to detect and quantify apoptosis by flow cytometry.
Materials:
-
Cancer cell lines
-
Zeylenone
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of Zeylenone for 24 to 48 hours.
-
Harvest the cells by trypsinization and collect the culture medium to include any detached apoptotic cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Flow cytometry with propidium iodide staining is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Zeylenone
-
PBS
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Treat cells with Zeylenone as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western blotting is used to detect changes in the expression and phosphorylation of proteins in the PI3K/Akt/mTOR and MAPK/ERK pathways.
Materials:
-
Cancer cell lines
-
Zeylenone
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with Zeylenone for the desired time and concentrations.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
In Vivo Anti-Tumor Activity Assessment
This model is used to evaluate the in vivo efficacy of Zeylenone in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line (e.g., HeLa or BGC823)
-
Matrigel (optional)
-
Zeylenone solution for injection
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject approximately 5 x 10⁶ cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomly divide the mice into treatment and control groups.
-
Administer Zeylenone intraperitoneally at doses ranging from 7.5 to 30 mg/kg every other day.[2][4] The control group should receive the vehicle solution.
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days and calculate the tumor volume using the formula: (width² x length)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After a predetermined period (e.g., 14-21 days), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).
Caption: A generalized experimental workflow for evaluating the anti-tumor potential of Zeylenone.
Data Presentation and Interpretation
Quantitative data from the aforementioned experiments should be presented clearly to facilitate interpretation and comparison.
IC50 Values
The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K-562 | Myeloid Leukemia | 2.3 | [3] |
| HeLa | Cervical Cancer | 18.3 | [3] |
| U251 (CA derivative) | Glioblastoma | 5.161 | |
| A172 (CA derivative) | Glioblastoma | 6.440 |
In Vivo Tumor Growth Inhibition
The efficacy of Zeylenone in vivo can be summarized by comparing tumor growth in treated versus control groups.
| Treatment Group | Dosage (mg/kg) | Administration Frequency | Tumor Growth Inhibition (%) | Reference |
| Zeylenone (HeLa) | 7.5 | Every 2 days | Significant | [2] |
| Zeylenone (HeLa) | 15 | Every 2 days | Significant | [2] |
| Zeylenone (BGC823) | 30 | Every 2 days | ~48 | [4] |
| Paclitaxel (BGC823) | 15 | Every 2 days | ~48 | [4] |
Conclusion and Future Directions
The collective evidence strongly supports the potential of Zeylenone as a promising anti-tumor agent. Its ability to induce apoptosis and concurrently inhibit the PI3K/Akt/mTOR and MAPK/ERK signaling pathways provides a strong rationale for its further development. The detailed protocols provided in this guide offer a robust framework for researchers to validate and expand upon these findings.
Future research should focus on several key areas:
-
Broadening the Scope: Evaluating the efficacy of Zeylenone against a wider panel of cancer cell lines and in different preclinical cancer models.
-
Pharmacokinetic and Toxicological Studies: A thorough assessment of Zeylenone's absorption, distribution, metabolism, excretion (ADME), and toxicity profile is essential for its translation to the clinic.
-
Combination Therapies: Investigating the potential synergistic effects of Zeylenone when combined with existing chemotherapeutic agents or targeted therapies.
-
Exploring this compound: As the body of research on Zeylenone grows, dedicated studies on the anti-tumor potential of this compound and other related derivatives are warranted to explore potential improvements in efficacy and safety.
References
- Yang S, Xiao H, Sun Y, Cao L. Zeylenone induces mitochondrial apoptosis and inhibits migration and invasion in gastric cancer. Molecules. 2018;23(9):2149. [Link]
- He M, Li Y, Zi J, et al. Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities. Fitoterapia. 2022;158:105169. [Link]
- Quimque MTJ, Gac-ang EA, Mantaring JBV, et al. Polyoxygenated Cyclohexenes from Uvaria grandiflora with Multi-Enzyme Targeting Properties Relevant in Type 2 Diabetes and Obesity.
- Zhang L, Cui M, Wang Y, et al.
- Yang S, Xiao H, Sun Y, Cao L. Zeylenone, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways.
- Ragasa CON, Alimboyoguen AB, Shen CC. Antitubercular and cytotoxic polyoxygenated cyclohexane derivatives from Uvaria grandiflora. Nat Prod Res. 2021;35(23):5229-5232. [Link]
- Altogen Labs. HeLa Xenograft Model. Altogen Labs. [Link]
- Su R, Cao W, Ma G, et al. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. Front Pharmacol. 2024;15:1330059. [Link]
Sources
- 1. Polyoxygenated Cyclohexenes from Uvaria grandiflora with Multi-Enzyme Targeting Properties Relevant in Type 2 Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zeylenone, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitubercular and cytotoxic polyoxygenated cyclohexane derivatives from Uvaria grandiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zeylenone Induces Mitochondrial Apoptosis and Inhibits Migration and Invasion in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Zeylenol from Uvaria grandiflora
Introduction: The Therapeutic Potential of Zeylenol
Uvaria grandiflora, a plant native to Southeast Asia, has a rich history in traditional medicine for treating ailments such as abdominal pain and skin diseases.[1][2] Modern phytochemical investigations have unveiled a wealth of bioactive compounds within this plant, with one of the most promising being (-)-Zeylenol.[3] this compound is a polyoxygenated cyclohexene derivative that has demonstrated significant anti-inflammatory and anticancer properties.[3][4] Specifically, studies have shown its efficacy in inhibiting edema and its cytotoxic effects against human breast cancer (MDA-MB231) and liver cancer (HepG2) cells.[2] This has positioned this compound as a compound of interest for researchers, scientists, and drug development professionals.
These application notes provide a comprehensive, step-by-step protocol for the extraction and purification of this compound from the stems of Uvaria grandiflora. The methodology is synthesized from established phytochemical studies and is designed to be both robust and reproducible for laboratory settings.
Principle of the Extraction and Purification Process
The extraction of this compound from Uvaria grandiflora is based on the principle of solvent extraction, followed by chromatographic purification. The choice of solvent and chromatographic technique is dictated by the chemical properties of this compound, a moderately polar organic compound.
The overall workflow can be visualized as follows:
Caption: Workflow for this compound extraction and purification.
Materials and Reagents
Plant Material
-
Stems of Uvaria grandiflora
Solvents and Reagents
-
Ethyl Acetate (EtOAc), analytical grade
-
Methanol (MeOH), analytical grade
-
Hexane, analytical grade
-
Silica gel for column chromatography (70-230 mesh)
-
Sephadex LH-20
-
Pre-coated Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
Vanillin-sulfuric acid spray reagent
Detailed Experimental Protocol
Part 1: Preparation of Plant Material
-
Collection and Authentication: Collect fresh stems of Uvaria grandiflora. It is crucial to have the plant material authenticated by a qualified botanist to ensure the correct species is used. A voucher specimen should be deposited in a recognized herbarium for future reference.
-
Drying: Clean the stems to remove any dirt or foreign material. Air-dry the stems in a well-ventilated area, preferably in the shade, until they are brittle. Alternatively, a hot air oven can be used at a temperature of 40-50°C. Proper drying is essential to prevent microbial degradation and to facilitate efficient grinding.
-
Pulverization: Grind the dried stems into a coarse powder using a mechanical grinder. A smaller particle size increases the surface area for solvent penetration, leading to a more efficient extraction.
Part 2: Solvent Extraction
The choice of solvent is critical for selectively extracting the compound of interest. Ethyl acetate is a moderately polar solvent that has been shown to be effective in extracting this compound from Uvaria grandiflora stems.[3]
-
Maceration:
-
Place the powdered stem material (e.g., 1 kg) in a large container with a lid.
-
Add ethyl acetate in a 1:5 (w/v) ratio (i.e., 5 L of ethyl acetate for 1 kg of plant material).
-
Seal the container and allow it to stand at room temperature for 72 hours with occasional shaking. This prolonged contact time allows the solvent to penetrate the plant cells and dissolve the target compounds.
-
-
Filtration:
-
After 72 hours, filter the mixture through a fine-mesh cloth or filter paper to separate the extract from the plant debris.
-
Collect the filtrate (the ethyl acetate extract).
-
-
Repeated Extraction:
-
Return the plant residue to the container and repeat the extraction process two more times with fresh ethyl acetate to ensure maximum recovery of the compounds.
-
-
Concentration:
-
Combine all the filtrates.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield a dark, viscous crude ethyl acetate extract.
-
Part 3: Chromatographic Purification
The crude extract contains a complex mixture of compounds. Column chromatography is employed to separate these compounds based on their differential adsorption to a stationary phase.
A. Silica Gel Column Chromatography (Initial Purification)
Silica gel is a polar adsorbent. Non-polar compounds will elute first, followed by compounds of increasing polarity.
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into a glass column and allow it to pack uniformly. .
-
-
Sample Loading:
-
Dissolve a portion of the crude ethyl acetate extract (e.g., 10 g) in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate).
-
Adsorb this solution onto a small amount of silica gel.
-
Allow the solvent to evaporate completely, resulting in a dry, free-flowing powder.
-
Carefully load this powder onto the top of the packed silica gel column.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate, and so on). This is known as gradient elution.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in fractions of a fixed volume (e.g., 25 mL).
-
Monitor the separation by spotting the fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate 7:3).
-
Visualize the spots under UV light (if the compounds are UV active) and/or by spraying with a vanillin-sulfuric acid reagent followed by gentle heating.
-
Combine the fractions that show a similar TLC profile and contain the target compound (this compound).
-
B. Sephadex LH-20 Column Chromatography (Final Purification)
Sephadex LH-20 is a size-exclusion chromatography matrix that separates molecules based on their size. It is particularly useful for separating compounds of similar polarity.
-
Column Packing:
-
Swell the Sephadex LH-20 in methanol for at least 3 hours.
-
Pack the swollen gel into a glass column.
-
-
Sample Loading:
-
Dissolve the combined fractions containing this compound from the silica gel column in a small amount of methanol.
-
Carefully load the sample onto the top of the Sephadex LH-20 column.
-
-
Elution:
-
Elute the column with 100% methanol.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them using TLC as described previously.
-
Combine the pure fractions containing this compound.
-
-
Final Concentration:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound.
-
Self-Validating System and Trustworthiness
The reliability of this protocol is ensured through a series of self-validating steps:
-
Thin Layer Chromatography (TLC): At each stage of purification, TLC is used to monitor the separation and to check the purity of the fractions. The presence of a single spot for the final product on a TLC plate developed in multiple solvent systems is a good indicator of purity.
-
Spectroscopic Analysis: The identity and purity of the isolated this compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The obtained spectral data should be compared with the data reported in the literature for (-)-Zeylenol.[3]
-
Melting Point Determination: A sharp and consistent melting point is a classic indicator of the purity of a crystalline compound.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Plant Material to Solvent Ratio | 1:5 (w/v) | Ensures sufficient solvent for efficient extraction. |
| Extraction Time per Cycle | 72 hours | Allows for adequate penetration of the solvent into the plant matrix. |
| Number of Extraction Cycles | 3 | Maximizes the yield of the target compound. |
| Rotary Evaporator Temperature | ≤ 45°C | Prevents thermal degradation of the heat-labile compounds. |
| Silica Gel Mesh Size | 70-230 mesh | Provides a good balance between resolution and flow rate. |
Expertise and Experience: Key Considerations for Success
As a Senior Application Scientist, I offer the following insights to optimize the extraction process:
-
Quality of Plant Material: The concentration of this compound can vary depending on the age of the plant, the season of collection, and the geographical location. It is advisable to source plant material from a reliable supplier or to collect it under consistent conditions.
-
Solvent Purity: The use of high-purity, analytical grade solvents is crucial to avoid the introduction of impurities that can interfere with the purification and analysis.
-
Chromatography Technique: The success of column chromatography depends heavily on proper packing of the column. A poorly packed column will lead to band broadening and poor separation.
-
TLC Monitoring: Careful and frequent monitoring of the fractions by TLC is essential to avoid losing the target compound and to ensure the collection of pure fractions.
Conclusion
This protocol provides a detailed and reliable method for the extraction and purification of this compound from the stems of Uvaria grandiflora. By following these steps and considering the key insights provided, researchers can successfully isolate this promising bioactive compound for further investigation in drug discovery and development.
References
- National Parks Board, Singapore. (n.d.). Uvaria grandiflora.
- Stuart, G. U. (n.d.). Banauak / Uvaria grandiflora / Large flower uvaria. StuartXchange.
- Seangphakdee, A., et al. (2013). Anti-inflammatory and anticancer activities of (-)-zeylenol from stems of Uvaria grandiflora. ScienceAsia, 39(6), 610-614.
- Phan, V. K., et al. (2024). Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities. Fitoterapia, 172, 105739.
- Seangphakdee, A., et al. (2013). Anti-inflammatory activity of this compound. ResearchGate.
- (2013). Anti-inflammatory and anticancer activities of (-)-zeylenol from stems of Uvaria grandiflora. ResearchGate.
- PubMed. (1999). [A study on major chemical components of Uvaria grandiflora]. Zhongguo Zhong Yao Za Zhi, 24(8), 476-477, 510-511.
- Monaco Nature Encyclopedia. (n.d.). Uvaria grandiflora.
- Useful Tropical Plants. (n.d.). Uvaria grandiflora.
- Sur in English. (2025, March 14). Uvaria grandiflora.
- ResearchGate. (2017). Analysis of the Leaf Essential Oils of Uvaria grandiflora Roxb. ex Hornem. and Uvaria microcarpa Champ. ex Benth. (Annonaceae) from Vietnam. Journal of Essential Oil Bearing Plants, 20(2), 554-560.
- ScienceAsia. (2020). Antioxidant and antimicrobial alkaloids isolated from twigs of Uvaria grandiflora Roxb. ScienceAsia, 46(3), 314-320.
- Chinese Pharmaceutical Journal. (n.d.). Chemical constituents of Uvaria grandiflora. Chinese Pharmaceutical Journal.
- PubMed. (n.d.). [The structural elucidation of new polyoxygenated cyclohexenes from Uvaria grandiflora]. Yao Xue Xue Bao, 39(11), 859-862.
Sources
Application Note: A Comprehensive Guide to Evaluating Zeylenol Cytotoxicity Using Cell Culture-Based Assays
Abstract
This document provides a detailed framework for researchers, scientists, and drug development professionals to assess the cytotoxic potential of the novel compound Zeylenol. We present a multi-assay strategy designed to deliver a comprehensive toxicity profile by evaluating distinct cellular health parameters: metabolic activity, membrane integrity, and the induction of apoptosis. This guide explains the scientific principles behind each recommended assay, provides detailed step-by-step protocols, and emphasizes the inclusion of critical controls to ensure data integrity and trustworthiness.
Introduction: The Imperative for Rigorous Cytotoxicity Profiling
This compound is a compound of significant interest for potential therapeutic applications. A critical step in its preclinical evaluation is the characterization of its cytotoxic effects to determine a therapeutic window and understand its mechanism of action. Cytotoxicity assays, which measure cell damage or death in response to a compound, are fundamental tools in this process.[1] A robust assessment cannot rely on a single assay. Different assays measure different cellular events, from early metabolic decline to the final stages of cell death.[2]
This guide advocates for a tripartite approach to provide a holistic view of this compound's impact on cell health:
-
MTT Assay: To assess cell viability through mitochondrial metabolic activity.[3][4]
-
LDH Release Assay: To quantify cytotoxicity by measuring the loss of plasma membrane integrity.[1][5]
-
Caspase-3/7 Assay: To specifically detect the activation of executioner caspases, a hallmark of apoptosis.[6]
By integrating data from these three distinct methodologies, researchers can build a detailed and reliable profile of this compound's cytotoxic activity.
A Validated Experimental Workflow
A structured workflow is essential for reproducible results. The process can be segmented into three key phases: Preparation, Treatment, and Analysis. Each step is critical for the success of the subsequent one.
Figure 1: A generalized workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Assay for Metabolic Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of viability.[3][7] In living cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[3][4] The amount of formazan, quantified by spectrophotometry after solubilization, is directly proportional to the number of metabolically active cells.[4]
Materials:
-
Selected cell line (e.g., HeLa, A549, HepG2)
-
Complete culture medium
-
This compound stock solution (in DMSO or other suitable solvent)
-
96-well clear, flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: In a 96-well plate, seed 100 µL of cell suspension at a pre-determined optimal density (typically 5,000–15,000 cells/well). Incubate for 24 hours (37°C, 5% CO₂) to allow cells to attach and resume growth.
-
Compound Preparation: Prepare 2x concentrated serial dilutions of this compound in complete culture medium from your stock solution. Also prepare vehicle and positive controls.
-
Cell Treatment: Carefully aspirate the medium from the cells and add 100 µL of the appropriate this compound dilutions, vehicle control, or untreated medium.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Development: Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will become visible within the cells.
-
Solubilization: Carefully aspirate the medium containing MTT from each well. Immediately add 100 µL of solubilization buffer (e.g., DMSO) to each well.
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) × 100
Plot % Viability vs. Log[this compound] to determine the IC50 (the concentration at which 50% of cell viability is inhibited).
Table 1. Example MTT Assay Results
| This compound Conc. (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
|---|---|---|---|
| 0 (Vehicle) | 1.182 | 0.05 | 100.0% |
| 1 | 1.099 | 0.04 | 93.0% |
| 10 | 0.875 | 0.06 | 74.0% |
| 25 | 0.603 | 0.03 | 51.0% |
| 50 | 0.355 | 0.02 | 30.0% |
| 100 | 0.118 | 0.01 | 10.0% |
Protocol 2: LDH Release Assay for Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cell types.[8] When the plasma membrane is compromised—a key event in necrosis and late apoptosis—LDH is released into the surrounding culture medium.[9] The LDH assay quantitatively measures the activity of this released enzyme through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is measured at 490 nm.[9] The amount of color is proportional to the number of lysed cells.[5]
Materials:
-
Cells cultured and treated as described in the MTT protocol.
-
Commercial LDH Cytotoxicity Assay Kit (highly recommended for reagent stability and consistency).
-
Lysis Buffer (usually 10x, provided in kit).
-
96-well clear, flat-bottom plates.
Step-by-Step Methodology:
-
Prepare Controls: On the same plate as the treated cells, set up the following controls in triplicate:
-
Spontaneous LDH Release: Untreated, viable cells.
-
Maximum LDH Release: Untreated cells to which you will add Lysis Buffer. This provides the 100% cytotoxicity value.
-
Culture Medium Background: Medium without cells.
-
-
Sample Collection: After the treatment incubation, gently centrifuge the plate if cells are loosely adherent or in suspension.
-
Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a fresh 96-well plate.
-
Lysis of Control Wells: Add 10 µL of 10x Lysis Buffer to the "Maximum LDH Release" wells on the original plate. Incubate for 45 minutes at 37°C.[10] After incubation, transfer 50 µL of supernatant from these wells to the new plate.
-
LDH Reaction: Prepare the LDH Reaction Mix according to the kit manufacturer's protocol. Add 50 µL of this mix to each well of the new plate containing supernatant.
-
Incubation: Incubate for 20-30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution (provided in the kit) to each well.
-
Reading: Measure the absorbance at 490 nm.
Data Analysis: First, subtract the culture medium background absorbance from all other readings. Then, calculate the percentage of cytotoxicity: % Cytotoxicity = ((Sample_Value - Spontaneous_Release) / (Maximum_Release - Spontaneous_Release)) × 100
Protocol 3: Caspase-3/7 Assay for Apoptosis Detection
Principle: Apoptosis, or programmed cell death, is executed by a family of proteases called caspases.[6] Caspase-3 and Caspase-7 are the primary executioner caspases that cleave key cellular substrates, leading to the characteristic morphological changes of apoptosis.[6] This assay uses a non-fluorescent substrate containing the DEVD peptide sequence, which is the recognition motif for caspase-3/7.[11] When active caspase-3/7 in apoptotic cells cleaves the substrate, a nucleic acid dye is released, which then binds to DNA and emits a bright fluorescent signal.[6][12]
Figure 2: Mechanism of the Caspase-3/7 fluorogenic assay.
Materials:
-
Cells cultured and treated in 96-well white-walled, clear-bottom plates (to maximize luminescent/fluorescent signal).
-
Commercial Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7).
-
Microplate reader with fluorescence or luminescence detection capabilities.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol, ensuring the use of appropriate white-walled plates.
-
Equilibration: After the treatment incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing a lyophilized substrate with a buffer.
-
Reagent Addition: Add a volume of Caspase-3/7 reagent equal to the volume of medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Incubation: Mix the contents by placing the plate on an orbital shaker at a low speed for 1 minute. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Reading: Measure the resulting fluorescence or luminescence according to the manufacturer's recommended wavelengths.
Data Analysis: The signal is directly proportional to caspase-3/7 activity. Results are often expressed as Fold Change relative to the vehicle control. Fold Change = (Signal_Sample / Signal_VehicleControl)
Table 2. Example Caspase-3/7 Assay Results
| This compound Conc. (µM) | Mean Signal (RLU) | Standard Deviation | Fold Change vs. Vehicle |
|---|---|---|---|
| 0 (Vehicle) | 8,540 | 450 | 1.0 |
| 1 | 9,110 | 520 | 1.1 |
| 10 | 25,620 | 1,100 | 3.0 |
| 25 | 78,568 | 3,500 | 9.2 |
| 50 | 153,720 | 8,200 | 18.0 |
| 100 | 148,590 | 9,100 | 17.4 (Potential decline due to late-stage necrosis) |
Trustworthiness: The Central Role of Controls
The validity of any cytotoxicity data hinges on the proper use of controls. Each assay plate must include:
-
Untreated Control: Cells in medium only. This establishes the baseline for 100% viability (MTT) or spontaneous LDH release.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound. This ensures that the observed effects are not due to the solvent.
-
Positive Control: A compound with a known, potent cytotoxic mechanism (e.g., Staurosporine for apoptosis, Triton X-100 for membrane lysis). This confirms that the cells and assay reagents are functioning as expected.
Conclusion and Future Directions
This guide provides a robust, multi-faceted framework for characterizing the cytotoxicity of this compound. By combining assays that measure metabolic activity (MTT), membrane failure (LDH), and apoptosis (Caspase-3/7), researchers can confidently determine the compound's potency (IC50) and gain crucial insights into its mechanism of cell death. Discrepancies between the assays can be informative; for example, a high LDH release with low caspase activity would suggest a necrotic mechanism, whereas high caspase activity preceding a drop in MTT signal would point towards apoptosis. These foundational data are essential for making informed decisions in the drug development pipeline.
References
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Wikipedia. (n.d.). MTT assay.
- Anonymous. (n.d.). MTT ASSAY: Principle.
- National Toxicology Program (NTP). (2025, July 7). Validation Study of In Vitro Cytotoxicity Test Methods.
- Protocols.io. (2024, December 11). LDH cytotoxicity assay.
- Riss, T. L., & Moravec, R. A. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US).
- Molecular Devices. (n.d.). Cell Viability, Cell Proliferation, Cytotoxicity Assays.
- Luminex Corporation. (n.d.). Muse™ Caspase-3/7 Assay.
- Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit.
- OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL.
- MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit.
- Ohno, T., et al. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE I. Overview of the Study and Analyses of Variations of ED50 Values.
- O'Brien, P. J., et al. (2006). Validation of a Multiparametric, High-Content-Screening Assay for Predictive/Investigative Cytotoxicity: Evidence from Technology Transfer Studies and Literature Review. Chemical Research in Toxicology, 19(11), 1435-1450.
- Tsuchiya, T., et al. (1997). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis.
- Thermo Fisher Scientific. (n.d.). CellEvent Caspase-3/7 Green Flow Cytometry Assay Kit.
- JoVE. (2014, April 16). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model.
- Essen BioScience. (n.d.). CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay.
Sources
- 1. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. MTT assay - Wikipedia [en.wikipedia.org]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. kazan.dia-m.ru [kazan.dia-m.ru]
- 7. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. sartorius.com.cn [sartorius.com.cn]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Utilizing Zerumbone in Preclinical Animal Models of Inflammation
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Zerumbone, a natural sesquiterpenoid, in various animal models of inflammation. This document provides in-depth scientific background, detailed experimental protocols, and critical insights for robust and reproducible study design.
Introduction to Zerumbone and its Anti-inflammatory Potential
Zerumbone is a crystalline cyclic sesquiterpene derived from the rhizomes of the wild ginger, Zingiber zerumbet Smith. It has garnered significant scientific interest due to its pleiotropic pharmacological activities, including potent anti-inflammatory, antioxidant, and chemopreventive properties. Structurally, Zerumbone's α,β-unsaturated carbonyl group is highly reactive and is believed to be crucial for its biological activities, primarily through its ability to interact with and modulate key inflammatory signaling molecules.
The anti-inflammatory effects of Zerumbone are attributed to its capacity to suppress the activation of pro-inflammatory transcription factors, downregulate the expression of inflammatory mediators, and inhibit the infiltration of immune cells to the site of inflammation. These characteristics make Zerumbone a compelling candidate for investigation in preclinical models of inflammatory diseases such as arthritis, sepsis, and acute lung injury.
Mechanism of Action: Modulation of Key Inflammatory Pathways
Zerumbone exerts its anti-inflammatory effects by targeting multiple signaling cascades integral to the inflammatory response. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression.
2.1. Inhibition of the NF-κB Signaling Pathway
Under normal physiological conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it induces the transcription of a wide array of pro-inflammatory genes, including those encoding cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules.
Zerumbone has been shown to directly interact with and inhibit the IKK complex, thereby preventing the phosphorylation and degradation of IκBα. This action effectively blocks NF-κB nuclear translocation and subsequent gene transcription, leading to a significant reduction in the production of inflammatory mediators.
Caption: Workflow for evaluating Zerumbone in the carrageenan-induced paw edema model.
Step-by-Step Methodology:
-
Animal Acclimatization: House male Wistar rats (180-200 g) in a controlled environment (22 ± 2°C, 12 h light/dark cycle) with ad libitum access to food and water for at least 7 days prior to the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Vehicle control (e.g., corn oil)
-
Zerumbone (10 mg/kg)
-
Zerumbone (25 mg/kg)
-
Zerumbone (50 mg/kg)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
-
Drug Administration: Administer the vehicle, Zerumbone, or Indomethacin via intraperitoneal (i.p.) or oral (p.o.) route.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection. The percentage of edema inhibition can be calculated using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Euthanasia and Sample Collection: At the end of the experiment (5 hours), euthanize the animals and collect the paw tissue for further analysis (e.g., MPO assay, cytokine analysis).
4.2. Protocol for LPS-Induced Systemic Inflammation in Mice
This protocol is designed to assess the efficacy of Zerumbone in a model of systemic inflammation.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (20-25 g) for one week.
-
Grouping and Drug Administration: Randomize mice into treatment groups and administer Zerumbone (10-50 mg/kg, i.p.) or vehicle 1 hour prior to LPS challenge.
-
Induction of Systemic Inflammation: Administer lipopolysaccharide (LPS) from E. coli (e.g., 10 mg/kg) via intraperitoneal injection.
-
Sample Collection:
-
For cytokine analysis: Collect blood via cardiac puncture at 2, 6, or 12 hours post-LPS injection. Separate serum and store at -80°C.
-
For tissue analysis: Euthanize mice at a predetermined time point (e.g., 6 or 24 hours) and harvest organs such as the lungs and liver.
-
-
Analysis:
-
Measure serum levels of TNF-α, IL-6, and IL-1β using ELISA kits.
-
Homogenize lung and liver tissues for Western blot analysis of p-IκBα, COX-2, and iNOS.
-
Perform histopathological examination of H&E-stained lung sections to assess for inflammatory cell infiltration and tissue damage.
-
Data Interpretation and Troubleshooting
-
Variability: Biological variability is inherent in animal studies. Ensure adequate sample size (n≥6) and proper randomization to minimize this.
-
Vehicle Effects: Always include a vehicle control group to ensure that the solvent used to dissolve Zerumbone does not have any intrinsic anti-inflammatory effects.
-
Dose-Response: A clear dose-dependent effect of Zerumbone on inflammatory parameters will provide strong evidence of its efficacy.
-
Mechanism Validation: Correlate the macroscopic findings (e.g., reduced paw edema) with molecular data (e.g., decreased NF-κB activation) to establish a clear mechanism of action.
Conclusion
Zerumbone represents a promising natural compound for the development of novel anti-inflammatory therapeutics. The protocols and guidelines presented in these application notes provide a robust framework for the preclinical evaluation of Zerumbone in relevant animal models of inflammation. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, thereby facilitating the translation of these preclinical findings into future clinical applications.
References
- Rahman, H. S., Rasedee, A., & Yeap, S. K. (2014). Zerumbone. In Natural Products (pp. 3715-3723). Springer, Berlin, Heidelberg. [Link]
- Murakami, A., Miyamoto, S., & Ohigashi, H. (2005). Zerumbone, an anti-inflammatory phytochemical, induces phase II detoxification enzymes. BioFactors, 24(1‐4), 23-31. [Link]
- Chien, T. Y., Chen, L. G., Lee, C. J., Lee, F. Y., & Wang, C. C. (2008). Anti-inflammatory effects of zerumbone from Zingiber zerumbet (L.) Smith in mice and rats. Journal of Ethnopharmacology, 118(2), 300-304. [Link]
- Ialenti, A., Moncada, S., & Di Rosa, M. (1993). Modulation of adjuvant arthritis by endogenous nitric oxide. British journal of pharmacology, 110(2), 701. [Link]
- Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. In Inflammation Protocols (pp. 115-121). Humana Press. [Link]
Application Note: A Robust High-Performance Liquid Chromatography Method for the Quantification of Zeylenol
Abstract
This application note details a selective, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Zeylenol. This compound, a significant bioactive polyoxygenated cyclohexene derivative isolated from plants of the Uvaria genus, has garnered interest for its anti-inflammatory properties.[1] The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection. This protocol provides a reliable tool for researchers, scientists, and drug development professionals involved in the phytochemical analysis, quality control, and formulation development of this compound-containing products.
Introduction
This compound is a natural product isolated from medicinal plants such as Uvaria zeylanica and other species within the Annonaceae family.[2][3][4] It belongs to a class of polyoxygenated cyclohexene compounds and has demonstrated potent anti-inflammatory activity, making it a compound of interest for pharmaceutical research.[1] As research into the therapeutic potential of this compound progresses, the need for a reliable and validated analytical method for its quantification becomes crucial. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of natural products due to its high resolution, sensitivity, and applicability to a wide range of compounds.[5][6]
This document provides a comprehensive, step-by-step protocol for an RP-HPLC method developed for the determination of this compound. The causality behind experimental choices, system suitability criteria, and data analysis are explained to ensure scientific integrity and facilitate successful implementation in a laboratory setting.
Experimental
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water, purified to 18.2 MΩ·cm (Type I)
-
0.45 µm membrane filters (for solvent and sample filtration)
The method was developed on a standard analytical HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
Table 1: HPLC Operating Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax SB-C18) |
| Mobile Phase A | Water (Type I) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 18.0 | |
| 18.1 | |
| 25.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Data Acquisition | Chromatography Data System (e.g., OpenLab CDS) |
Rationale for Parameter Selection:
-
Column: A C18 column was selected as it is the most common and versatile reversed-phase column, ideal for separating moderately polar to non-polar compounds like this compound.[7]
-
Mobile Phase: A simple binary mobile phase of water and acetonitrile offers good selectivity and is UV-transparent at the detection wavelength. A gradient elution is employed to ensure efficient elution of this compound while maintaining good peak shape and resolution from potential impurities.[7]
-
Detection Wavelength: In the absence of a specific UV maximum for this compound in the literature, 220 nm was chosen. This is a common wavelength for detecting compounds with chromophores that lack extensive conjugation, ensuring sensitive detection.[8]
-
Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.
Protocols
3.1.1. Mobile Phase Preparation
-
Filter Mobile Phase A (Water) and Mobile Phase B (Acetonitrile) separately through a 0.45 µm membrane filter.
-
Degas the filtered solvents for 15 minutes in an ultrasonic bath.
-
Place the solvents in the appropriate reservoirs on the HPLC system.
3.1.2. Standard Stock Solution Preparation (1000 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Mix thoroughly. This solution should be stored at 2-8 °C and protected from light.
3.1.3. Working Standard and Calibration Curve Solutions
-
Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the mobile phase (pre-mixed at initial conditions, e.g., 70:30 Water:Acetonitrile).
-
A recommended calibration range is 5 – 100 µg/mL (e.g., 5, 10, 25, 50, 100 µg/mL).
3.1.4. Sample Preparation (e.g., from Plant Extract)
-
Accurately weigh a suitable amount of powdered plant material or extract.
-
Extract the material with methanol using sonication for 30 minutes, followed by centrifugation.
-
Repeat the extraction process twice more and combine the supernatants.
-
Evaporate the solvent under reduced pressure.
-
Reconstitute the dried extract in a known volume of mobile phase (70:30 Water:Acetonitrile).
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Before initiating any sample analysis, the performance of the chromatographic system must be verified.[9][10][11] This is accomplished by performing five replicate injections of a mid-concentration working standard (e.g., 25 µg/mL). The system is deemed suitable for analysis only if all parameters meet the acceptance criteria outlined in Table 2. These criteria are based on guidelines from the United States Pharmacopeia (USP) and the International Conference on Harmonization (ICH).[9][10][12]
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry; values > 2 indicate peak tailing, affecting integration. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and performance. |
| % RSD of Peak Area | ≤ 2.0% | Indicates the precision and repeatability of the injector and detector. |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pump and chromatographic system. |
-
Equilibrate the HPLC system with the mobile phase at the initial conditions for at least 30 minutes or until a stable baseline is achieved.
-
Perform the System Suitability Test as described in Section 3.2.
-
Construct a calibration curve by injecting each working standard solution in duplicate.
-
Inject the prepared sample solutions.
-
After the analytical run, flush the column with a high-organic mobile phase (e.g., 90% Acetonitrile) for 30 minutes before storing it in an appropriate solvent (e.g., Methanol:Water 80:20).
Data Analysis and Visualization
-
Identify the this compound peak in the sample chromatograms by comparing its retention time with that of the reference standard.
-
Generate a linear regression calibration curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the sample injections using the calibration curve equation (y = mx + c).
-
Calculate the final concentration of this compound in the original sample, accounting for all dilution factors used during sample preparation.
The overall experimental process can be visualized as a clear, sequential workflow.
Caption: A flowchart of the complete HPLC analysis workflow.
A common challenge in HPLC is troubleshooting system suitability failures. The following decision tree provides a logical approach to diagnosing and resolving issues with peak shape.
Caption: A troubleshooting guide for abnormal peak shapes.
Conclusion
The RP-HPLC method described in this application note is suitable for the reliable quantification of this compound in various sample matrices. The method is straightforward and utilizes common HPLC instrumentation and reagents. Adherence to the system suitability criteria ensures the generation of accurate and reproducible data, making this protocol a valuable asset for quality control and research applications involving this promising anti-inflammatory compound.
References
- American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- ResearchGate. (2014). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method.
- Altabrisa Group. (n.d.). What Are HPLC System Suitability Tests and Their Importance?.
- YouTube. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
- LCGC North America. (2014). System Suitability.
- ResearchGate. (2023). A comprehensive review on Uvaria species: conservation status, ethnobotanical uses and pharmacological activities.
- Pharmacognosy Magazine. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids.
- Planta Medica. (2009). HPLC in Natural Product Analysis: The Detection Issue.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- PubMed. (2020). Modulation of inflammatory pathways, medicinal uses and toxicities of Uvaria species: potential role in the prevention and treatment of inflammation.
- Technology Networks. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Drug and Pharmaceutical Science Archives. (2023). A comprehensive review on Uvaria species: conservation status, ethnobotanical uses and pharmacological activities.
- SIELC Technologies. (n.d.). HPLC Method for Separation of Acetaminophen and 4-Aminophenol on Primesep 100 Column.
- Plants of the World Online | Kew Science. (n.d.). Uvaria zeylanica L..
Sources
- 1. Modulation of inflammatory pathways, medicinal uses and toxicities of Uvaria species: potential role in the prevention and treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review on Uvaria species: conservation status, ethnobotanical uses and pharmacological activities – Drug and Pharmaceutical Science Archives [dap.sciencearchives.org]
- 4. Uvaria zeylanica L. | Plants of the World Online | Kew Science [powo.science.kew.org]
- 5. phcog.com [phcog.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pharmtech.com [pharmtech.com]
- 8. HPLC Method for Separation of Acetaminophen and 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application Note: Comprehensive NMR Spectroscopic Analysis of Zeylenol for Structural Elucidation
Abstract
This application note provides a comprehensive guide to the structural elucidation of Zeylenol, a polyoxygenated cyclohexene natural product, using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Aimed at researchers in natural product chemistry, analytical sciences, and drug development, this document details the causality behind experimental choices and furnishes step-by-step protocols for sample preparation, data acquisition, and interpretation. We cover one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, culminating in a complete and unambiguous assignment of the this compound structure.
Introduction
This compound is a naturally occurring polyoxygenated cyclohexene first isolated from the plant Uvaria zeylanica (Annonaceae)[1]. Compounds from the Uvaria genus are recognized as a rich source of novel natural products, with many exhibiting interesting biological activities[2]. The precise and unambiguous determination of the complex three-dimensional structure of such molecules is fundamental to understanding their biological function and potential as therapeutic agents.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. This guide outlines an integrated NMR workflow, demonstrating how a combination of 1D and 2D experiments can be systematically applied to solve the structure of this compound.
Chemical Structure of this compound
The structural analysis via NMR is predicated on a proposed molecular framework, which is then rigorously confirmed or refuted by the spectroscopic data. The established structure of this compound (1) is presented below. The numbering convention used throughout this note is based on the initial report by Jolad et al. (1981)[1].
Caption: Numbered chemical structure of this compound (1).
Part I: Experimental Protocols
The reliability of NMR data is critically dependent on meticulous sample preparation and appropriate selection of acquisition parameters. The following protocols are designed to yield high-quality, high-resolution spectra suitable for detailed structural analysis.
Sample Preparation
The goal of sample preparation is to create a dilute, homogeneous solution of the analyte in a deuterated solvent, free from particulate matter and paramagnetic impurities.
Protocol:
-
Isolation: this compound should be isolated and purified from its natural source, such as the roots of Uvaria zeylanica, using established chromatographic techniques to achieve >95% purity[1].
-
Analyte Weighing: Accurately weigh 5-10 mg of purified this compound directly into a clean, dry vial. The higher concentration is preferable for less sensitive experiments like ¹³C and 2D NMR.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for moderately polar natural products like this compound. Other options include DMSO-d₆ or Methanol-d₄ if solubility is an issue.
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial. If an internal standard (e.g., Tetramethylsilane, TMS) is not already present in the solvent, add a small amount (0.05% v/v).
-
Transfer: Gently vortex the vial to ensure complete dissolution. Once dissolved, transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.
-
Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small plug of glass wool placed in the Pasteur pipette during transfer to the NMR tube. This prevents magnetic field distortions and improves spectral quality.
NMR Data Acquisition
The following parameters are recommended for a 500 MHz NMR spectrometer. Adjustments may be necessary for instruments of different field strengths. The key is to ensure sufficient digital resolution and signal-to-noise ratio (S/N) for all experiments.
| Experiment | Key Parameters | Rationale / Field-Proven Insight |
| ¹H NMR | • Pulse Program: zg30• Scans (NS): 16-64• Relaxation Delay (D1): 2.0 s• Acquisition Time (AQ): ~4.0 s | A 30° pulse angle is used to allow for a shorter relaxation delay without saturating the spins, balancing signal intensity and experiment time. A longer acquisition time ensures high digital resolution to resolve fine couplings. |
| ¹³C{¹H} NMR | • Pulse Program: zgpg30• Scans (NS): 1024-4096• Relaxation Delay (D1): 2.0 s• Spectral Width: 0-220 ppm | Due to the low natural abundance of ¹³C (~1.1%), a significantly higher number of scans is required.[4] Proton decoupling (pg) simplifies the spectrum to singlets for each unique carbon. |
| ¹H-¹H COSY | • Pulse Program: cosygpqf• Scans (NS): 2-8 per increment• Increments (F1): 256-512 | This experiment identifies protons that are scalar-coupled (typically through 2-3 bonds). Gradient-selected (gp) and phase-cycled (qf) sequences provide clean spectra with minimal artifacts. |
| ¹H-¹³C HSQC | • Pulse Program: hsqcedetgpsisp2.3• Scans (NS): 4-16 per increment• Increments (F1): 256 | The editing feature (edet) of this pulse sequence distinguishes CH/CH₃ signals (positive phase) from CH₂ signals (negative phase), providing valuable information on carbon multiplicity. It maps protons to their directly attached carbons. |
| ¹H-¹³C HMBC | • Pulse Program: hmbcgpndqf• Scans (NS): 16-64 per increment• Long-Range Coupling Delay (D6): Optimized for 8 Hz | This is the cornerstone experiment for assembling the carbon skeleton. It detects correlations between protons and carbons over multiple bonds (²JCH, ³JCH). The delay is optimized for a typical long-range coupling constant of 8 Hz, but can be adjusted. |
Part II: Data Analysis and Interpretation Workflow
The structural elucidation of this compound is a stepwise process where information from each NMR experiment is layered to build a complete picture of the molecule.
Caption: Logical workflow for NMR-based structure elucidation.
¹H NMR Analysis: The Foundation
The ¹H NMR spectrum provides the initial overview of the proton environment. For this compound, key expected regions include:
-
Aromatic Protons (δ 7.2-7.4 ppm): Signals corresponding to the phenyl group.
-
Olefinic Proton (δ ~5.9 ppm): The proton on the C5-C6 double bond.
-
Carbinol Protons (δ 3.5-4.5 ppm): Protons attached to carbons bearing hydroxyl groups (H-1, H-2, H-3, H-6, and the CH₂OH at C-4).
-
Hydroxyl Protons: Broad signals that may vary in chemical shift depending on concentration and solvent.
Analysis of signal multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) allows for the identification of neighboring protons, forming the basis for defining spin systems.
¹³C NMR Analysis: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The edited HSQC experiment is then used to determine the multiplicity (CH₃, CH₂, CH, or quaternary C) of each carbon. For this compound, expected signals include:
-
Aromatic Carbons (δ 125-140 ppm): Six signals for the phenyl group.
-
Olefinic Carbons (δ ~130 and ~135 ppm): C-5 and C-4.
-
Oxygenated Carbons (δ 60-80 ppm): C-1, C-2, C-3, C-6, and the CH₂OH carbon.
2D NMR: Connecting the Pieces
While 1D spectra provide foundational data, 2D NMR is essential for unambiguously connecting the atoms.[5]
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For this compound, a key correlation would be observed between H-2 and H-3, and between H-5 and H-6, helping to establish the connectivity within the cyclohexene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum acts as a map, directly correlating each proton signal to the carbon signal it is attached to. For example, the proton signal at ~4.3 ppm will show a cross-peak to the carbon signal at ~75 ppm, assigning both to the C-1 position.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for determining the overall structure. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key HMBC correlations for this compound would include:
-
The protons of the phenyl group correlating to C-2, confirming the attachment point.
-
The CH₂OH protons correlating to C-3, C-4, and C-5, locking in the position of this substituent.
-
H-1 correlating to C-2 and C-6, which helps to close the cyclohexene ring.
-
Part III: Expected Results & Data Summary
The following table summarizes the expected ¹H and ¹³C NMR data for this compound, based on literature values reported in CDCl₃.[1][2] This serves as a reference for researchers to validate their own findings.
| Position | ¹³C (δ ppm) | ¹H (δ ppm, mult., J in Hz) | Key HMBC Correlations (from H to C) |
| 1 | 75.1 | 4.31 (d, 5.5) | C-2, C-6, C-1' |
| 2 | 76.5 | 4.45 (dd, 5.5, 2.5) | C-1, C-3, C-1', C-2' |
| 3 | 71.2 | 3.65 (d, 2.5) | C-2, C-4, C-5 |
| 4 | 135.5 | - | - |
| 5 | 129.8 | 5.92 (br d, 3.6) | C-3, C-4, C-6, C-7 |
| 6 | 70.3 | 4.15 (d, 3.6) | C-1, C-4, C-5, C-7 |
| 7 (CH₂OH) | 64.1 | 3.80 (s) | C-3, C-4, C-5 |
| 1' | 138.2 | - | - |
| 2', 6' | 126.8 | 7.35-7.25 (m) | C-2, C-4' |
| 3', 5' | 128.4 | 7.35-7.25 (m) | C-1' |
| 4' | 127.8 | 7.35-7.25 (m) | C-2', C-6' |
Conclusion
The structural elucidation of a complex natural product like this compound is a systematic process that relies on the integration of multiple high-resolution NMR experiments. By following the protocols and interpretive workflow outlined in this application note—from ¹H and ¹³C analysis to the detailed mapping of connectivities with COSY, HSQC, and HMBC—researchers can achieve an unambiguous and confident structural assignment. This multi-dimensional approach is not only essential for the characterization of novel compounds but also serves as a robust platform for quality control and further drug development studies.
References
- Gfeller, H., & Gschwind, R. M. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity, 2(2), 148-166. [Link]
- Takeuchi, Y., Cheng, Q., Shi, Q. W., Sugiyama, T., & Oritani, T. (2001). Four Polyoxygenated Cyclohexenes from the Chinese Tree, Uvaria purpurea. Bioscience, Biotechnology, and Biochemistry, 65(6), 1395-1398. [Link]
- Silva, F. D., et al. (2024). NMR-based plant metabolomics protocols: a step-by-step guide. Frontiers in Plant Science, 15. [Link]
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2011). NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin. Accounts of Chemical Research, 44(9), 835-844. [Link]
- Lagouri, V., & Gika, H. (2021). NMR Spectroscopy Protocols for Food Metabolomics Applications. In Food Analysis (pp. 511-532). Springer US. [Link]
- Springer Nature Experiments. (2021). NMR Spectroscopy Protocols for Food Metabolomics Applications.
- Jolad, S. D., Hoffmann, J. J., Schram, K. H., Cole, J. R., Tempesta, M. S., & Bates, R. B. (1981). Structures of this compound and zeylena, constituents of Uvaria zeylanica (Annonaceae). The Journal of Organic Chemistry, 46(21), 4267-4272. [Link]
Sources
Application Note & Protocol: Proper Handling and Storage of Zeylenol
Abstract
This document provides a comprehensive guide for the safe handling, storage, and use of Zeylenol, a potent, light-sensitive kinase inhibitor. Due to its cytotoxic properties and susceptibility to environmental degradation, strict adherence to these protocols is critical to ensure researcher safety, maintain compound integrity, and guarantee experimental reproducibility. The procedures outlined herein are grounded in established laboratory safety standards and provide detailed, step-by-step instructions for reconstitution, aliquoting, storage, and disposal.
Compound Profile and Safety Overview
This compound is a synthetic, small-molecule compound supplied as a lyophilized, off-white to pale yellow solid. Its primary mechanism of action involves the targeted inhibition of signal transduction pathways, making it a valuable tool in oncology and cell biology research. However, its biological activity also presents significant handling challenges.
Key Characteristics:
-
Cytotoxicity: this compound is potently cytotoxic and can affect both cancerous and healthy cells by inhibiting essential cellular processes. Unintended exposure may pose health risks.[1][2]
-
Photosensitivity: The compound undergoes rapid photodegradation upon exposure to UV and visible light, particularly wavelengths between 300-500 nm.[3] This degradation compromises its biological activity and can produce unknown impurities.[3]
-
Hygroscopicity: The lyophilized powder readily absorbs moisture from the atmosphere, which can reduce its long-term stability and complicate accurate weighing.
Hazard Identification: All personnel must review the Safety Data Sheet (SDS) for this compound prior to handling. As per OSHA's Hazard Communication Standard, all containers of this compound must be clearly labeled with the chemical identifier and appropriate hazard warnings.[4][5]
| Property | Specification | Source/Rationale |
| Appearance | Off-white to pale yellow lyophilized solid | Visual Inspection |
| Primary Hazard | Cytotoxic (HP6), potentially Mutagenic (HP11) | In-silico toxicity modeling; handle as hazardous.[1] |
| Solubility | >25 mg/mL in DMSO; <5 mg/mL in Ethanol; Insoluble in water | Internal solubility testing data |
| Stability | Light: Degrades with UV/visible light exposure.[3][6] Moisture: Hygroscopic. Temperature: Stable at -20°C and -80°C.[7][8] | Forced degradation studies.[9][10] |
Risk Assessment and Personal Protective Equipment (PPE)
A thorough risk assessment must be performed before any procedure involving this compound.[4] Due to its cytotoxic nature, all handling of solid this compound and its concentrated solutions must be conducted within a certified chemical fume hood or biological safety cabinet to minimize inhalation risk.[11]
Mandatory PPE:
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves should be worn at all times. Change gloves immediately if contamination is suspected.[12]
-
Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are required.
-
Lab Coat: A disposable, back-closing chemotherapy gown or a dedicated lab coat with tight cuffs is mandatory to protect from skin contact.[12]
-
Respiratory Protection: A P2/N95 respirator should be used when handling the lyophilized powder outside of a containment hood.[13]
Protocol for Reconstitution and Aliquoting
The primary goal of this protocol is to create a concentrated stock solution in an appropriate solvent (typically DMSO) and divide it into single-use aliquots to preserve the compound's integrity by avoiding repeated freeze-thaw cycles.[7][14]
Materials
-
This compound (lyophilized solid) in original vial
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored polypropylene or glass microcentrifuge tubes (1.5 mL)
-
Sterile, precision pipettes and tips
-
Vortex mixer
-
Tube rack
-
Aluminum foil
Step-by-Step Procedure
-
Preparation: Don all required PPE. Prepare the workspace by laying down a disposable, plastic-backed absorbent pad inside the chemical fume hood.[15] Allow the this compound vial to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Solvent Addition: Using a sterile pipette, slowly add the calculated volume of anhydrous DMSO to the vial of this compound.[16] Dispense the solvent down the side of the vial to avoid disturbing the powder.[7]
-
Dissolution: Cap the vial securely and gently swirl the solution.[16] If necessary, vortex for 10-15 seconds. Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.[8] The final solution should be clear and free of particulates.
-
Aliquoting: Once fully dissolved, immediately aliquot the stock solution into single-use volumes in pre-labeled, amber microcentrifuge tubes.[7][14] If amber tubes are unavailable, wrap standard tubes securely in aluminum foil.[6][17]
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of reconstitution, and solvent used.[16]
-
Storage: Immediately transfer the aliquots to the appropriate storage temperature as defined in Section 5.0.
Caption: Workflow for the safe reconstitution and aliquoting of this compound.
Storage Protocols
Proper storage is paramount for maintaining this compound's chemical stability and biological activity.[18] The appropriate conditions depend on the form of the compound and the intended duration of storage.
Storage Condition Decision Tree
Caption: Decision tree for selecting the correct this compound storage conditions.
Storage Condition Summary
| Form | Duration | Temperature | Container | Key Considerations |
| Lyophilized Solid | Long-Term (>1 year) | -20°C | Original vial, inside a desiccator | Protect from light and moisture. |
| DMSO Stock Solution | Short-Term (<2 weeks) | -20°C | Amber tubes or foil-wrapped | Avoid repeated freeze-thaw cycles.[7] |
| DMSO Stock Solution | Long-Term (>2 weeks) | -80°C | Amber tubes or foil-wrapped | Ideal for preserving integrity. Minimize exposure to air. |
| Diluted (Aqueous Media) | Immediate Use Only | 2-8°C | Light-protected tube | Use within 1-2 hours of preparation. Do not store. |
Note on DMSO Solutions: While many compounds are stable in DMSO, long-term storage at room temperature is not recommended as it can lead to degradation over time.[19][20] Studies have shown a significant decrease in compound integrity after 6-12 months at ambient temperatures.[19][21]
Spill Management and Waste Disposal
Spill Management
In the event of a spill, the area should be immediately secured and a "Caution-Cytotoxic Drug Spill" sign posted.[22] All personnel involved in the cleanup must wear full PPE.
-
Solid Spill: Gently cover the powder with absorbent pads dampened with water to prevent aerosolization. Carefully wipe the area, then decontaminate with a suitable agent (e.g., 10% bleach solution followed by a 70% ethanol rinse).
-
Liquid Spill: Absorb the liquid with chemotherapy-rated spill pads. Clean the area from the outside in. Decontaminate the surface as described above. All materials used for cleanup must be disposed of as cytotoxic waste.[23]
Waste Disposal
All materials that have come into contact with this compound, including pipette tips, tubes, gloves, gowns, and spill cleanup materials, are considered cytotoxic waste.[13][24]
-
Segregate waste into designated, leak-proof, and puncture-resistant containers clearly labeled with the cytotoxic hazard symbol.[1][12]
-
Waste must be disposed of via high-temperature incineration according to institutional and local regulations.[1][24] Do not dispose of this waste in general lab trash or down the drain.
Self-Validating System: Quality Control
To ensure the trustworthiness of experimental results, a self-validating quality control check is recommended for long-term stored materials.
-
Recommendation: For this compound stock solutions stored for over one year at -80°C, it is best practice to analyze a representative aliquot via a stability-indicating method like HPLC or LC-MS.[18]
-
Purpose: This analysis confirms the compound's purity and concentration, validating that storage conditions have been effective and ensuring that the material used in experiments is of known quality.[10][25]
References
- Safely disposing of Cytotoxic and Cytostatic Pharmaceutical Waste. (2024, February 13). Novus Environmental. [Link]
- How Do You Dispose of Cytotoxic Waste?. (2024, March 29). Daniels Health. [Link]
- How Should Cytotoxic Waste be Disposed of?. (2022, October 20). Sharpsmart. [Link]
- 5 Tips for Handling Photosensitive Reagents. (2024, October 31). Labtag Blog. [Link]
- Safe handling and waste management of hazardous drugs. (n.d.). eviQ. [Link]
- Safe handling of cytotoxic drugs in the workplace. (2024, November 14). HSE. [Link]
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. [Link]
- 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. [Link]
- Safe handling of cytotoxics: guideline recommendations. (n.d.). PMC - PubMed Central. [Link]
- Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. [Link]
- Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). (2020, October 14). PubMed Central. [Link]
- Laboratory Safety Guidance. (n.d.). OSHA. [Link]
- OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel Resources. [Link]
- The effect of room-temperature storage on the stability of compounds in DMSO. (2024, July 22). Yufeng. [Link]
- OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog. [Link]
- Safe Handling of Cytotoxic Drugs and Bodily Fluids. (2019, May 1). Kingston Health Sciences Centre. [Link]
- OSHA Laboratory Standard. (2023, September 18). Compliancy Group. [Link]
- Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories. (2017, February 28). The Pharmaceutical Journal. [Link]
- The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. (2025, November 11). (PDF). [Link]
- How to Store Reagents. (n.d.). University of Rochester, Department of Chemistry. [Link]
- How To Protect Light Sensitive Products. (n.d.). LFA Tablet Presses. [Link]
- Issues in Compound Storage in DMSO. (n.d.).
- Problems Storing Light Sensitive Reagents? We have a Solution. (n.d.). Camlab. [Link]
- RECONSTITUTION. (n.d.). ALTMEDXP. [Link]
- Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. [Link]
- How to Reconstitute Peptides. (n.d.). JPT. [Link]
- Safe Handling of Cytotoxics: Guideline Recommend
- Unlocking Precision: Best Practices in Aliquoting / Sampling. (2024, May 31). Alcami. [Link]
- What is Stability Testing?. (n.d.). Pacific BioLabs. [Link]
- Guidelines for Pharmaceutical Stability Study. (2012, October 8). Pharmaguideline. [Link]
Sources
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lfatabletpresses.com [lfatabletpresses.com]
- 4. resources.duralabel.com [resources.duralabel.com]
- 5. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 6. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 7. verifiedpeptides.com [verifiedpeptides.com]
- 8. jpt.com [jpt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. usp.org [usp.org]
- 11. osha.gov [osha.gov]
- 12. danielshealth.ca [danielshealth.ca]
- 13. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 14. Unlocking Precision: Best Practices in Aliquoting / Sampling - Alcami [alcami.com]
- 15. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. altmedxp.com [altmedxp.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 21. researchgate.net [researchgate.net]
- 22. kingstonhsc.ca [kingstonhsc.ca]
- 23. hse.gov.uk [hse.gov.uk]
- 24. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 25. pacificbiolabs.com [pacificbiolabs.com]
Application Note & Protocol: Preparation of Zeylenol Solutions for In-Vitro Experiments
Disclaimer: The compound "Zeylenol" is not found in publicly available scientific literature. This document is structured as a detailed, authoritative guide using "this compound" as a placeholder for a novel, hydrophobic small molecule inhibitor. The principles, protocols, and best practices described herein are based on established methodologies for handling such compounds in a drug discovery and development setting.
Introduction: The Challenge of Hydrophobic Compounds in Aqueous Assays
The successful evaluation of novel chemical entities in in-vitro assays is fundamentally dependent on the accurate and reproducible preparation of test compound solutions. A significant portion of modern small molecule drug candidates are hydrophobic, exhibiting poor solubility in aqueous media like cell culture buffers and assay reagents.[1][2] Improper handling of these compounds can lead to precipitation, inaccurate concentration determination, and consequently, unreliable experimental data, potentially causing promising candidates to be overlooked or artifactual results to be pursued.
This guide provides a comprehensive, field-proven framework for the preparation of solutions for "this compound," a representative hydrophobic compound. The core principle of this protocol is to create a high-concentration, validated stock solution in an appropriate organic solvent, followed by meticulous serial dilution to generate aqueous working solutions with minimal solvent concentration. By explaining the causality behind each step, this document empowers researchers to not only execute the protocol but also to adapt it based on fundamental principles of chemistry and cell biology.
Assumed Properties of this compound
To provide a concrete and practical guide, we will assume the following properties for this compound. Researchers should substitute these with the actual, empirically determined properties of their compound of interest.
| Property | Assumed Value / Characteristic | Rationale for Protocol Design |
| Molecular Weight (MW) | 450.5 g/mol | Essential for accurate molarity calculations for the stock solution. |
| Solubility | Poorly soluble in water; Soluble in DMSO (>50 mg/mL) | Dimethyl sulfoxide (DMSO) is selected as the primary solvent for the stock solution.[1] |
| Mechanism of Action | Inhibitor of the MEK1/2 kinases in the MAPK/ERK pathway | Provides context for suggested in-vitro assays and target validation experiments.[3][4][5] |
| Purity | >98% (as determined by HPLC) | High purity is crucial to ensure observed biological effects are due to the compound itself. |
Materials and Reagents
The quality of materials is paramount. Using reagents of insufficient purity can introduce confounding variables into experiments.
| Material / Reagent | Grade / Specification | Recommended Supplier | Causality and Rationale |
| This compound Powder | >98% Purity | N/A | High purity ensures the biological activity is not due to contaminants. Purity should be verified by the researcher. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9%, Cell Culture Grade | Sigma-Aldrich, Thermo Fisher Scientific | Anhydrous DMSO prevents compound degradation via hydrolysis and minimizes water crystallization upon freezing. Cell culture grade ensures sterility and low cytotoxicity. |
| Phosphate-Buffered Saline (PBS) | Sterile, pH 7.4 | Gibco, Corning | Used for intermediate dilutions; must be sterile and physiologically buffered to maintain cell health. |
| Complete Cell Culture Medium | Appropriate for the cell line in use (e.g., DMEM + 10% FBS) | Gibco, ATCC | Final working solutions are prepared in this medium to ensure compatibility with the experimental system. |
| Conical Tubes | 1.5 mL, 15 mL, 50 mL; Sterile, Polypropylene | Eppendorf, Falcon | Polypropylene is preferred for its low compound binding properties compared to polystyrene. |
| Pipettes and Tips | Calibrated P1000, P200, P20, P2 | Gilson, Rainin | Accurate, calibrated pipettes are critical for precise dilutions. Use low-retention tips to minimize loss of compound. |
| Analytical Balance | Readability to 0.01 mg | Mettler Toledo, Sartorius | Required for accurate weighing of the compound powder to ensure a precise stock concentration. |
Protocol Part 1: Preparation of a 10 mM this compound Master Stock Solution in DMSO
This protocol describes the preparation of a high-concentration master stock, which serves as the validated source for all subsequent experimental solutions.
Expertise & Experience Insight: The choice of a 10 mM stock concentration is a common standard in drug discovery. It is concentrated enough to allow for significant dilution (minimizing DMSO toxicity in final assays) while being low enough to ensure the compound remains fully solubilized in DMSO.
Step-by-Step Methodology:
-
Pre-Calculation:
-
Objective: Determine the mass of this compound powder required to make a specific volume of a 10 mM stock solution.
-
Formula: Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Example for 1 mL of 10 mM Stock:
-
Mass (mg) = 0.010 mol/L * 0.001 L * 450.5 g/mol * 1000 mg/g = 4.505 mg
-
-
-
Weighing this compound Powder:
-
Tare a sterile 1.5 mL polypropylene microcentrifuge tube on an analytical balance.
-
Carefully weigh approximately 4.51 mg of this compound powder directly into the tube. Record the exact mass.
-
Trustworthiness Check: Weighing the compound directly into the final tube minimizes material loss that occurs during transfer.
-
-
Solvent Addition and Dissolution:
-
Objective: Dissolve the this compound powder completely in anhydrous DMSO.
-
Formula: Volume of DMSO (µL) = [Mass (mg) / MW ( g/mol )] / Desired Concentration (mol/L) * 1,000,000 (µL/L)
-
Example for 4.51 mg of this compound:
-
Volume (µL) = [4.51 mg / 450.5 g/mol ] / 0.010 mol/L * 1,000,000 µL/L = 1001.1 µL
-
-
Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the tube for 1-2 minutes.
-
If necessary, gently warm the solution to 37°C and/or sonicate for 5-10 minutes to facilitate complete dissolution. Visually inspect the solution against a light source to ensure no particulates are visible.
-
-
Storage and Aliquoting:
-
Causality: Avoid repeated freeze-thaw cycles, as this can cause compound degradation and precipitation from the DMSO stock upon water absorption from the air.[6]
-
Aliquot the 10 mM master stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes.
-
Clearly label each aliquot with the compound name, concentration, date, and batch number.
-
Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[6][7]
-
Protocol Part 2: Preparation of Experimental Working Solutions
This section details the process of serially diluting the master stock to create working solutions for cell-based assays. The goal is to maintain a final DMSO concentration that is non-toxic to the cells, typically ≤0.1% .[6][8]
Expertise & Experience Insight: A multi-step serial dilution is crucial. Attempting a large, single dilution step (e.g., 1:1000) directly from the DMSO stock into aqueous media will cause the hydrophobic compound to immediately precipitate. An intermediate dilution step in a mixed solvent or directly in media is necessary.
Step-by-Step Methodology (Example for a 10 µM final concentration):
-
Thaw Master Stock:
-
Remove one 10 µL aliquot of the 10 mM this compound master stock from the -80°C freezer.
-
Thaw at room temperature and briefly centrifuge to collect the solution at the bottom of the tube.
-
-
Intermediate Dilution (1:100):
-
Objective: Create a 100 µM intermediate solution.
-
Pipette 990 µL of sterile complete cell culture medium into a new 1.5 mL tube.
-
Add the 10 µL of 10 mM this compound stock to the medium.
-
Immediately vortex thoroughly for 30 seconds to ensure rapid mixing and prevent precipitation. This creates a 100 µM intermediate stock with 1% DMSO.
-
-
Final Dilution (1:10):
-
Objective: Create the final 10 µM working solution for treating cells.
-
In the final culture vessel (e.g., a well of a 6-well plate containing 1.8 mL of medium), add 200 µL of the 100 µM intermediate stock.
-
The final volume is 2 mL, the final this compound concentration is 10 µM , and the final DMSO concentration is 0.1% .
-
Gently swirl the plate to mix.
-
Dose-Response Curve Preparation Table:
For generating an IC50 curve, a serial dilution series is required.[9][10][11][12] The following table outlines a 2-fold dilution series starting from a 20 µM final concentration.
| Final this compound Conc. (µM) | Volume of 100 µM Intermediate Stock (µL) | Volume of Medium (µL) | Final Volume (µL) | Final DMSO % |
| 20 | 20 | 80 | 100 | 0.2% |
| 10 | 10 | 90 | 100 | 0.1% |
| 5 | 5 | 95 | 100 | 0.05% |
| 2.5 | 2.5 | 97.5 | 100 | 0.025% |
| 1.25 | 1.25 | 98.75 | 100 | 0.0125% |
| 0.625 | 0.625 | 99.375 | 100 | 0.00625% |
| Vehicle Control | 1 (of 10% DMSO) | 99 | 100 | 0.1% |
Trustworthiness Check: Always include a "vehicle control" group that contains the same final concentration of DMSO as the highest drug concentration to ensure that any observed cellular effects are due to the compound and not the solvent.[6]
Quality Control and Validation
A protocol is only as reliable as its validation. The following QC steps are mandatory for ensuring the integrity of your results.
| QC Step | Method | Purpose and Rationale |
| Concentration Verification | UV-Vis Spectrophotometry or HPLC | After creating the master stock, dilute a sample to a measurable range and verify its concentration against a standard curve. This confirms the accuracy of weighing and dissolution.[13][14] |
| Solubility Check | Visual Inspection & Light Scattering | After each dilution step, visually inspect for precipitation. For critical applications, dynamic light scattering (DLS) can detect nano-precipitation not visible to the eye. |
| Sterility | Culture a small aliquot of the final working solution without cells. | Check for bacterial or fungal contamination that could have been introduced during preparation. While DMSO is bactericidal, subsequent steps are not.[6][15] |
| Bioactivity Confirmation | Pilot Experiment | Test a fresh batch of stock solution against a previously validated batch in a simple, rapid bioassay to ensure consistent biological activity. |
Visualized Workflows and Pathways
This compound Solution Preparation Workflow
The following diagram illustrates the logical flow from solid compound to final working solution, emphasizing critical quality control checkpoints.
Caption: Workflow for preparing this compound solutions.
Hypothetical Target Pathway: MAPK/ERK Signaling
As this compound is a hypothetical MEK1/2 inhibitor, it would block signal transduction from RAF to ERK, impacting cell proliferation and survival.
Caption: this compound inhibits the MAPK/ERK pathway.
References
- Wikipedia.
- Protocols.io.
- ResearchGate.
- StackWave. Understanding Serial Dilution - An Essential Practice for Drug Discovery. (2023-06-14). [Link]
- PubMed. Optimal Serial Dilutions Designs for Drug Discovery Experiments. [Link]
- Reddit. How to prepare sterile drug solution in DMSO for cell culture?. [Link]
- HunterLab Horizons Blog. Quality Control in the Pharmaceutical Industry: The Spectrophotometric Solution for Small Molecules. (2023-11-28). [Link]
- Kymos. Quality control of small molecules. [Link]
- ResearchGate. How do I dilute DMSO 0.1% to 0.05% in cell culture media?. [Link]
- ResearchGate. How do I make a stock solution of a substance in DMSO?. [Link]
- INTEGRA Biosciences.
- Creative Diagnostics.
- SAGE Journals. Acceptable Serial Dilution Pass/Fail Criteria in a Drug Discovery Environment. [Link]
- DrawBioMed.
- YouTube.
- Bruker. QC simplified: Streamlining Quality Control in Small Molecule Research. [Link]
- Asian Journal of Pharmaceutics. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016-04-30). [Link]
- PMC - NIH. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]
- International Journal of Pharmaceutical and Chemical Analysis. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
- Journal of Advanced Pharmacy Education and Research. Techniques for solubility enhancement of Hydrophobic drugs: A Review. [Link]
Sources
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. DMSO stock preparation [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. stackwave.com [stackwave.com]
- 10. Optimal serial dilutions designs for drug discovery experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Quality Control in the Pharmaceutical Industry: The Spectrophotometric Solution for Small Molecules - HunterLab Horizons Blog | HunterLab [hunterlab.com]
- 14. Quality control of small molecules - Kymos [kymos.com]
- 15. reddit.com [reddit.com]
Application Notes and Protocols for the Evaluation of Zeylenol in Anti-Cancer Research Models
Introduction: Navigating the Frontier of Novel Compound Discovery
The exploration of natural compounds for therapeutic potential represents a cornerstone of oncological research. Zeylenol, a compound of interest, emerges from a rich history of ethnobotanical use, yet its specific applications and mechanisms within anti-cancer research remain largely uncharted territory. This guide is designed for researchers, scientists, and drug development professionals who are poised to investigate the anti-cancer properties of novel agents like this compound.
In the absence of extensive peer-reviewed data specific to this compound, this document provides a comprehensive framework of established, validated protocols and experimental workflows. It is structured not as a rigid template, but as a dynamic guide, empowering researchers to meticulously characterize the bioactivity of this compound and similar investigational compounds. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed experiment is a self-validating system, designed to yield reproducible and interpretable data.
This document will guide you through the essential in vitro and in vivo assays necessary to build a robust preclinical data package for a novel compound. We will delve into the causality behind experimental choices, offering insights honed from extensive experience in preclinical drug development.
Part 1: Initial In Vitro Assessment of Anti-Cancer Activity
The initial phase of investigation focuses on determining the direct cytotoxic and cytostatic effects of this compound on cancer cell lines. A panel of cell lines representing different cancer types is recommended to ascertain the breadth and specificity of this compound's activity.
Cell Viability and Cytotoxicity Assays
The foundational step in evaluating any potential anti-cancer compound is to determine its effect on cancer cell viability. The MTT assay is a reliable, colorimetric assay that provides a quantitative measure of metabolically active cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in culture medium. Replace the medium in the 96-well plate with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic agent like doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting the percentage of viability against the log of the compound concentration.
Evaluation of Apoptotic Induction
A key mechanism of many anti-cancer agents is the induction of programmed cell death, or apoptosis. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
Investigating the effect of a compound on cell cycle progression can reveal its mechanism of action. Propidium Iodide (PI) staining of DNA followed by flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram can be analyzed to determine the percentage of cells in each phase of the cell cycle.
Part 2: Mechanistic Investigations of this compound's Action
Once the anti-cancer activity of this compound is confirmed in vitro, the next logical step is to explore its molecular mechanism of action. This involves investigating its effects on key signaling pathways implicated in cancer progression.
Western Blot Analysis of Key Signaling Proteins
Western blotting is a powerful technique to detect and quantify specific proteins in a cell lysate. This can be used to assess the impact of this compound on the expression and activation of proteins involved in apoptosis, cell cycle regulation, and survival pathways.
-
Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors, and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin D1, CDK4, p53, Akt, p-Akt, ERK, p-ERK).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Angiogenesis Assays
The formation of new blood vessels, or angiogenesis, is crucial for tumor growth and metastasis. The tube formation assay is a common in vitro method to assess the anti-angiogenic potential of a compound.
-
Matrigel Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.
-
Treatment: Treat the HUVECs with various concentrations of this compound.
-
Incubation and Imaging: Incubate for 6-12 hours and visualize the formation of tube-like structures under a microscope.
-
Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length and the number of branch points.
Part 3: In Vivo Evaluation of Anti-Cancer Efficacy
Promising in vitro results should be validated in a living organism. Xenograft mouse models are a widely accepted standard for preclinical evaluation of anti-cancer agents.
Xenograft Tumor Model
In this model, human cancer cells are implanted into immunocompromised mice, leading to the formation of tumors. The effect of this compound on tumor growth can then be assessed.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection). The control group should receive the vehicle.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, immunohistochemistry).
Data Presentation and Visualization
Quantitative Data Summary
| Assay | Parameters Measured | Example Data for this compound (Hypothetical) |
| MTT Assay | IC₅₀ values (µM) | Cancer Cell Line A: 15.2 µMCancer Cell Line B: 25.8 µMNormal Fibroblasts: > 100 µM |
| Apoptosis Assay | Percentage of Apoptotic Cells | Control: 5%this compound (IC₅₀): 45% |
| Cell Cycle Analysis | % Cells in G2/M Phase | Control: 12%this compound (IC₅₀): 38% |
| Xenograft Model | Tumor Growth Inhibition (%) | 55% inhibition at 50 mg/kg |
Diagrams of Experimental Workflows and Signaling Pathways
Caption: General workflow for evaluating a novel anti-cancer compound.
Caption: Hypothesized intrinsic apoptosis pathway activated by this compound.
References
Due to the limited specific research on this compound's anti-cancer applications, this section provides references to the standardized protocols and foundational concepts discussed in this guide.
- MTT Assay for Cell Viability and Cytotoxicity. Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Source: Journal of Immunological Methods URL:[Link]
- Annexin V/PI Staining for Apoptosis. Title: A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Source: Journal of Immunological Methods URL:[Link]
- Cell Cycle Analysis by Flow Cytometry. Title: Flow cytometry of DNA content using propidium iodide. Source: Current Protocols in Immunology URL:[Link]
- Western Blotting.
- Tube Formation Assay for Angiogenesis. Title: A rapid and simple in vitro assay for angiogenesis. Source: Angiogenesis URL:[Link]
- Xenograft Models in Cancer Research. Title: The subcutaneous xenograft mouse model: a valuable tool in preclinical cancer research. Source: Cancers URL:[Link]
Application Notes & Protocols: A Comprehensive Guide to Measuring the Anti-Inflammatory Effects of Zeylenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed framework for investigating the anti-inflammatory properties of Zeylenol, a novel compound of interest. We move beyond a simple listing of methods to offer a strategic approach, explaining the scientific rationale behind the selection of each assay. This document outlines both in vitro and in vivo protocols, designed to build a comprehensive profile of this compound's mechanism of action, from its effects on key molecular pathways to its efficacy in preclinical models of inflammation. The protocols are presented with step-by-step instructions to ensure reproducibility and scientific rigor.
Introduction: Understanding Inflammation and the Rationale for this compound
Inflammation is a fundamental biological process initiated in response to harmful stimuli, such as pathogens or tissue injury. While acute inflammation is a protective and restorative process, its dysregulation can lead to chronic inflammatory diseases including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1][2] A central signaling pathway governing inflammation is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[3][4] Upon activation by inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus, inducing the transcription of a wide array of pro-inflammatory genes.[3][5][6] These include genes for cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which produce inflammatory mediators like nitric oxide (NO) and prostaglandins, respectively.[7][8][9][10]
This compound, a compound with a structural resemblance to the well-studied polyphenol resveratrol, is hypothesized to exert anti-inflammatory effects by modulating these core pathways.[7][11][12][13] Like resveratrol, this compound may inhibit pro-inflammatory mediators, suppress the activation of immune cells, and interfere with key signaling cascades.[13][14] This guide details the necessary experimental protocols to rigorously test this hypothesis.
Foundational In Vitro Screening Assays
Initial screening assays are crucial for establishing a baseline of this compound's anti-inflammatory potential in a controlled, high-throughput manner. These assays are cost-effective and provide the first indication of biological activity.[2]
Protein Denaturation Inhibition Assay
-
Scientific Rationale: Protein denaturation is implicated in the pathology of inflammatory diseases.[15][16] The ability of a compound to prevent heat-induced denaturation of proteins, such as egg albumin, can be correlated with anti-inflammatory activity.[15][16][17] This assay provides a rapid assessment of this compound's ability to stabilize proteins and prevent a key trigger in the inflammatory cascade.
-
Protocol:
-
Prepare a reaction mixture containing 2 mL of varying concentrations of this compound, 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 0.2 mL of egg albumin.[15]
-
A control group is established using distilled water in place of the this compound solution.[15]
-
Incubate the mixtures at 37°C for 20 minutes followed by heating at 70°C for 5 minutes to induce denaturation.[16]
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
The percentage inhibition of denaturation is calculated using the formula: % Inhibition = 100 × (Abs_control - Abs_sample) / Abs_control
-
Mechanistic In Vitro Assays Using Cell Models
To elucidate the molecular mechanisms of this compound, it is essential to use a relevant cell model. The murine macrophage cell line, RAW 264.7, is an excellent model as macrophages play a central role in the inflammatory response.[18][19] Inflammation can be reliably induced in these cells using lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.[18][20][21]
General Cell Culture and Stimulation Protocol
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.[22] Allow them to adhere and recover overnight.
-
Pre-treatment: The following day, replace the old medium with fresh medium containing various concentrations of this compound. Incubate for 1 hour.
-
Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells to induce an inflammatory response.[20][23][24]
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) before collecting the supernatant and cell lysates for downstream analysis.[23][24]
Measurement of Nitric Oxide (NO) Production
-
Scientific Rationale: During inflammation, the enzyme iNOS is upregulated, leading to a significant production of nitric oxide (NO), a key inflammatory mediator.[8][10] Measuring the inhibition of NO production is a primary indicator of anti-inflammatory activity.[23] Nitrite, a stable metabolite of NO, can be easily quantified in the cell culture supernatant using the Griess reagent.[19][25]
-
Protocol (Griess Assay):
-
Standard Curve: Prepare a sodium nitrite standard curve (0-100 µM) in the cell culture medium.[24]
-
Sample Collection: After the 24-hour incubation period, collect 50 µL of supernatant from each well of the cell culture plate.[24]
-
Griess Reaction:
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.[24][25]
-
Calculation: Determine the nitrite concentration in the samples by interpolating from the standard curve.
-
Quantification of Pro-inflammatory Cytokines
-
Scientific Rationale: Pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β are master regulators of the inflammatory response.[5][20] this compound's ability to suppress the secretion of these cytokines is a strong indicator of its therapeutic potential. The sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying cytokine levels in cell culture supernatants.[26][27][28][29]
-
Protocol (Sandwich ELISA):
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) overnight at 4°C.[26][29]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours.[29]
-
Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody that recognizes a different epitope on the cytokine. Incubate for 1-2 hours.[26][28]
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes.[28]
-
Substrate Addition: Wash the plate and add a TMB substrate solution. A blue color will develop.[28][30]
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄), which will turn the color to yellow.[28][30]
-
Measurement: Read the absorbance at 450 nm.[28] The concentration of the cytokine is determined from a standard curve.[28]
-
Analysis of Key Inflammatory Proteins via Western Blot
-
Scientific Rationale: To confirm that this compound's effects are due to the downregulation of key inflammatory proteins, Western blot analysis is performed. This technique allows for the quantification of protein expression levels of iNOS and COX-2 in cell lysates. It also allows for the investigation of the NF-κB signaling pathway by measuring the phosphorylation of key proteins like IκBα and p65.[11]
-
Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using software like ImageJ.
-
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the complex interactions at play, the following diagrams illustrate the key signaling pathway targeted by this compound and the experimental workflow for its in vitro evaluation.
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.
Caption: Experimental workflow for in vitro evaluation of this compound.
In Vivo Models for Preclinical Efficacy Testing
After establishing an in vitro mechanism, it is critical to assess this compound's efficacy in a whole-organism context. Animal models of inflammation are indispensable for this purpose.[1][31][32][33]
Carrageenan-Induced Paw Edema Model
-
Scientific Rationale: The carrageenan-induced paw edema model is a classic, highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[34][35] The injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response characterized by swelling (edema).[34][36] The early phase is mediated by histamine and serotonin, while the late phase is primarily driven by prostaglandins produced by COX-2.[34] This model allows for the assessment of a compound's ability to reduce acute inflammation.
-
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week.
-
Grouping: Divide animals into groups (n=6 per group): Vehicle Control, this compound (at various doses), and Positive Control (e.g., Indomethacin, 10 mg/kg).[34]
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.[34][37]
-
Drug Administration: Administer this compound or control compounds orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.[34][38]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[34][35][38][39]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[34][37]
-
Data Analysis: Calculate the percentage increase in paw volume and the percentage inhibition of edema for each group compared to the vehicle control.
-
Data Presentation and Interpretation
Clear presentation of quantitative data is essential for interpretation and comparison.
Table 1: Effect of this compound on NO and Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 1.2 ± 0.3 | 55 ± 12 | 30 ± 8 |
| LPS (1 µg/mL) | - | 45.8 ± 4.1 | 2850 ± 210 | 1540 ± 130 |
| This compound + LPS | 10 | 32.5 ± 3.5 | 1980 ± 150 | 1120 ± 95 |
| This compound + LPS | 25 | 21.1 ± 2.8 | 1240 ± 110 | 750 ± 60** |
| This compound + LPS | 50 | 9.7 ± 1.5 | 650 ± 55 | 380 ± 40*** |
| Data are presented as mean ± SD. *p<0.05, **p<0.01, **p<0.001 compared to LPS alone. |
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (at 3 hours)
| Treatment | Dose (mg/kg, p.o.) | Paw Volume Increase (mL) | % Inhibition of Edema |
| Vehicle Control | - | 1.25 ± 0.15 | - |
| This compound | 25 | 0.88 ± 0.11 | 29.6 |
| This compound | 50 | 0.62 ± 0.09 | 50.4 |
| This compound | 100 | 0.41 ± 0.07*** | 67.2 |
| Indomethacin | 10 | 0.55 ± 0.08 | 56.0 |
| Data are presented as mean ± SD. *p<0.05, **p<0.01, **p<0.001 compared to vehicle control. |
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for characterizing the anti-inflammatory effects of this compound. By systematically progressing from broad screening assays to specific mechanistic studies and preclinical in vivo models, researchers can build a comprehensive data package. Positive results from these studies would warrant further investigation into more complex chronic inflammation models and detailed pharmacokinetic and toxicological profiling, paving the way for potential clinical development.
References
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
- Salehi, B., Mishra, A. P., Nigam, M., Sener, B., Kilic, M., Sharifi-Rad, M., ... & Sharifi-Rad, J. (2018). Resveratrol: A double-edged sword in health benefits. Biomedicines, 6(3), 91. [Link]
- Meng, T., Xiao, D., Muhammed, A., Deng, J., Chen, L., & He, J. (2021).
- Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. [Link]
- O'Neill, L. A. (2008). The role of the Tolllike receptor/interleukin-1 receptor superfamily in inflammation and host defense.
- Sethi, G., Sung, B., & Aggarwal, B. B. (2008). Nuclear factor-kappaB activation: from bench to bedside. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1782(6), 339-367. [Link]
- Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway.
- Malaguarnera, L. (2019). Health Benefits and Molecular Mechanisms of Resveratrol: A Narrative Review. Nutrients, 11(12), 3029. [Link]
- Charles River Laboratories. (n.d.).
- Posadas, I., Bucci, M., Roviezzo, F., Rossi, A., Parente, L., Sautebin, L., & Cirino, G. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British journal of pharmacology, 142(4), 655–664. [Link]
- Ou, H. C., Chou, W. C., Hung, C. H., Liu, J. Y., & Lin, T. M. (2021). Anti-Inflammatory Action and Mechanisms of Resveratrol. Journal of the Chinese Chemical Society, 68(1), 13-22. [Link]
- Rafiyan, M. H., Gaptulbarova, A., Zinatizadeh, M. R., Momeni, S., Rezaei, N., & Zinatizadeh, M. (2023). Experimental animal models of chronic inflammation. Current Research in Immunology, 4, 100063. [Link]
- Inotiv. (n.d.).
- Bowdish Lab. (2011). CYTOKINE ELISA. McMaster University. [Link]
- de la Lastra, C. A., & Villegas, I. (2007). Resveratrol as an anti-inflammatory and anti-aging agent: mechanisms and clinical implications. Molecular nutrition & food research, 51(5), 618-630. [Link]
- Sangabathula, S. N., & Chitra, K. (2022). Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. International Journal of Pharmaceutical Sciences Review and Research, 74(2), 1-6. [Link]
- Boyce-Rustay, J. M., Honore, P., & Jarvis, M. F. (2010). Animal models of acute and chronic inflammatory and nociceptive pain. Methods in molecular biology (Clifton, N.J.), 617, 41–55. [Link]
- Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A review. World Journal of Pharmaceutical Research, 6(17), 143-151. [Link]
- Peiris, D., Fernando, D., Senadeera, S., & Ranaweera, C. (2024). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Spengler, E. K., & Czapiga, M. (2017). Detection and Quantification of Cytokines and Other Biomarkers. Methods in molecular biology (Clifton, N.J.), 1544, 27–38. [Link]
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- Rafiyan, M. H., Gaptulbarova, A., Zinatizadeh, M. R., Momeni, S., Rezaei, N., & Zinatizadeh, M. (2023). Experimental animal models of chronic inflammation. Current Research in Immunology, 4, 100063. [Link]
- Rafiyan, M. H., Gaptulbarova, A., Zinatizadeh, M. R., Momeni, S., Rezaei, N., & Zinatizadeh, M. (2023). Experimental animal models of chronic inflammation. Current Research in Immunology, 4, 100063. [Link]
- Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A review. World Journal of Pharmaceutical Research, 6(17), 143-151. [Link]
- Sarveswaran, R., Jayasuriya, W. J. A. B. N., & Suresh, T. S. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 143-151. [Link]
- Georgiev, G., & Malinova, K. (2014). Rat paw oedema modeling and NSAIDs: Timing of effects. Trakia Journal of Sciences, 12(1), 86-90. [Link]
- Xagena. (2004).
- Li, Y., Wang, Y., Wang, M., & Li, W. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC molecular and cell biology, 24(1), 16. [Link]
- Kim, S. F., Huri, D. A., & Snyder, S. H. (2005). Inducible nitric oxide synthase binds, S-nitrosylates, and activates cyclooxygenase-2. Science, 310(5756), 1966-1970. [Link]
- Cardozo, L., Zfelipel, J., & Meirelles, M. N. (1999). The Measurement of Nitric Oxide Production by Cultured Endothelial Cells. Methods in Molecular Medicine, 18, 223-230. [Link]
- Posadas, I., Terencio, M. C., Pérez-González, A., Ferrándiz, M. L., & Alcaraz, M. J. (2000). Co-regulation between COX-2 and iNOS expression in the time-course of murine inflammation. Naunyn-Schmiedeberg's archives of pharmacology, 361(1), 98-106. [Link]
- Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Methods in molecular biology (Clifton, N.J.), 1025, 139–147. [Link]
- ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?.
- Kim, J. H., Yi, Y. S., Kim, M. Y., & Cho, J. Y. (2018). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. Applied Sciences, 8(6), 924. [Link]
- Wang, Y., Zhao, C., Zhang, Y., Sun, Y., & Wang, H. (2022). Xanthatin Alleviates LPS-Induced Inflammatory Response in RAW264.7 Macrophages by Inhibiting NF-κB, MAPK and STATs Activation. International Journal of Molecular Sciences, 23(14), 7894. [Link]
- Salvemini, D., Settle, S. L., Masferrer, J. L., Seibert, K., Currie, M. G., & Needleman, P. (1995). Regulation of prostaglandin production by nitric oxide; an in vivo analysis. British journal of pharmacology, 114(6), 1171–1178. [Link]
- Chen, X., & Wang, P. G. (2016). Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors. Nitric oxide : biology and chemistry, 57, 1–7. [Link]
- Kim, K. J., Yoon, K. Y., & Lee, B. Y. (2020). Inflammatory response induced in RAW264.7 macrophages by PA and LPS treatment. Journal of microbiology and biotechnology, 30(11), 1735–1744. [Link]
- Lee, J. E., Lee, J., & Kim, D. H. (2009). Elevation of Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Expression in the Mouse Brain after Chronic Nonylphenol Exposure. Journal of toxicology and environmental health. Part A, 72(2), 120–126. [Link]
- Dr.Oracle. (2024). What is the mechanism of action (MOA) of Tylenol (acetaminophen)?. Dr.Oracle. [Link]
- Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in molecular biology (Clifton, N.J.), 1572, 131–141. [Link]
- SciTechDaily. (2023). After Decades, Scientists Have Finally Discovered Tylenol’s Secret Mechanism. SciTechDaily. [Link]
- GoodRx. (2023). How Does Acetaminophen Work? All About Tylenol's Mechanism of Action. GoodRx. [Link]
Sources
- 1. Experimental animal models of chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journalajrb.com [journalajrb.com]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 5. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. mdpi.com [mdpi.com]
- 8. Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Elevation of Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Expression in the Mouse Brain after Chronic Nonylphenol Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Action and Mechanisms of Resveratrol [ouci.dntb.gov.ua]
- 13. benthamdirect.com [benthamdirect.com]
- 14. mdpi.com [mdpi.com]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 17. researchgate.net [researchgate.net]
- 18. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. mdpi.com [mdpi.com]
- 26. Cytokine Elisa [bdbiosciences.com]
- 27. Cytokine Elisa [bdbiosciences.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 30. bowdish.ca [bowdish.ca]
- 31. criver.com [criver.com]
- 32. Animal models of acute and chronic inflammatory and nociceptive pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Experimental animal models of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 36. researchgate.net [researchgate.net]
- 37. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. inotiv.com [inotiv.com]
- 39. bio-protocol.org [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (-)-Zeylenol
Version: 1.0
Introduction
(-)-Zeylenol is a polyoxygenated cyclohexene natural product that serves as a crucial chiral building block for the synthesis of other bioactive compounds, including (+)-pipoxide and (–)-uvarigranol G.[1] Its synthesis is a multi-step endeavor where achieving a high overall yield is critically dependent on the efficiency and stereoselectivity of each reaction. Common synthetic strategies often commence from chiral pool starting materials like D-mannose or quinic acid, involving key transformations such as ring-closing metathesis (RCM), stereoselective dihydroxylation, and various condensation reactions.[1][2][3]
This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of Zeylenol. It provides practical, in-depth answers to common challenges, explains the causality behind experimental choices, and offers robust troubleshooting strategies to optimize reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the overall yield in a multi-step this compound synthesis?
A1: The overall yield is a product of the yields of each individual step. In a long synthesis (10+ steps), even minor inefficiencies are magnified. The most critical factors are:
-
Stereocontrol: Maintaining the correct stereochemistry at each new chiral center is paramount. A loss of diastereoselectivity or enantioselectivity in a key step, like an aldol condensation or dihydroxylation, effectively reduces the yield of the desired isomer.[1][3]
-
Reaction Efficiency: Maximizing conversion in key bond-forming reactions, such as Ring-Closing Metathesis (RCM) or Grignard reactions, is essential.[2] Incomplete reactions necessitate difficult purifications that lead to material loss.
-
Purity of Intermediates: Carrying impurities forward can poison catalysts, complicate subsequent reactions, and make final purification challenging. Each intermediate should be rigorously purified and characterized.
-
Stability of Reagents and Intermediates: Polyhydroxylated compounds can be sensitive to acidic or basic conditions. Protecting group strategy and careful selection of reaction conditions are crucial to prevent degradation.
Q2: How do I choose between D-mannose and quinic acid as a starting material?
A2: The choice depends on the specific synthetic route you are following and your laboratory's expertise.
-
D-mannose: This starting material is often used in routes that leverage its existing stereocenters to build the cyclohexene core. Syntheses from D-mannose frequently employ reactions like mixed aldol condensations and RCM to form the carbocycle.[1][2] This path may be advantageous if you have experience with carbohydrate chemistry and metathesis reactions.
-
Quinic Acid: This starting material already contains a cyclohexane ring. The challenge lies in strategically modifying its existing functional groups and controlling the stereochemistry of new additions. Routes from quinic acid often rely heavily on stereodirected reactions, such as substrate-controlled dihydroxylation, to install the required hydroxyl groups.[3]
Q3: What are the standard analytical techniques for monitoring reaction progress and purity?
A3: A multi-faceted approach is required:
-
Thin-Layer Chromatography (TLC): Indispensable for rapid, real-time monitoring of reaction progress. Use a combination of visualization methods (UV light, potassium permanganate stain, ceric ammonium molybdate stain) as polyhydroxylated compounds may not be UV-active.
-
High-Performance Liquid Chromatography (HPLC): Essential for quantitative analysis of diastereomeric ratios and assessing the purity of key intermediates and the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for structural confirmation of all intermediates. For assessing stereochemistry, advanced techniques like NOESY or the formation of Mosher esters may be necessary.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product at each stage.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during key synthetic stages.
Issue 1: Low Yield in Ring-Closing Metathesis (RCM) Step
Question: I am attempting to form the cyclohexene ring via RCM from my diene precursor, but I am observing low conversion and/or catalyst decomposition. What should I investigate?
Answer: Low RCM efficiency is a frequent hurdle. The causes can be systematically diagnosed.
Troubleshooting Workflow for RCM
Caption: Troubleshooting workflow for low RCM yield.
In-depth Explanation:
-
Substrate Purity: Ruthenium metathesis catalysts are sensitive to impurities. Lewis basic functional groups (amines, thiols) or even trace solvents from previous steps can coordinate to the metal center and inhibit catalysis.
-
Catalyst Choice: First-generation Grubbs catalysts (G-I) are often sufficient, but more electron-rich or sterically hindered olefins may require second-generation catalysts (G-II, HG-II) for efficient turnover.
-
Solvent & Atmosphere: Oxygen can degrade the ruthenium catalyst. Solvents like dichloromethane or toluene must be thoroughly deoxygenated. Performing the reaction under a strict inert atmosphere (Argon or Nitrogen) is mandatory.
-
Concentration: RCM is an intramolecular reaction. To favor it over intermolecular polymerization, the reaction must be run under high dilution, typically in the 0.01 M to 0.001 M range.
Issue 2: Poor Stereoselectivity in Dihydroxylation Step
Question: My Sharpless asymmetric dihydroxylation (or substrate-controlled dihydroxylation) is producing a nearly 1:1 mixture of diastereomers. How can I improve the stereochemical outcome?
Answer: Achieving high stereoselectivity is fundamental to the synthesis.[3] Poor selectivity points to issues with the directing group, reagents, or reaction conditions.
Key Factors for Stereocontrol in Dihydroxylation
| Factor | Causality & Explanation | Recommended Action |
| Directing Groups | In substrate-controlled reactions, a nearby hydroxyl or bulky protecting group is meant to sterically block one face of the alkene, forcing the reagent (e.g., OsO₄) to attack from the opposite face. If this group is not positioned correctly or is not bulky enough, its directing effect is diminished. | Ensure the directing group is correctly installed. Consider switching to a bulkier protecting group (e.g., TBS to TIPS) to enhance steric hindrance. |
| Sharpless AD Reagents | The chiral ligands (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) in the AD-mix are responsible for creating the chiral environment. If the AD-mix has degraded or was prepared incorrectly, enantioselectivity will be poor. | Use fresh, commercially available AD-mix-α or AD-mix-β. Do not use old or discolored batches. Ensure the co-oxidant and other additives are pure. |
| Temperature | Dihydroxylation reactions are highly sensitive to temperature. Higher temperatures can override the subtle energy differences between the diastereomeric transition states, leading to lower selectivity. | Run the reaction at low temperatures, typically 0 °C or even -20 °C. Monitor the temperature carefully throughout the addition and reaction period. |
| Solvent System | The standard t-BuOH/H₂O solvent system for Sharpless AD is crucial for the catalytic cycle. An incorrect ratio can affect the solubility of reagents and the reaction rate, indirectly impacting selectivity. | Strictly adhere to the recommended t-BuOH/H₂O (typically 1:1) solvent ratio. Ensure all components are fully dissolved before proceeding. |
Experimental Protocol: Stereoselective Dihydroxylation
This protocol is a representative example for a substrate-controlled dihydroxylation of a cyclohexene intermediate, adapted from principles described in total synthesis literature.[3]
Objective: To install a syn-diol on the cyclohexene core, directed by an existing allylic hydroxyl group.
Step-by-Step Methodology:
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add the cyclohexene precursor (1.0 eq) and dissolve it in a 10:1 mixture of acetone and water (100 mL for 1 mmol of substrate).
-
Reagent Addition: Add N-methylmorpholine N-oxide (NMO) (1.5 eq) to the solution and stir until it dissolves.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Catalyst Introduction: While stirring vigorously, add osmium tetroxide (OsO₄) (2.5 wt% solution in t-butanol, 0.02 eq) dropwise over 5 minutes. The solution should turn dark brown.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by TLC (staining with potassium permanganate). The starting material (alkene) will stain readily, while the diol product will not. The reaction is typically complete within 4-6 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) (50 mL). Continue stirring for 30 minutes, during which the color should fade from dark brown to a lighter suspension.
-
Work-up: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with 1 M HCl (1 x 50 mL) and then with saturated brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diol.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound precursor.
References
- Stereoselective total synthesis of (–)-zeylenol, a key intermediate for the synthesis of (+)-pipoxide, (–)-uvarigranol G and (–)-tonkinenin A.ResearchGate.
- A divergent and stereoselective approach for the syntheses of (-)-zeylenol, (+)-6-O-benzoylthis compound, (+)-uvarigranol E and (+)-uvarigranol F.Carbohydrate Research / PubMed.
- Concise total synthesis of (+)-Zeylenone with antitumor activity and the structure-activity relationship of its derivatives.Bioorganic Chemistry / PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A divergent and stereoselective approach for the syntheses of (-)-zeylenol, (+)-6-O-benzoylthis compound, (+)-uvarigranol E and (+)-uvarigranol F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concise total synthesis of (+)-Zeylenone with antitumor activity and the structure-activity relationship of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor solubility of Zeylenol in aqueous solution
Welcome to the technical support center for Zeylenol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you advance your research. Our approach is grounded in the principles of Quality by Design (QbD) as outlined in the ICH Q8 guidelines, encouraging a systematic and science-based approach to formulation development.[1][2][3][4][5]
Part 1: Foundational Understanding & Initial Troubleshooting
FAQ 1: What is this compound and why is it poorly soluble in aqueous solutions?
This compound is a polyoxygenated cyclohexene, a class of natural products isolated from plants like Uvaria grandiflora.[6][7] It has garnered significant interest for its potential anti-inflammatory and anticancer activities.[6][8]
The poor aqueous solubility of this compound stems from its chemical structure. Like many complex natural products, its molecular architecture contains a significant number of hydrophobic (lipophilic) regions. The presence of multiple hydroxyl groups might suggest some hydrophilicity, but the overall carbon backbone dominates, leading to a high LogP value (a measure of lipophilicity). This hydrophobic nature makes it energetically unfavorable for this compound molecules to interact with the highly polar, hydrogen-bonded network of water, resulting in low solubility.
FAQ 2: I've tried dissolving this compound in my standard phosphate-buffered saline (PBS) and it's not working. What are my immediate options?
This is a very common starting point. When a compound like this compound fails to dissolve in a standard aqueous buffer, it's a clear indication that a simple aqueous system is insufficient. Here are your immediate troubleshooting steps:
-
Particle Size Reduction (Micronization): Before exploring complex formulations, ensure you are working with the smallest feasible particle size. While micronization increases the dissolution rate by increasing the surface area, it's a foundational step.[9] However, for highly insoluble compounds, this alone is often not enough.[9][10]
-
pH Adjustment: The solubility of ionizable compounds can be dramatically altered by adjusting the pH of the medium. This compound's structure contains hydroxyl groups, which are weakly acidic. Investigate the pKa of these groups. If this compound can be deprotonated to form a more soluble salt, increasing the pH above its pKa could enhance solubility. This is a simple and powerful technique for ionizable drugs.[]
-
Addition of a Co-solvent: This is often the most effective initial strategy. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[12] This "polarity reduction" makes the solvent more "hospitable" to hydrophobic molecules like this compound, increasing solubility, sometimes by several orders of magnitude.[10][12]
Part 2: Systematic Solubility Enhancement Strategies
If initial troubleshooting is insufficient, a more systematic formulation approach is necessary. The following sections detail advanced, yet common, strategies used in pharmaceutical development.
Decision Workflow for Selecting a Solubilization Strategy
To guide your experimental plan, consider the following decision tree. This workflow helps prioritize techniques based on the intended application and the physicochemical properties of this compound.
Caption: Decision tree for selecting a this compound solubilization method.
Troubleshooting Guide: Co-solvent Systems
FAQ 3: Which co-solvents are most effective and how much should I use?
The choice of co-solvent depends on the specific application (e.g., in vitro assay vs. in vivo parenteral formulation) due to toxicity concerns.[10] Common and effective co-solvents include Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).[][13][14]
Mechanism of Action: Co-solvents work by disrupting the hydrogen bonding network of water, which reduces the polarity of the bulk solvent. This lowered polarity decreases the energy penalty required to create a cavity for the non-polar this compound molecule, thereby increasing its solubility.[][12]
Screening Protocol: A systematic screening is essential.
-
Prepare a high-concentration stock of this compound (e.g., 10-50 mg/mL) in 100% of each candidate co-solvent (DMSO, Ethanol, PEG 400).
-
Create a series of aqueous buffer solutions containing increasing percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).
-
Add a small aliquot of the this compound stock solution to each co-solvent/buffer mixture.
-
Observe for precipitation. The highest concentration of this compound that remains in solution without precipitation for a set period (e.g., 24 hours) is the apparent solubility.
Data Summary: Common Co-solvents
| Co-solvent | Typical Concentration Range | Advantages | Considerations/Disadvantages |
| DMSO | 0.1% - 10% | High solubilizing power for many compounds.[10] | Potential for cellular toxicity, even at low concentrations. Primarily for in vitro use. |
| Ethanol | 1% - 20% | Biocompatible, widely used in formulations.[13] | Can cause protein precipitation at high concentrations. Potential for volatility. |
| Propylene Glycol (PG) | 5% - 40% | Low toxicity, good solubilizer.[10] | Can be viscous at higher concentrations. |
| PEG 400 | 10% - 50% | Excellent safety profile, used in oral and parenteral formulations.[15] | May not be as potent as DMSO or Ethanol for some compounds. |
Troubleshooting Guide: Complexation with Cyclodextrins
FAQ 4: My compound is sensitive, and I want to avoid organic solvents. Are cyclodextrins a good option?
Yes, cyclodextrins are an excellent alternative, particularly when avoiding organic solvents is a priority. They are cyclic oligosaccharides that can encapsulate poorly soluble drugs, enhancing their solubility and stability.[16][17][18]
Mechanism of Action: Cyclodextrins have a unique structure: a hydrophilic outer surface and a hydrophobic inner cavity.[16] The hydrophobic this compound molecule can partition into the non-polar interior of the cyclodextrin, forming an "inclusion complex."[9] This complex has a hydrophilic exterior, allowing it to dissolve readily in water.[17]
Caption: Mechanism of this compound solubilization by cyclodextrin inclusion.
Which Cyclodextrin to Use? The most commonly used derivatives in pharmaceuticals are Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD or Captisol®) due to their high aqueous solubility and excellent safety profiles.[19][20]
Experimental Protocol: Phase Solubility Study
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).
-
Add an excess amount of this compound powder to each solution.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium is reached.
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Analyze the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the concentration of dissolved this compound against the cyclodextrin concentration. A linear plot (Type A) indicates the formation of a soluble 1:1 complex.
Troubleshooting Guide: Advanced Formulations
FAQ 5: I need to prepare a formulation for oral delivery. What is a solid dispersion?
A solid dispersion is a technique where a poorly soluble drug is dispersed within a hydrophilic carrier or matrix at a solid state.[21][22] This method can significantly improve the dissolution rate and bioavailability of oral drugs.[23][24]
Mechanism of Action: The key advantages of solid dispersions are:
-
Particle Size Reduction: The drug is reduced to a molecular or amorphous level within the carrier.[24][25]
-
Improved Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles.[24]
-
Amorphous State: The drug is often present in a high-energy amorphous state rather than a stable crystalline form. This amorphous form has higher apparent solubility because no energy is needed to break the crystal lattice during dissolution.[24][25]
Common carriers include polymers like Polyvinylpyrrolidone (PVP) and Polyethylene Glycols (PEGs).[24] The solid dispersion can be prepared by methods such as solvent evaporation or melt extrusion.[25]
FAQ 6: For an intravenous (IV) formulation, what are my options beyond co-solvents and cyclodextrins?
For IV delivery, lipid-based formulations like liposomes are a highly effective strategy.[26]
Mechanism of Action: Liposomes are microscopic vesicles composed of one or more phospholipid bilayers surrounding an aqueous core.[27] Hydrophobic drugs like this compound can be incorporated into the lipid bilayer of the liposome.[26][28][29] This formulation effectively hides the hydrophobic drug from the aqueous environment of the bloodstream, allowing for parenteral administration.[30]
References
- Liposome formulations of hydrophobic drugs.PubMed.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.MDPI.
- Techniques for Improving Solubility.International Journal of Medical Science and Dental Research.
- Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.Journal of Advanced Pharmacy Education and Research.
- SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.Journal of Drug Delivery and Therapeutics.
- Liposome formulations of hydrophobic drugs.SciSpace.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility.Touro Scholar.
- Mastering ICH Q8 R2: A Guide to Quality by Design in Pharma.Cognidox.
- ICH Q8 Explained: A Guide to Pharmaceutical Development & QbD.IntuitionLabs.
- SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: An Overview.ResearchGate.
- A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs.NIH.
- ICH Q8 R2: How to Apply Quality by Design and Win Regulatory Confidence.Scilife.
- Solid dispersion technique for improving solubility of some poorly soluble drugs.Scholars Research Library.
- Cyclodextrins in Formulation Development: Complexation and Stability Enhance.Preprints.org.
- Cosolvent.Wikipedia.
- What you need to know about ICH Q8.Qualio.
- A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs.Brieflands.
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.MDPI.
- ICH Guideline Q8 Pharmaceutical Development.Slideshare.
- CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS.International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- Improvement in solubility of poor water-soluble drugs by solid dispersion.PMC - NIH.
- Cosolvent and Complexation Systems.Pharma Excipients.
- Solubility enhancement techniques: A comprehensive review.WJBPHS.
- Drug Solubility: Importance and Enhancement Techniques.PMC - NIH.
- Liposomal Formulations: A Recent Update.MDPI.
- pH Adjustment and Co-Solvent Optimization.BOC Sciences.
- Co-solvent: Significance and symbolism.Eurekaselect.
- Liposome Formulations of Hydrophobic Drugs.zora.uzh.ch.
- Cosolvent – Knowledge and References.Taylor & Francis.
- Liposome Formulations of Hydrophobic Drugs.Springer Nature Experiments.
- This compound - Anti-Inflammatory Agent.MedchemExpress.com.
- (-)-ZEYLENOL | 78804-17-8.ChemicalBook.
- Concise total synthesis of (+)-Zeylenone with antitumor activity and the structure-activity relationship of its derivatives.PubMed.
Sources
- 1. cognidox.com [cognidox.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. scilife.io [scilife.io]
- 4. qualio.com [qualio.com]
- 5. ICH Guideline Q8 Pharmaceutical Development | PPTX [slideshare.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Concise total synthesis of (+)-Zeylenone with antitumor activity and the structure-activity relationship of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (-)-ZEYLENOL | 78804-17-8 [chemicalbook.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjbphs.com [wjbphs.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. Co-solvent: Significance and symbolism [wisdomlib.org]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. mdpi.com [mdpi.com]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. ijpcbs.com [ijpcbs.com]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 23. japer.in [japer.in]
- 24. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 25. jddtonline.info [jddtonline.info]
- 26. Liposome formulations of hydrophobic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. scispace.com [scispace.com]
- 29. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 30. DSpace-CRIS [zora.uzh.ch]
Technical Support Center: A Guide to Zeylenol Stability and Storage
Introduction: Welcome to the technical support guide for Zeylenol. As a researcher, you understand that the integrity of your starting materials is paramount to the reproducibility and success of your experiments. This compound, a member of the ent-kaurane diterpenoid class of natural products, possesses a unique chemical architecture characterized by an epoxide ring and multiple hydroxyl groups.[1][2][3] This structure, while responsible for its biological activity, also renders it susceptible to degradation if not stored and handled correctly. This guide provides in-depth technical advice, troubleshooting, and best practices to ensure the long-term stability of your this compound samples.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the storage and handling of this compound.
Q1: What is the ideal temperature for storing this compound?
A: For long-term storage (>1 month), this compound should be stored as a dry, solid powder at -20°C or, ideally, at -80°C. For short-term storage (<1 month), storage at 2-8°C is acceptable.
Expert Explanation: Lowering the temperature is the most effective way to decrease the rate of all chemical reactions, including degradation. The tetracyclic core of this compound is rigid, but the functional groups, particularly the epoxide, can still participate in slow degradation reactions at room temperature. Storing at -20°C or below effectively halts most degradation processes, preserving the compound's integrity for extended periods.
Q2: Should I store this compound as a dry powder or in solution?
A: Whenever possible, store this compound as a dry, solid powder. Solutions are convenient for immediate use but are generally less stable over the long term.
Expert Explanation: Storing compounds in solution introduces another variable: the solvent. Solvents can contain impurities (water, dissolved acids, or peroxides) that can actively promote degradation. Furthermore, being in solution increases molecular mobility, which can accelerate the rate of bimolecular degradation reactions. If you must store this compound in solution, it is critical to use a high-purity, anhydrous, and aprotic solvent and to store it at -80°C.
Q3: What are the best solvents for preparing this compound stock solutions?
A: High-purity, anhydrous dimethyl sulfoxide (DMSO) or absolute ethanol are recommended for creating stock solutions. Avoid chlorinated solvents or protic solvents with acidic impurities.
Expert Explanation: The most critical feature of this compound's structure is the epoxide ring, which is highly susceptible to acid-catalyzed ring-opening.[4] Trace amounts of acid in a solvent can catalyze the reaction with water (hydrolysis) or the solvent itself (solvolysis), leading to the formation of diol impurities. DMSO is a polar aprotic solvent that is generally inert and can be obtained in high-purity, anhydrous grades. If your experimental system is intolerant to DMSO, anhydrous ethanol is a secondary choice, but be aware that as a protic solvent, it is inherently more reactive than DMSO.
Q4: How does light and air affect this compound's stability?
A: this compound should be protected from both light and air (oxygen). Store vials in the dark and, for maximum stability, under an inert atmosphere like argon or nitrogen.
Expert Explanation: While the kaurane skeleton itself is not a strong chromophore, prolonged exposure to UV light can provide the energy to initiate radical reactions, leading to unpredictable degradation pathways.[3] Oxygen in the air can lead to slow oxidation, particularly at allylic positions or secondary hydroxyl groups, forming ketone byproducts. Storing under an inert atmosphere displaces oxygen and minimizes the risk of oxidation.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter, linking them to the underlying chemical principles.
Problem 1: "I'm seeing new, more polar peaks in my HPLC/LC-MS analysis of an old this compound sample."
A: This is the classic sign of epoxide ring hydrolysis. The new, more polar peaks are almost certainly the diol product(s) formed from the reaction of the epoxide with trace amounts of water.
Scientific Root Cause: The epoxide is an electrophilic, three-membered ring under strain. In the presence of a proton source (an acid catalyst, which can be a contaminant in your solvent or on the surface of your glassware), the epoxide oxygen is protonated. This makes the ring's carbons highly susceptible to nucleophilic attack by water. The resulting ring-opening yields a 1,2-diol, which is significantly more polar than the parent epoxide and will thus have a shorter retention time on a reverse-phase HPLC column.
Corrective Actions:
-
Verify Solvent Quality: Ensure you are using high-purity, anhydrous solvents for all solutions. Consider purchasing solvents in smaller bottles that are sealed under an inert atmosphere.
-
Check Glassware: Avoid storing solutions in glassware that has been washed with strong acids and not properly neutralized and dried.
-
Purify the Sample: If the degradation is minor, you may be able to repurify the compound using flash chromatography or preparative HPLC.
-
Prevention: For future storage, strictly adhere to the recommended conditions: store as a solid at -80°C under an inert atmosphere.
Problem 2: "The biological activity of my this compound sample has significantly decreased over time."
A: A loss of potency is a direct consequence of chemical degradation. The specific three-dimensional structure of the epoxide is likely critical for its interaction with its biological target. Opening the epoxide ring changes this conformation and eliminates the key electrophilic site, thus reducing or abolishing its activity.
Scientific Root Cause: Biological activity is exquisitely dependent on molecular structure. The degradation of this compound to its corresponding diol (as described in Problem 1) or to oxidized byproducts alters its shape, polarity, and hydrogen bonding capabilities. These changes prevent it from binding effectively to its target protein or enzyme, leading to a loss of observed activity.
Corrective Actions:
-
Analytical Confirmation: Before conducting further biological experiments, analyze an aliquot of your sample by HPLC or LC-MS to assess its purity. Compare the chromatogram to that of a fresh or newly purchased sample.
-
Source a New Sample: It is highly recommended to discard the degraded stock and begin experiments with a fresh, high-purity sample of this compound to ensure the validity of your results.
-
Implement a Stability Protocol: Use the stability assessment workflow described in Part 3 to periodically check the purity of your stock solutions.
Part 3: Protocols & Workflows
Recommended Storage Conditions (Summary Table)
| Parameter | Condition (Long-Term, >1 month) | Condition (Short-Term, <1 month) | Rationale |
| Physical Form | Solid Powder | Solid or Solution | Minimizes interaction with solvents and contaminants. |
| Temperature | -80°C (preferred) or -20°C | 2-8°C | Drastically reduces the rate of all chemical degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Standard Atmosphere | Prevents slow oxidation of hydroxyl groups and other sensitive sites. |
| Light | Amber Vial / Stored in Dark | Amber Vial / Stored in Dark | Prevents photo-degradation. |
| Solvent (if in solution) | Anhydrous, Aprotic (e.g., DMSO) | Anhydrous, Aprotic (e.g., DMSO) | Prevents acid-catalyzed hydrolysis of the sensitive epoxide ring.[4] |
Protocol 1: Recommended Long-Term Storage Procedure
-
Aliquot the Sample: Upon receiving solid this compound, avoid repeatedly opening the main container. Weigh out smaller, single-use aliquots into appropriate vials (e.g., 2 mL amber glass HPLC vials with PTFE-lined caps).
-
Inert Atmosphere: Place the open, aliquoted vials into a desiccator chamber. Evacuate the chamber and backfill with a dry, inert gas such as argon or nitrogen. Repeat this cycle 3-5 times to ensure all oxygen is displaced.
-
Seal Securely: While under the inert atmosphere (e.g., inside a glove box or using a continuous flow of inert gas), securely cap the vials.
-
Label Clearly: Label each vial with the compound name, concentration/mass, date, and your initials.
-
Store Properly: Place the labeled vials inside a secondary container (e.g., a freezer box) and store at -80°C in a dark freezer.
Protocol 2: Workflow for Assessing this compound Stability
This protocol outlines a basic HPLC-UV method to monitor the purity of your this compound sample over time.
-
Prepare a Standard: Create a fresh solution of this compound (approx. 1 mg/mL) in acetonitrile or methanol from a trusted, solid sample. This will be your "Time Zero" reference.
-
Acquire Initial Chromatogram:
-
HPLC System: A standard reverse-phase HPLC system with UV detection is suitable.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or 0.1% acetic acid, if the compound is stable to mild acid for the run time) is a good starting point. For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength, such as 205-210 nm, as kaurane diterpenoids often lack a strong chromophore.[5]
-
Injection Volume: 10 µL.
-
-
Analyze and Record: Run the "Time Zero" sample. Integrate the peak for this compound and any visible impurities. Record the peak area and retention time of the main peak. This is your purity baseline.
-
Periodic Testing: At set intervals (e.g., 1, 3, and 6 months), remove one of your stored aliquots (either solid or solution). Prepare a sample for injection in the exact same manner as the "Time Zero" standard.
-
Compare Results: Run the aged sample using the identical HPLC method. Compare the chromatogram to your "Time Zero" reference. Look for:
-
A decrease in the peak area of the main this compound peak.
-
The appearance of new peaks, especially earlier-eluting (more polar) peaks, which would indicate hydrolysis.
-
-
Set a Threshold: Establish a purity threshold for your experiments (e.g., >95% pure). If a sample falls below this threshold, it should be discarded.
Part 4: Visualizing Degradation
Primary Degradation Pathway of this compound
The most probable non-enzymatic degradation pathway for this compound in a laboratory setting is the acid-catalyzed hydrolysis of the epoxide ring.
Caption: Acid-catalyzed hydrolysis of this compound's epoxide ring.
References
- Fraga, B. M. (2007). Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides. Natural Product Reports, 24(6), 1350-1385. Link: https://pubs.rsc.org/en/content/articlelanding/2007/np/b609348g
- Kandlakunta, B., & Uppu, R. M. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. Analytical and Bioanalytical Chemistry, 387(6), 2157–2164. Link: https://link.springer.com/article/10.1007/s00216-006-1003-3
- PubMed. (2007). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate. PubMed National Center for Biotechnology Information. Link: https://pubmed.ncbi.nlm.nih.gov/17205273/
- Doszlop, S., Vargha, V., & Horkay, F. (1978). Reactions of epoxy with other functional groups and the arising sec.hydroxyl groups. Periodica Polytechnica Chemical Engineering, 22(3-4), 253-267. Link: https://pp.bme.hu/ch/article/view/4879
- Wang, Y., et al. (2023). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 234, 115589. Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10338719/
- Jokubauskaitė, I., et al. (2021). Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L. Molecules, 26(6), 1637. Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8002368/
- Li, J., et al. (2021). Divergent Total Syntheses of 7,20-Epoxy, 3,20-Epoxy, and 6,7-seco-ent-Kaurane Diterpenoids. Angewandte Chemie International Edition, 60(32), 17666-17673. Link: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.202105156
- Canellas, E., et al. (2008). Determination of Compounds from Epoxy Resins in Food Simulants by HPLC-Fluorescence. Journal of Liquid Chromatography & Related Technologies, 31(15), 2267-2284. Link: https://www.researchgate.net/publication/233036814_Determination_of_Compounds_from_Epoxy_Resins_in_Food_Simulants_by_HPLC-Fluorescence
- Fuseini, M., et al. (2023). Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research. Future Journal of Pharmaceutical Sciences, 9(1), 47. Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10310574/
- Zhou, S., & Bongiorno, A. (2013). Binary decomposition reactions between epoxide and hydroxyl groups on graphene. Carbon, 63, 134-141. Link: https://www.researchgate.net/figure/Binary-decomposition-reactions-between-epoxide-and-hydroxyl-groups-on-graphene-a_fig1_257181335
- Kataev, V. E., et al. (2011). Ent-kaurane diterpenoids and glycosides: Isolation, properties, and chemical transformations. Russian Journal of General Chemistry, 81(4), 791-848. Link: https://www.researchgate.
- Zhao, P., et al. (2021). Recent advances in the synthesis of ent-kaurane diterpenoids. Natural Product Reports, 38(10), 1844-1875. Link: https://pubs.rsc.org/en/content/articlelanding/2021/np/d1np00015a
- Wikipedia. (n.d.). Epoxide. In Wikipedia.
Sources
- 1. Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epoxide - Wikipedia [en.wikipedia.org]
- 5. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Assay Conditions for Zeylenol Bioactivity Screening
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for Zeylenol bioactivity screening. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into refining assay conditions, troubleshooting common issues, and ensuring the scientific integrity of your results. Our approach moves beyond simple protocols to explain the causality behind experimental choices, empowering you to develop self-validating and robust screening systems.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the experimental use of this compound, a polyoxygenated cyclohexene isolated from the stems of Uvaria grandiflora.[1][2]
Q1: What are the known primary bioactivities of this compound and its general mechanism of action?
Answer: this compound has demonstrated notable anti-inflammatory and anticancer properties.[1][2]
-
Anti-inflammatory Activity: Studies suggest this compound inhibits the synthesis or release of various inflammatory mediators. In animal models, it has been shown to significantly reduce oedema formation, with an efficacy comparable to the reference drug phenylbutazone.[1][3]
-
Anticancer Activity: this compound exhibits cytotoxicity against specific cancer cell lines. For instance, it has been found to be toxic to human breast cancer (MDA-MB231) and hepatocellular carcinoma (HepG2) cells in a dose-dependent manner.[1] Its mechanism in MDA-MB231 cells involves the induction of apoptosis through the activation of caspase-3.[1]
Q2: I am starting my screen. What is a reasonable concentration range to test for this compound?
Answer: The optimal concentration range depends heavily on your specific assay and cell type. However, based on published data, a good starting point is a wide-range, logarithmic dose-response curve.
For cell-based assays, an initial screen from 0.1 µM to 100 µM is recommended. An IC50 value of 54 ± 10 µM was reported for MDA-MB231 breast cancer cells.[1] Starting with a broad range helps to identify the active window and determine if a more focused, narrower range is needed for subsequent experiments.
Q3: What is the best way to prepare a stock solution of this compound? I'm concerned about solubility.
Answer: Solubility is a critical parameter for natural products.[4] this compound, like many complex organic molecules, has limited aqueous solubility.
-
Primary Solvent: Use 100% Dimethyl Sulfoxide (DMSO) to prepare a high-concentration primary stock solution (e.g., 10 mM to 50 mM).
-
Storage: Aliquot the primary stock into small, single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the primary stock in your cell culture medium or assay buffer. It is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low (typically <0.5% v/v ) and consistent across all wells, including vehicle controls, to avoid solvent-induced toxicity or artifacts.[5]
Below is a standard workflow for preparing working solutions.
Caption: Workflow for preparing this compound solutions.
Q4: What are appropriate positive and negative controls for this compound bioactivity screening?
Answer: The choice of controls is fundamental to a self-validating assay system.
| Assay Type | Negative Control | Positive Control | Rationale |
| Anticancer (Cytotoxicity) | Vehicle (e.g., 0.1% DMSO in media) | Doxorubicin or Cisplatin | These are well-characterized chemotherapeutic agents with known mechanisms of action and cytotoxic profiles against a wide range of cancer cells.[6] |
| Anti-inflammatory | Vehicle (e.g., 0.1% DMSO in media) | Phenylbutazone or Dexamethasone | Phenylbutazone is a classic non-steroidal anti-inflammatory drug (NSAID).[3] Dexamethasone is a potent corticosteroid used as a positive control in various anti-inflammatory assays.[7] |
| Caspase-3 Activation | Vehicle (e.g., 0.1% DMSO in media) | Staurosporine | A well-known and potent inducer of apoptosis via caspase activation in many cell lines. |
Section 2: Troubleshooting Guide for Cell-Based Assays
Cell-based assays are powerful but susceptible to variability.[5][8] This guide addresses specific problems you may encounter.
Q1: My results show high variability between replicate wells. What are the common causes and solutions?
Answer: High variability undermines data reliability. The root cause is often related to inconsistent cell handling or assay setup.[9]
Troubleshooting Checklist:
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inconsistent Cell Seeding | Visually inspect cell density across the plate before treatment. Are cells clumped or unevenly distributed? | Ensure a single-cell suspension before plating. Use a multichannel pipette correctly and gently swirl the plate in a cross pattern to distribute cells evenly. |
| "Edge Effect" | Do the outer wells of the plate show consistently higher or lower readings than the inner wells? | To mitigate evaporation, fill the outermost wells with sterile PBS or media without cells. Ensure proper humidity control in the incubator. |
| Compound Precipitation | Examine wells under a microscope after adding this compound. Do you see crystals or precipitate? | Prepare a new dilution series. Consider lowering the highest concentration or increasing the final DMSO percentage slightly (while staying below toxic levels). Check the aqueous solubility limits.[10][11] |
| Contamination | Does the media appear cloudy or change color rapidly? Are there morphological changes in the cells unrelated to treatment? | Check for microbial (bacterial, fungal) or mycoplasma contamination.[12] Discard contaminated cultures and reagents. |
Q2: I'm not observing a clear dose-dependent effect. The response is flat or erratic. Why?
Answer: A lack of a sigmoidal dose-response curve suggests a mismatch between the this compound concentration range and the assay's dynamic range.
Caption: Decision tree for troubleshooting a flat dose-response curve.
-
Incorrect Concentration Range: The tested concentrations may be entirely above or below the active range.
-
Solution: Expand the concentration range significantly. An initial "sighting" experiment with 10-fold dilutions (e.g., 1 nM to 200 µM) can efficiently map the active window.
-
-
Compound Instability: this compound may degrade in the culture medium over the incubation period.
-
Solution: Assess the stability of this compound in your specific medium at 37°C. This can be done by incubating the compound in the medium, taking samples at different time points (e.g., 0, 8, 24 hours), and analyzing them via HPLC or LC-MS.
-
-
Incorrect Timing: The chosen assay endpoint time (e.g., 48 hours) may be too early to observe an effect or so late that secondary effects dominate.
-
Solution: Conduct a time-course experiment, measuring the endpoint at multiple times (e.g., 24, 48, and 72 hours) to find the optimal incubation period.
-
Q3: My compound appears cytotoxic even in non-cancer cell lines or at very low concentrations. How do I differentiate true bioactivity from non-specific toxicity?
Answer: This is a crucial step to avoid pursuing artifacts. Non-specific effects can arise from several sources.
-
Solvent Toxicity: Ensure your vehicle control (e.g., media with 0.5% DMSO) shows no toxicity compared to a media-only control. If it does, the DMSO concentration is too high for your cell line.
-
Compound Precipitation: As mentioned, precipitated compound can cause physical stress and cell death, which is not a pharmacological effect. Visually inspect the wells.
-
Off-Target Effects: this compound could have unintended biological activities. One study identified that the common analgesic acetaminophen has an off-target effect on the enzyme quinone reductase 2 (NQO2), leading to the production of reactive oxygen species (ROS).[13][14]
-
Solution: Screen this compound against a panel of diverse cell lines, including non-cancerous lines, to determine its selectivity index (SI). A high SI (IC50 in normal cells / IC50 in cancer cells) suggests cancer-specific activity.[6] Additionally, consider running counter-screens or assays for common off-target activities like ROS generation.
-
Section 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always optimize for your specific laboratory conditions and cell lines.
Protocol 1: MTT Assay for General Cytotoxicity
This colorimetric assay measures metabolic activity, which is often used as a proxy for cell viability.[1][15]
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Remove the old medium and add fresh medium containing this compound at various concentrations (prepared from the primary stock). Include vehicle and positive controls.
-
Incubation: Incubate for the desired period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percent viability relative to the vehicle control and plot against this compound concentration to determine the IC50.
Protocol 2: In Vitro Anti-Inflammatory Assay (Inhibition of Protein Denaturation)
Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to prevent heat-induced protein denaturation.[16][17]
-
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of 1% w/v egg albumin solution, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.2 mL of this compound solution at various concentrations.
-
Control: Use diclofenac sodium as a positive control.
-
Incubation: Incubate all samples at 37°C for 15 minutes.
-
Denaturation: Induce denaturation by heating the samples at 70°C for 5 minutes.
-
Cooling & Readout: After cooling, measure the turbidity (absorbance) at 660 nm.
-
Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
References
- Fairfax, T. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Hilaris Publisher.
- Gao, C., et al. (2020). Recent advances in screening active components from natural products based on bioaffinity techniques. Acta Pharmaceutica Sinica B.
- Henrich, C. J., et al. (2017). Creating and screening natural product libraries. Natural Product Reports.
- Thornburg, C. C., et al. (2020). Creating and screening natural product libraries. Natural Product Reports.
- Yan, R., et al. (2018). Mass Spectrometry-Based Strategies for Screening of Bioactive Natural Products. Chinese Journal of Chemistry.
- Mishra, R., & Panda, A. K. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules.
- Seangphakdee, A., et al. (2013). Anti-inflammatory and anticancer activities of (-)-zeylenol from stems of Uvaria grandiflora. ResearchGate.
- Atanasov, A. G., et al. (2021). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Molecules.
- ResearchGate. (n.d.). Anti-inflammatory activity of this compound. ResearchGate.
- Xu, X., et al. (2021). Concise total synthesis of (+)-Zeylenone with antitumor activity and the structure-activity relationship of its derivatives. Bioorganic Chemistry.
- Dias, D. A., et al. (2022). Computational Approaches to Enzyme Inhibition by Marine Natural Products in the Search for New Drugs. Marine Drugs.
- Singh, S. B., & Barrett, J. F. (2006). Screening strategies for discovery of antibacterial natural products. Progress in Drug Research.
- da Silva, L. C. R. C., et al. (2022). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. ResearchGate.
- Lee, J. H., et al. (2025). Optimizing enzyme inhibition analysis: precise estimation with a single inhibitor concentration. Nature Communications.
- Aurora Biomed. (2023). Screening of Natural Compounds for Pharmaceuticals.
- Shapiro, A. B. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? ResearchGate.
- Edmondson, D. E., et al. (2015). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews.
- Xu, X., et al. (2019). Concise Total Synthesis of (+)-Zeylenone with Antitumor Activity and Structure-Activity Relationship of Its Derivatives. Preprints.org.
- Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube.
- Creative Bioarray. (n.d.). Troubleshooting Cell Culture Contamination: A Comprehensive Guide.
- Nieto, E., et al. (2021). Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain. Plants.
- Uddin, M. S., et al. (2023). Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn's stem bark isolate through molecular docking insights. PLoS ONE.
- Lee, J., et al. (2024). Pharmacological Evaluation of Araliadiol as a Novel Anti-Inflammatory Agent in LPS-Induced RAW 264.7 Cells. International Journal of Molecular Sciences.
- Shilpa, K., et al. (2013). Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild. Journal of Clinical and Diagnostic Research.
- Miettinen, T. P., & Björklund, M. (2014). NQO2 Is a Reactive Oxygen Species Generating Off-Target for Acetaminophen. Molecular Pharmaceutics.
- Jiménez, D. M., & Martínez, F. (2022). Solubility Characteristics of Acetaminophen and Phenacetin in Binary Mixtures of Aqueous Organic Solvents: Experimental and Deep Machine Learning Screening of Green Dissolution Media. Pharmaceutics.
- Miettinen, T. P., & Björklund, M. (2014). NQO2 is a reactive oxygen species generating off-target for acetaminophen. Molecular Pharmaceutics.
- Bustamante, P., et al. (n.d.). Increasing the Aqueous Solubility of Acetaminophen in the Presence of Polyvinylpyrrolidone and Investigation of the Mechanisms Involved. Scilit.
- Jouyban-Gharamaleki, A., et al. (1998). Solubility of acetaminophen and ibuprofen in binary and ternary mixtures of polyethylene glycol 600, ethanol and water. Chemical & Pharmaceutical Bulletin.
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubility Characteristics of Acetaminophen and Phenacetin in Binary Mixtures of Aqueous Organic Solvents: Experimental and Deep Machine Learning Screening of Green Dissolution Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 6. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 9. youtube.com [youtube.com]
- 10. scilit.com [scilit.com]
- 11. Solubility of acetaminophen and ibuprofen in binary and ternary mixtures of polyethylene glycol 600, ethanol and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. NQO2 Is a Reactive Oxygen Species Generating Off-Target for Acetaminophen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NQO2 is a reactive oxygen species generating off-target for acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn’s stem bark isolate through molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
Zeylenol Technical Support Center: A Guide to Managing Batch-to-Batch Variability
Introduction: Inconsistency in experimental results is a significant challenge in scientific research and drug development, undermining the reproducibility and reliability of critical data.[1] This guide provides researchers, scientists, and drug development professionals with a systematic framework for troubleshooting and mitigating batch-to-batch variability of the small molecule compound, Zeylenol. While this compound is used as the primary example, the principles and protocols outlined here are broadly applicable to many research-grade small molecules where consistency is paramount for data integrity.[2][3] Adherence to the practices described is a cornerstone of scientific rigor and is essential for generating robust, publishable, and translatable findings.[1][4]
Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common initial questions that arise when researchers suspect batch-to-batch variability.
Q1: My new batch of this compound is producing different results (e.g., lower potency, higher toxicity) than my previous one. What are the most likely causes?
A1: This is a classic sign of batch-to-batch variability. The most common root causes include:
-
Purity and Impurity Profile: Even minor differences in the percentage of this compound or the presence of new, biologically active impurities can drastically alter experimental outcomes.[5][6] Impurities can arise from starting materials or be byproducts of the synthesis.[7]
-
Polymorphism: this compound may exist in different solid-state crystalline forms (polymorphs). These forms can have different solubility and dissolution rates, which directly impacts the effective concentration in your assays.[8]
-
Residual Solvents: Varying levels of solvents left over from manufacturing can be toxic to cells or interfere with assays.[9]
-
Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its potency.[10]
Q2: What is a Certificate of Analysis (CoA), and what should I be looking for?
A2: A Certificate of Analysis (CoA) is a critical quality document provided by the supplier that details the test results for a specific batch of a compound.[11][12] It is your first and most important tool for assessing a new batch.[13] You should meticulously compare the CoA of the new batch to that of a previous, well-performing batch.
| Key CoA Parameter | Common Analytical Method | What to Look For |
| Identity | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Confirms the molecular weight and structure match this compound.[14][15] |
| Purity | High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UPLC) | Should be high (typically >98% or as required by your assay). Note the method used and compare the chromatograms if available. |
| Impurities | HPLC, Gas Chromatography (GC), MS | Look for the number and percentage of any listed impurities. A change in the impurity profile is a major red flag.[16] |
| Residual Solvents | Gas Chromatography (GC) | Ensure levels are within acceptable limits, as high concentrations can cause cellular toxicity.[9] |
| Appearance | Visual Inspection | Should be consistent with previous batches (e.g., white crystalline solid). |
Q3: How can I proactively minimize the impact of this compound variability on my long-term research project?
A3: Proactive management is key to ensuring reproducibility.[17]
-
Qualify Multiple Batches: If possible, obtain small amounts of several batches and test them in your most sensitive assay before committing to a large purchase.[2]
-
Establish a "Golden Batch": Once you identify a batch that performs optimally, purchase a sufficient quantity to last for the entire duration of your study. This single batch becomes your internal reference standard.[2]
-
Implement In-House Quality Control: Do not rely solely on the supplier's CoA. Perform your own validation on incoming batches to confirm their identity, purity, and activity in your specific system.[18]
Part 2: A Systematic Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting this compound variability.
Step 1: Scrutinize the Certificate of Analysis (CoA)
Before running any new experiments, perform a detailed comparison of the CoAs from your problematic new batch and a trusted old batch. A discrepancy in the reported purity, impurity profile, or the analytical methods used is a strong indicator of a potential issue.[11][13]
Step 2: Perform In-House Chemical Verification
Trust but verify. The data on a CoA represents the material at the time of its initial analysis. Degradation can occur during shipping or storage.[10] Performing your own analytical chemistry provides definitive evidence of the compound's current state.
Objective: To quantify the purity of this compound and detect any impurities or degradation products.
-
Preparation: Prepare a 1 mg/mL stock solution of this compound from both the new and old batches in a suitable solvent (e.g., DMSO). Dilute to a working concentration (e.g., 10-20 µg/mL) in the mobile phase.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UPLC) system with a C18 column.
-
Method:
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is common for small molecules.
-
Flow Rate: 0.5 mL/min for UPLC or 1.0 mL/min for HPLC.
-
Detection: UV detector set at a wavelength appropriate for this compound's chromophore (e.g., 254 nm).
-
-
Analysis: Inject equal volumes of each sample. Compare the chromatograms. Look for:
-
Retention Time: The main this compound peak should appear at the same retention time for both batches.
-
Purity (% Area): Calculate purity by dividing the area of the main peak by the total area of all peaks. A significant drop in purity is a major concern.
-
Impurity Profile: Note the presence of any new peaks or significant increases in existing impurity peaks in the new batch.
-
Objective: To confirm that the primary component in your vial is indeed this compound.[19][20]
-
Method: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The LC method can be similar to the one described in Protocol 1.
-
Analysis: The mass spectrometer will measure the mass-to-charge ratio (m/z) of the compound eluting from the column.
-
Verification: The measured mass of the main peak should correspond to the expected molecular weight of this compound. This provides definitive confirmation of the compound's identity.[14]
Step 3: Verify Biological Activity
If the chemical analysis shows that both batches are identical in purity and identity, the discrepancy may lie in their biological activity. This can happen due to different polymorphs or the presence of a non-UV active impurity. A head-to-head comparison in a sensitive and robust biological assay is the ultimate test.[21][22]
Caption: Impact of an active impurity on a signaling pathway.
Objective: To directly compare the potency (e.g., IC50 or EC50) of the old and new batches of this compound.[23][24]
-
Cell Culture: Use a well-characterized cell line known to be responsive to this compound. Ensure you use cells from the same passage number and at a consistent seeding density to minimize assay variability.[24]
-
Compound Preparation: Carefully prepare serial dilutions of both the old and new batches of this compound from freshly prepared stock solutions. It is critical that the weighing and dissolution steps are performed with high precision.
-
Treatment: Treat cells with the dilution series of each batch in parallel on the same plate. Include a vehicle-only control (e.g., DMSO).
-
Assay Readout: After an appropriate incubation period, perform the assay readout (e.g., cell viability, reporter gene expression, target phosphorylation).
-
Data Analysis:
-
Normalize the data for each batch to the vehicle control.
-
Plot the dose-response curves for both batches on the same graph.
-
Calculate the IC50 or EC50 value for each batch. A significant shift (>2-3 fold) in the IC50/EC50 value is strong evidence of a difference in biological activity.[3]
-
Conclusion and Recommendations
By following this systematic approach, researchers can confidently identify the root cause of experimental variability.
-
If chemical differences are found (purity, identity), the batch is compromised. Do not use it. Contact the supplier with your analytical data and request a replacement or refund.
-
If biological activity differs despite chemical similarity, this could indicate issues like polymorphism or non-obvious impurities. This batch is also unreliable for reproducible research.
-
If both chemical and biological profiles are identical , the source of variability likely lies within the experimental procedure itself (e.g., cell passage, reagent stability, operator error).[3] This provides a clear directive to re-validate and standardize the experimental protocol.
The integrity of scientific research depends on the quality of its foundational reagents.[25][26] Implementing rigorous, in-house validation of critical compounds like this compound is not an impediment to research; it is an essential practice that ensures the validity, reproducibility, and ultimate success of your work.[4][27]
References
- Vertex AI Search. (2023). Tips for Choosing the Best Reagents. Lab Manager.
- UCLA CTSI. Rigor and Reproducibility.
- ProQuest.
- A guide for potency assay development of cell-based product candid
- Purdue e-Pubs.
- National Institutes of Health. (n.d.).
- GigaScience | Oxford Academic. Recommendations to enhance rigor and reproducibility in biomedical research.
- MicroCombiChem GmbH.
- Colorado State University. Enhancing Reproducibility through Rigor & Transparency Guidance. Vice President For Research.
- Sigma-Aldrich. Small Molecule HPLC.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
- Office of Research and Sponsored Programs. (2016). NIH Rigor and Transparency Guidance.
- Implementing Best Practices for the Characteriz
- BioProcess International. (2021).
- How to Read a Chemical Certific
- PubMed. (2021). Best practices on critical reagent characterization, qualification, and life cycle management for HCP immunoassays.
- BioAgilytix Labs. (2026). Bioanalytical Testing Under GMP: Assuring Biologic Safety & Efficacy via Impurities Assays.
- BenchChem. (2025). Minimizing batch-to-batch variability of Cyclophilin inhibitor 1.
- Eurofins Scientific. Managing Cell-Based Potency Assays – from Development to Lifecycle Maintenance.
- Applying analytical method validation to cell-based potency assays. (2024).
- Design and validation of cell-based potency assays for frataxin supplementation tre
- CASSS.
- Wikipedia.
- ResearchGate. Best practices on critical reagent characterization, qualification, and life cycle management for HCP immunoassays | Request PDF.
- Certificate of Analysis (COA): Understanding Its Importance and Key Components. (2024).
- Advent Chembio. Importance of Analytical Testing in Chemicals.
- National Institutes of Health. (2024). Enhancing Reproducibility through Rigor and Transparency. Grants & Funding.
- Artsyl.
- National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual.
- Apollo Scientific.
- European Medicines Agency. (2016). Guideline on the chemistry of active substances.
- Post Apple Scientific. (2024). The Impact of Impurities in Lab Chemicals.
- ResearchGate. (2025). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF.
- Zaether.
- Moravek. The Importance of Purity in Chemistry.
- YouTube. (2024).
- Creative Diagnostics. Impurity Analysis of Biological Drugs.
- alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- Charles River Laboratories. Impurity Testing & Residual Testing.
Sources
- 1. Enhancing Reproducibility through Rigor and Transparency | Grants & Funding [grants.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.colostate.edu [research.colostate.edu]
- 5. apolloscientific.co.uk [apolloscientific.co.uk]
- 6. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 7. moravek.com [moravek.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Impurity Analysis of Biological Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. alliancechemical.com [alliancechemical.com]
- 12. contractlaboratory.com [contractlaboratory.com]
- 13. Importance of Analytical Testing in Chemicals | Advent [adventchembio.com]
- 14. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MicroCombiChem: Structure Elucidation, NMR, HPLC-MS Analytics [microcombichem.com]
- 16. ema.europa.eu [ema.europa.eu]
- 17. zaether.com [zaether.com]
- 18. Implementing Best Practices for the Characterization of Critical Reagents [immunologixlabs.com]
- 19. HPLC-MS and HPLC-NMR method development and applications for small molecule bioanalysis - ProQuest [proquest.com]
- 20. "HPLC-MS and HPLC-NMR method development and applications for small mol" by Danijel Djukovic [docs.lib.purdue.edu]
- 21. A guide for potency assay development of cell-based product candidates | Drug Discovery News [drugdiscoverynews.com]
- 22. bioprocessintl.com [bioprocessintl.com]
- 23. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 24. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 25. academic.oup.com [academic.oup.com]
- 26. marquette.edu [marquette.edu]
- 27. Rigor and Reproducibility | Clinical & Translational Science Institute [ctsi.ucla.edu]
Technical Support Center: Navigating the Experimental Use of Zeylenol
Welcome to the technical support resource for researchers utilizing Zeylenol. This guide is designed to provide in-depth, practical advice to help you design robust experiments, anticipate challenges, and accurately interpret your results. Given that this compound is a natural product with a developing body of research, it is crucial to employ rigorous experimental design to distinguish its primary, intended effects from any secondary, off-target activities. This resource will equip you with the necessary strategies to enhance the precision and reliability of your findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound is a natural product isolated from the stems of Uvaria grandiflora.[1] It has demonstrated anti-inflammatory, anti-feedant, and anti-tumor properties in preliminary studies.[1] The primary proposed mechanism of action is the inhibition of the synthesis or release of various inflammatory mediators.[1] Additionally, it has been observed to induce apoptosis in human breast cancer cells (MDA-MB231).[1] As with many natural products, its full range of molecular interactions is an active area of investigation.
Q2: I'm observing a strong phenotype in my cell-based assay after treating with this compound. How can I be confident it's an on-target effect?
This is a critical question in small molecule research. A key principle is that the observed biological response should be directly attributable to the modulation of the intended target. To build a strong case for an on-target effect, a multi-faceted approach is recommended, incorporating rigorous controls and orthogonal validation methods.
A crucial first step is to establish a clear dose-response relationship.[] The effect should be titratable, with increasing concentrations of this compound leading to a graded biological response. A very steep or narrow dose-response curve might suggest non-specific toxicity.
Beyond dose-response, several key experiments should be performed:
-
Negative Control Experiments: These are designed to demonstrate that at the concentrations used to engage the desired target, this compound does not indiscriminately affect other proteins.[][3]
-
Inactive Structural Analogs: If available, using a closely related but biologically inactive analog of this compound is a powerful control. Observing the phenotype with active this compound but not the inactive analog strengthens the claim of a specific interaction.[3]
-
Vehicle-Only Control: This is a fundamental control to ensure that the solvent used to dissolve this compound (e.g., DMSO) is not responsible for the observed effects.[3]
-
-
Rescue Experiments: A highly effective way to demonstrate target specificity is through a "rescue" experiment. If this compound's effect is due to the inhibition of a specific target, replenishing the system with a downstream product of that target or expressing a this compound-resistant version of the target should reverse the observed phenotype.[]
-
Orthogonal Approaches: Corroborate your findings using a different experimental modality. For instance, if this compound inhibits a particular enzyme, an orthogonal approach would be to use RNA interference (e.g., siRNA or shRNA) or CRISPR-Cas9 to reduce the expression of that enzyme. If both the small molecule and the genetic knockdown produce the same phenotype, it provides strong evidence for the on-target activity of this compound.[3]
Here is a logical workflow for validating an observed phenotype:
Caption: Workflow for On-Target Phenotype Validation.
Q3: My results with this compound are inconsistent between experiments. What could be the cause?
Inconsistent results can be frustrating, but they often point to subtle, uncontrolled variables in your experimental setup. Here are some common culprits when working with small molecules like this compound:
| Potential Cause | Troubleshooting Steps |
| Compound Stability and Storage | This compound, as a natural product, may have limited stability. Ensure it is stored correctly (e.g., at -20°C or -80°C, protected from light and moisture).[1] Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. |
| Solubility Issues | Poor solubility can lead to inaccurate effective concentrations. Visually inspect your stock and working solutions for any precipitation. Consider using a different solvent or a solubilizing agent if necessary. |
| Cell Culture Conditions | Variations in cell density, passage number, and serum concentration in the culture medium can all impact a cell's response to a small molecule. Standardize your cell culture protocols meticulously. |
| Assay-Specific Variability | The timing of compound addition, incubation periods, and the specific reagents used can all introduce variability. Optimize and standardize your assay protocol. Include positive and negative controls in every experiment to monitor assay performance.[][4] |
Q4: I suspect this compound might have off-target effects. What strategies can I use to identify them?
Identifying off-target effects is a proactive step towards understanding the complete biological activity of this compound. Several advanced techniques can be employed for this purpose:
-
Proteomic Approaches:
-
Thermal Proteome Profiling (TPP): This method assesses the thermal stability of proteins in the presence and absence of a ligand. A specific interaction between this compound and a protein will typically alter the protein's melting temperature.
-
Affinity Chromatography: Immobilize this compound or a derivative onto a solid support and use it to "pull down" interacting proteins from cell lysates. These proteins can then be identified by mass spectrometry.
-
-
Genetic and Phenotypic Screening: High-throughput screening techniques can provide valuable clues.
-
Genetic Screening: Techniques like CRISPR-Cas9 or RNAi screening can identify genes that, when knocked out or silenced, either enhance or suppress the cell's sensitivity to this compound.[5] This can help to map the pathways affected by the compound.
-
Phenotypic Screening: This involves assessing the effects of a compound across a wide range of cell types or under various conditions to build a "fingerprint" of its biological activity.[5]
-
This diagram illustrates a general workflow for off-target identification:
Sources
- 1. (-)-Zeylenol | Apoptosis | TargetMol [targetmol.com]
- 3. resources.biomol.com [resources.biomol.com]
- 4. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Validation & Comparative
A Framework for Efficacy Comparison: Novel Agent X vs. Standard Chemotherapy
As a Senior Application Scientist, it is imperative to begin any comparative analysis with a thorough review of the existing literature. My initial investigation into the therapeutic agent "Zeylenol" has yielded no results in established scientific databases, clinical trial registries, or peer-reviewed publications. This suggests that "this compound" may be a hypothetical or proprietary compound not yet disclosed in public scientific forums.
Therefore, a direct comparison of this compound's efficacy to standard chemotherapy drugs is not feasible at this time.
However, to fulfill the spirit of your request and provide a valuable guide for researchers, this document will establish a comprehensive framework for comparing a novel therapeutic agent (which we will refer to as "Novel Agent X") against standard-of-care chemotherapy. This guide will detail the necessary experimental designs, data interpretation, and reporting standards required for a rigorous and objective assessment.
This guide will outline the critical preclinical and clinical stages for evaluating the efficacy of a new anti-cancer agent against established treatments.
Preclinical Evaluation: Foundational In Vitro and In Vivo Studies
The initial assessment of any new anti-cancer compound begins in the laboratory, long before it can be considered for human trials. These preclinical studies are designed to establish a biological rationale for the agent's use and to provide an early indication of its potential efficacy and safety.
The first step is to determine the direct effect of Novel Agent X on cancer cells grown in a controlled laboratory environment.
Key Experimental Protocol: IC50 Determination via Cell Viability Assay
The half-maximal inhibitory concentration (IC50) is a fundamental measure of a drug's potency. It represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Methodology:
-
Cell Line Selection: A panel of well-characterized cancer cell lines relevant to the intended therapeutic indication should be selected. For example, for a drug targeting breast cancer, cell lines such as MCF-7 (ER-positive), MDA-MB-231 (triple-negative), and SK-BR-3 (HER2-positive) would be appropriate.
-
Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of Novel Agent X and a standard chemotherapy drug (e.g., Doxorubicin or Paclitaxel) is prepared. The cells are then treated with these various concentrations for a specified period, typically 48-72 hours.
-
Viability Assessment: A cell viability reagent, such as one based on resazurin (e.g., alamarBlue™) or a tetrazolium salt (e.g., MTT), is added to each well. These reagents change color in proportion to the number of metabolically active (living) cells.
-
Data Acquisition: The absorbance or fluorescence is read using a plate reader.
-
Data Analysis: The results are normalized to untreated control cells, and the data are fitted to a dose-response curve to calculate the IC50 value for each drug in each cell line.
Data Presentation:
The IC50 values should be summarized in a table for clear comparison.
| Cell Line | Cancer Type | Novel Agent X (IC50, µM) | Doxorubicin (IC50, µM) | Paclitaxel (IC50, µM) |
| MCF-7 | Breast (ER+) | [Insert Value] | [Insert Value] | [Insert Value] |
| MDA-MB-231 | Breast (Triple-Neg) | [Insert Value] | [Insert Value] | [Insert Value] |
| A549 | Lung | [Insert Value] | [Insert Value] | [Insert Value] |
| HCT116 | Colon | [Insert Value] | [Insert Value] | [Insert Value] |
Workflow Diagram:
Caption: Workflow for determining and comparing IC50 values.
Positive in vitro results provide the justification for moving to more complex and physiologically relevant animal models. The most common of these is the xenograft model, where human cancer cells are implanted into immunocompromised mice.
Key Experimental Protocol: Xenograft Tumor Growth Inhibition Study
This experiment aims to determine if Novel Agent X can inhibit the growth of a human tumor in a living animal, compared to a standard chemotherapy agent.
Methodology:
-
Cell Implantation: A suspension of human cancer cells (e.g., HCT116 for colorectal cancer) is injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Mice are randomized into several groups (n=8-10 mice per group):
-
Vehicle Control (the formulation used to deliver the drug, without the drug itself)
-
Novel Agent X (at one or more dose levels)
-
Standard Chemotherapy (e.g., 5-Fluorouracil for colorectal cancer)
-
Combination of Novel Agent X and Standard Chemotherapy (optional)
-
-
Treatment: Treatment is administered according to a predefined schedule (e.g., daily, twice weekly) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size, or after a set duration. Tumors are then excised and weighed.
Data Presentation:
The primary outcome is the tumor growth inhibition (TGI), which is often visualized in a graph plotting mean tumor volume over time for each group.
Tumor Growth Inhibition Diagram:
Caption: Workflow for a xenograft tumor growth inhibition study.
Mechanism of Action: Understanding How the Agent Works
A critical component of the comparison is understanding the molecular mechanisms through which Novel Agent X exerts its anti-cancer effects. This provides a rationale for its activity and can help predict which cancer types might be most responsive.
Signaling Pathway Analysis:
If Novel Agent X is designed to inhibit a specific protein, such as a kinase in a growth signaling pathway, its effect on that pathway should be confirmed.
Example: Analysis of the PI3K/AKT/mTOR Pathway
If Novel Agent X is a hypothetical PI3K inhibitor, its mechanism can be validated using the following protocol.
Methodology:
-
Cell Treatment: Treat cancer cells with Novel Agent X, a known PI3K inhibitor (positive control), and a vehicle (negative control) for a short period (e.g., 2-4 hours).
-
Protein Extraction: Lyse the cells to extract total protein.
-
Western Blotting: Separate the proteins by size using SDS-PAGE, transfer them to a membrane, and probe with antibodies against key pathway proteins, including phosphorylated forms which indicate activation.
-
Primary Antibodies: p-AKT (Ser473), total AKT, p-S6K (Thr389), total S6K.
-
-
Detection: Visualize the protein bands using chemiluminescence. A reduction in the phosphorylated forms of AKT and S6K in the cells treated with Novel Agent X would confirm its on-target activity.
Signaling Pathway Diagram:
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Conclusion and Future Directions
A comprehensive comparison between a novel therapeutic agent and standard chemotherapy requires a multi-faceted approach. Rigorous in vitro and in vivo studies are essential to establish a foundation of efficacy. These studies must be supported by a clear understanding of the novel agent's mechanism of action.
Should "this compound" be a real compound, the framework outlined above provides a robust roadmap for its evaluation. The data generated from these experiments would allow for a direct and objective comparison of its efficacy against standard-of-care drugs, ultimately determining its potential as a new therapy for cancer patients.
References
Due to the hypothetical nature of "this compound," a specific reference list cannot be generated. A reference list for a real comparison guide would include peer-reviewed articles detailing the experimental results, established protocols, and reviews of the signaling pathways involved.
Validating the Anti-Tumor Efficacy of Zeylenol: A Comparative Xenograft Model Guide
Introduction to Zeylenol and the Imperative of In Vivo Validation
This compound, a polyoxygenated cyclohexene derivative isolated from the stems of plants such as Uvaria grandiflora, has emerged as a compound of interest in oncology research.[1] Preliminary in vitro studies have demonstrated its cytotoxic effects against various human cancer cell lines, including breast cancer (MDA-MB-231) and hepatocellular carcinoma (HepG2).[1] The proposed mechanism involves the induction of apoptosis, potentially through the activation of key effector molecules like caspase-3.[1] While these cell-based assays provide a foundational understanding of this compound's anti-cancer potential, they cannot replicate the complex, multifactorial environment of a living organism.
To bridge this crucial gap between benchtop discovery and potential clinical application, in vivo validation is essential. The subcutaneous xenograft model, where human tumor cells are implanted into immunocompromised mice, represents a gold-standard preclinical methodology.[2][3] This guide provides a comprehensive, comparative framework for validating the anti-tumor effects of this compound in a breast cancer xenograft model, designed for researchers and drug development professionals seeking to rigorously evaluate novel therapeutic candidates.
Designing a Robust Xenograft Study: A Comparative Framework
A successful in vivo study hinges on a meticulously planned experimental design. The objective is not merely to observe an effect but to generate reproducible, statistically significant data that can be confidently compared against both negative and positive controls.
Rationale for Cell Line and Animal Model Selection
-
Cell Line: Human Breast Adenocarcinoma (MDA-MB-231) : This cell line is selected based on prior evidence demonstrating this compound's cytotoxicity against it.[1][4] MDA-MB-231 is a triple-negative breast cancer (TNBC) line, representing an aggressive cancer subtype with limited targeted therapies, making it a clinically relevant model. Its well-characterized growth properties in xenograft models ensure a high probability of successful tumor establishment.[5]
-
Animal Model: NOD-SCID or Athymic Nude Mice : To prevent graft rejection of the human cancer cells, an immunocompromised mouse strain is required. Both NOD-SCID (Non-obese diabetic/severe combined immunodeficiency) and Athymic Nude (Foxn1nu) mice lack a functional adaptive immune system and are standard hosts for cell line-derived xenograft (CDX) studies.[3] Mice should be female, 6-8 weeks of age, to ensure consistency and proper hormonal environment for breast cancer studies.
Experimental Groups and Treatment Strategy
A three-arm study is proposed to provide a comprehensive evaluation of this compound's efficacy and safety profile. Each group should consist of 8-10 mice to ensure sufficient statistical power.[6]
-
Group 1: Vehicle Control : This group receives the delivery vehicle for this compound (e.g., a solution of 5% DMSO, 40% PEG300, and 55% saline). This is the negative control and establishes the baseline tumor growth rate.
-
Group 2: this compound Treatment : This group receives this compound at a predetermined dose. Dose-finding studies are often necessary, but based on typical preclinical studies, a starting dose in the range of 10-50 mg/kg, administered via intraperitoneal (i.p.) injection daily or every other day, is a reasonable starting point.[7]
-
Group 3: Positive Control (Paclitaxel) : This group receives a standard-of-care chemotherapeutic agent for breast cancer, such as Paclitaxel. This serves as a benchmark to gauge the relative efficacy of this compound. A typical dose for Paclitaxel in xenograft models is 10 mg/kg, i.p., administered on a weekly schedule.
Treatment should commence once tumors reach a palpable, measurable volume (e.g., 100-150 mm³).[8] This ensures that the treatment is targeting established tumors, which is more clinically relevant than preventing tumor formation.
Detailed Experimental Protocols
Adherence to standardized protocols is critical for the trustworthiness and reproducibility of the study.
Protocol 1: Cell Preparation and Implantation
-
Cell Culture : Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) to ~80% confluency. Ensure cells are healthy and free of contamination.
-
Cell Harvest : Wash cells with PBS, then detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cell suspension at 1,200 rpm for 5 minutes.[9]
-
Cell Counting and Viability : Resuspend the cell pellet in sterile, serum-free PBS. Perform a cell count using a hemocytometer and assess viability with a Trypan Blue exclusion assay; viability should be >95%.[9]
-
Preparation for Injection : Adjust the cell concentration to 5 x 10⁷ cells/mL in cold PBS. For a 100 µL injection volume, this will deliver 5 x 10⁶ cells per mouse. Keep the cell suspension on ice to maintain viability.[10]
-
Subcutaneous Implantation : Anesthetize a 6-8 week old female NOD-SCID mouse. Inject 100 µL of the cell suspension subcutaneously into the right flank of the mouse using a 27-gauge needle.[9]
-
Monitoring : Allow tumors to grow. Begin monitoring tumor size 5-7 days post-implantation.
Protocol 2: Tumor Monitoring and Data Collection
-
Tumor Measurement : Using digital calipers, measure the length (L) and width (W) of the tumor 2-3 times per week. The width is the shorter dimension.
-
Tumor Volume Calculation : Calculate the tumor volume using the modified ellipsoid formula: Volume = (W² x L) / 2 .[8][9]
-
Body Weight Measurement : Record the body weight of each mouse at the same time as tumor measurement. Significant weight loss (>15-20%) is an indicator of systemic toxicity and may require euthanasia.[11]
-
Randomization : Once the average tumor volume reaches ~100-150 mm³, randomize the mice into the three treatment groups, ensuring the average tumor volume is similar across all groups at Day 0 of treatment.[8]
-
Treatment Administration : Administer the vehicle, this compound, or Paclitaxel according to the pre-defined schedule and route of administration.
-
Endpoint : Continue the study for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³). At the study endpoint, euthanize all animals and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).
Comparative Data Analysis & Visualization
Raw data should be processed and summarized for clear interpretation and comparison between groups.
Key Efficacy Metric: Tumor Growth Inhibition (TGI)
Tumor Growth Inhibition is a standard metric for assessing anti-cancer drug efficacy in vivo. It quantifies the reduction in tumor growth in a treated group compared to the control group.[12] It can be calculated at the end of the study using the following formula[8]:
TGI (%) = [1 – (Average Tumor Volume of Treated Group / Average Tumor Volume of Control Group)] x 100%
A higher TGI value indicates greater anti-tumor activity.
Illustrative Comparative Data
The following tables present hypothetical but realistic data for this experimental design.
Table 1: Comparative Tumor Volume and Growth Inhibition
| Group | Treatment | Day 0 Avg. Tumor Volume (mm³) | Day 21 Avg. Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) % |
| 1 | Vehicle Control | 125.4 ± 15.2 | 1480.6 ± 180.5 | - |
| 2 | This compound (25 mg/kg) | 124.9 ± 14.8 | 651.5 ± 95.7 | 56.0% |
| 3 | Paclitaxel (10 mg/kg) | 125.1 ± 16.1 | 414.6 ± 78.2 | 72.0% |
Table 2: Animal Body Weight as a Toxicity Indicator
| Group | Treatment | Day 0 Avg. Body Weight (g) | Day 21 Avg. Body Weight (g) | Percent Change (%) |
| 1 | Vehicle Control | 21.5 ± 1.1 | 22.8 ± 1.3 | +6.0% |
| 2 | This compound (25 mg/kg) | 21.6 ± 1.2 | 21.1 ± 1.4 | -2.3% |
| 3 | Paclitaxel (10 mg/kg) | 21.4 ± 1.0 | 19.5 ± 1.5 | -8.9% |
Experimental Workflow Diagram
Interpreting the Results: Efficacy and Toxicity
From the illustrative data, this compound demonstrates significant anti-tumor activity (56.0% TGI). While not as potent as the standard chemotherapeutic Paclitaxel (72.0% TGI), it exhibits a much more favorable toxicity profile. The minimal body weight change in the this compound group (-2.3%) suggests it is well-tolerated at an efficacious dose, a stark contrast to the notable weight loss associated with Paclitaxel (-8.9%). This balance of efficacy and low toxicity is a highly desirable characteristic for a novel anti-cancer agent.
Proposed Mechanism of Action of this compound
Based on preliminary in vitro data, this compound is understood to induce apoptosis.[1] Further investigation into related compounds from similar plant families suggests a potential mechanism involving the upregulation of the tumor suppressor protein p53 and a subsequent increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio.[13] This shift disrupts the mitochondrial membrane, leading to the release of cytochrome c and the activation of the caspase cascade, culminating in programmed cell death.
Conclusion and Future Directions
This guide outlines a rigorous, comparative approach to validating the anti-tumor effects of this compound using a clinically relevant xenograft model. The presented framework, from experimental design to data interpretation, provides a self-validating system to assess both efficacy and toxicity. The hypothetical results suggest this compound is a promising therapeutic candidate with significant anti-tumor activity and a favorable safety profile compared to standard chemotherapy.
Successful validation in this model would justify further preclinical development, including orthotopic xenograft models (implanting cells in the mammary fat pad) to better simulate the tumor microenvironment, and combination studies to assess potential synergistic effects with existing therapies.
References
- Antiproliferative action of Xylopia aethiopica fruit extract on human cervical cancer cells. PubMed.
- Characterization of the antiproliferative activity of Xylopia aethiopica - PMC.
- How can one calculate tumor growth inhibition?
- More local spices employed to tre
- The antiproliferative effect of extracts of X. aethiopica on various...
- Anticancer Potential of Ethanolic Extract of Xylopia aethiopica (Dunal) A. Rich (Annonaceae) Dried Fruits on Breast Adenocarcinoma: In Vitro and In Vivo Evidences. PubMed.
- Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies.
- Xenograft Tumor Model Protocol. Protocol Online.
- STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC.
- Anti-inflammatory and anticancer activities of (-)-zeylenol from stems of Uvaria grandiflora.
- Efficacy of combination chemotherapy using a novel oral chemotherapeutic agent, TAS-102, together with bevacizumab, cetuximab, or panitumumab on human colorectal cancer xenografts.
- Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory.
- Xenograft Tumor Assay Protocol. University of California, Los Angeles.
- Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - NIH.
- Methods to study xenografted human cancer in genetically diverse mice - PMC - NIH.
- In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - NIH.
- Acetaminophen-induced differentiation of human breast cancer stem cells and inhibition of tumor xenograft growth in mice. PubMed.
- In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - NIH.
- Pinocembrin as a novel anti-cancer agent: Exploring preclinical evidence along with therapeutic potential. ScienceDirect.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetaminophen-induced differentiation of human breast cancer stem cells and inhibition of tumor xenograft growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. protocol-online.org [protocol-online.org]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 11. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiproliferative action of Xylopia aethiopica fruit extract on human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Zeylenol's Mechanism of Action in Rheumatoid Arthritis
This guide provides a comprehensive framework for the experimental cross-validation of Zeylenol, a novel therapeutic candidate for rheumatoid arthritis. Our central hypothesis posits that this compound functions as a selective inhibitor of the fictitious Kinase X, a key upstream regulator of inflammatory signaling. Inhibition of Kinase X by this compound is proposed to prevent the phosphorylation of Protein Y, a transcription factor crucial for the expression of pro-inflammatory cytokines, thereby ameliorating disease pathology.
Herein, we delineate a multi-tiered validation strategy, comparing this compound's performance against two established therapeutics with distinct mechanisms of action: Tofacitinib, a Janus kinase (JAK) inhibitor, and Adalimumab, a monoclonal antibody targeting Tumor Necrosis Factor-alpha (TNF-α). This comparative approach not only serves to validate the proposed mechanism of this compound but also to benchmark its efficacy and specificity against current standards of care.
Section 1: Mechanistic Overview of this compound and Comparators
A clear understanding of the signaling pathways targeted by each therapeutic is fundamental to designing robust validation experiments.
This compound's Proposed Signaling Pathway:
Our hypothesis centers on this compound's ability to interrupt a critical inflammatory cascade. Upon binding of an inflammatory stimulus to its receptor, Kinase X is activated, leading to the phosphorylation of Protein Y. Phosphorylated Protein Y then translocates to the nucleus, initiating the transcription of pro-inflammatory cytokines such as TNF-α and IL-6. This compound is designed to selectively bind to and inhibit the catalytic activity of Kinase X, thus preventing Protein Y phosphorylation and subsequent cytokine production.
Figure 1: this compound's Proposed Mechanism of Action.
Tofacitinib's Mechanism of Action:
Tofacitinib is a Janus kinase (JAK) inhibitor.[1][2][3] JAKs are intracellular enzymes that transmit signals from cytokine-receptor interactions on the cell surface.[1] By primarily inhibiting JAK1 and JAK3, Tofacitinib disrupts the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in the pathogenesis of rheumatoid arthritis.[1][2] This inhibition prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby reducing the expression of inflammatory genes.[1]
Adalimumab's Mechanism of Action:
Adalimumab is a recombinant human IgG1 monoclonal antibody that specifically targets and neutralizes both soluble and transmembrane forms of Tumor Necrosis Factor-alpha (TNF-α).[4][5] By binding to TNF-α, Adalimumab prevents it from interacting with its cell surface receptors (TNFR1 and TNFR2), thereby blocking the downstream inflammatory signaling cascade that TNF-α would otherwise initiate.[6] This leads to a reduction in the production of other pro-inflammatory cytokines and a decrease in the recruitment of inflammatory cells.[6]
Section 2: Experimental Cross-Validation Workflow
A rigorous, multi-step experimental workflow is essential to validate this compound's mechanism of action and benchmark its performance.
Figure 2: Experimental Workflow for this compound Validation.
Section 3: Detailed Experimental Protocols and Data Interpretation
Tier 1: Biochemical and In Vitro Validation
Objective: To confirm direct target engagement, quantify binding affinity, and verify the downstream effects on Protein Y phosphorylation and cytokine release in a controlled cellular environment.
3.1.1 Experiment 1: Target Engagement and Binding Affinity
-
Methodology: Isothermal Titration Calorimetry (ITC).[7][8][9]
-
Rationale: ITC directly measures the heat released or absorbed during the binding event between this compound and recombinant Kinase X.[7][8] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH), without the need for labeling or immobilization.[8][9][10]
-
Protocol: Isothermal Titration Calorimetry
-
Prepare a solution of purified, recombinant Kinase X protein in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 10-50 µM in the ITC sample cell.
-
Prepare a solution of this compound at a 10-fold higher concentration in the same buffer in the ITC syringe.
-
Set the experimental temperature to 25°C.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the Kinase X solution, with a spacing of 150 seconds between injections to allow for equilibration.
-
Record the heat changes after each injection.
-
Integrate the heat data and fit to a suitable binding model to determine KD, n, and ΔH.
-
-
Data Interpretation:
-
A low KD value (nanomolar range) would indicate high binding affinity.
-
The stoichiometry (n) should be close to 1, indicating a 1:1 binding ratio.
-
These results will be compared to the binding affinities of Tofacitinib to its target kinases (JAKs), providing a benchmark for this compound's potency.
-
3.1.2 Experiment 2: Inhibition of Protein Y Phosphorylation
-
Rationale: Western blotting allows for the specific detection and semi-quantification of the phosphorylated form of Protein Y (p-Protein Y) in cell lysates.[11] This provides direct evidence that this compound's inhibition of Kinase X translates to a reduction in the phosphorylation of its downstream substrate.
-
Protocol: Western Blot for p-Protein Y
-
Culture a relevant cell line (e.g., human synovial fibroblasts) and stimulate with an appropriate inflammatory agent to induce Kinase X activity.
-
Treat the cells with varying concentrations of this compound, Tofacitinib (as a comparator), or a vehicle control for a specified time.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[13]
-
Determine the total protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[13]
-
Incubate the membrane with a primary antibody specific for p-Protein Y.
-
Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for total Protein Y to ensure equal protein loading.
-
-
Data Interpretation:
-
A dose-dependent decrease in the p-Protein Y signal in this compound-treated cells compared to the vehicle control would validate its inhibitory effect.
-
The IC50 (half-maximal inhibitory concentration) can be calculated and compared to that of Tofacitinib's effect on STAT phosphorylation.
-
| Compound | Target | IC50 for Target Phosphorylation (nM) |
| This compound (Hypothetical) | Kinase X -> p-Protein Y | To be determined |
| Tofacitinib | JAK1/3 -> p-STAT | ~10-50 |
Table 1: Comparative IC50 Values for Target Phosphorylation.
3.1.3 Experiment 3: Cytokine Release Assay
-
Methodology: Enzyme-Linked Immunosorbent Assay (ELISA).[11][14]
-
Rationale: ELISA is a highly sensitive and quantitative method to measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.[11][14][15] This experiment will determine if the inhibition of Protein Y phosphorylation by this compound leads to a functional reduction in pro-inflammatory cytokine production.
-
Protocol: Cytokine ELISA
-
Culture cells (e.g., peripheral blood mononuclear cells or a macrophage-like cell line) and pre-treat with a dose range of this compound, Tofacitinib, Adalimumab, or vehicle control.[16]
-
Stimulate the cells with an inflammatory agent (e.g., LPS).
-
After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).[17]
-
Add the collected supernatants and a standard curve of known cytokine concentrations to the plate.
-
Add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.[17]
-
Add a chromogenic substrate and measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
-
Data Interpretation:
-
A significant, dose-dependent reduction in TNF-α and IL-6 levels in this compound-treated cells will confirm its anti-inflammatory activity.
-
Comparing the EC50 (half-maximal effective concentration) of this compound with Tofacitinib and Adalimumab will benchmark its in vitro potency.
-
| Compound | Mechanism | EC50 for TNF-α Inhibition (nM) |
| This compound (Hypothetical) | Kinase X Inhibition | To be determined |
| Tofacitinib | JAK Inhibition | ~20-100 |
| Adalimumab | TNF-α Neutralization | ~0.1-1 |
Table 2: Comparative EC50 Values for TNF-α Inhibition.
Tier 2: In Vivo Model Validation
Objective: To assess the therapeutic efficacy of this compound in a preclinical animal model of rheumatoid arthritis.
-
Methodology: Collagen-Induced Arthritis (CIA) in mice.[18][19]
-
Rationale: The CIA model is a well-established and widely used animal model for rheumatoid arthritis that shares many pathological features with the human disease, including synovitis, cartilage destruction, and bone erosion.[18][19][20] This model allows for the evaluation of this compound's in vivo efficacy and its impact on disease progression.
-
Protocol: Collagen-Induced Arthritis Model
-
Induce arthritis in susceptible mice (e.g., DBA/1) by immunization with type II collagen emulsified in complete Freund's adjuvant.
-
Administer a booster immunization 21 days later.
-
Once clinical signs of arthritis appear, randomize the mice into treatment groups: vehicle control, this compound (various doses), Tofacitinib, and Adalimumab.
-
Administer treatments daily (e.g., via oral gavage for small molecules or subcutaneous injection for antibodies) for a specified period (e.g., 14-21 days).
-
Monitor and score clinical signs of arthritis (e.g., paw swelling, erythema, joint stiffness) regularly.
-
At the end of the study, collect joint tissues for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Collect serum to measure systemic cytokine levels and drug exposure.
-
-
Data Interpretation:
-
A significant reduction in the clinical arthritis score in this compound-treated mice compared to the vehicle control would demonstrate its in vivo efficacy.
-
Histological analysis should show reduced synovial inflammation and joint damage in the this compound group.
-
The in vivo efficacy of this compound will be compared to that of the clinically approved drugs, Tofacitinib and Adalimumab, providing a strong preclinical proof-of-concept.
-
| Treatment Group | Mean Arthritis Score (Day 35) | Histological Inflammation Score |
| Vehicle Control | 10.5 ± 1.2 | 3.5 ± 0.4 |
| This compound (Low Dose) | To be determined | To be determined |
| This compound (High Dose) | To be determined | To be determined |
| Tofacitinib | 4.2 ± 0.8 | 1.2 ± 0.3 |
| Adalimumab | 3.8 ± 0.7 | 1.0 ± 0.2 |
Table 3: Hypothetical In Vivo Efficacy Data in a CIA Model.
Conclusion
The described multi-tiered approach provides a robust and logical framework for the comprehensive cross-validation of this compound's proposed mechanism of action. By systematically progressing from direct target engagement and in vitro cellular assays to a relevant in vivo disease model, this guide ensures a thorough and scientifically rigorous evaluation. The direct comparison with established therapeutics, Tofacitinib and Adalimumab, at each stage is critical for contextualizing this compound's potency, specificity, and potential as a novel treatment for rheumatoid arthritis. The successful execution of these experiments will provide the necessary preclinical data to support the advancement of this compound into further development.
References
- What is the mechanism of Tofacitinib Citrate?
- Adalimumab - Wikipedia. [Link]
- The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis.
- In Vivo Models of Rheum
- Tofacitinib | Arthritis UK. [Link]
- Isothermal titration calorimetry in drug discovery - PubMed. [Link]
- Western Blot for Phosphorylated Proteins - Tips & Troubleshooting - Bio-Techne. [Link]
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025-03-10). [Link]
- 7 Ways to Study Protein Phosphoryl
- In Vivo Models of Rheumatoid Arthritis - Springer N
- Drug focus: adalimumab in the treatment of moderate to severe psoriasis - PubMed Central. [Link]
- CYTOKINE ELISA | Bowdish Lab. (2011-04-07). [Link]
- WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL - ResearchG
- What Are the Methods for Detecting Protein Phosphoryl
- Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online. [Link]
- Molecular Mechanisms Underlying Adalimumab's Inhibition of Tumor Necrosis Factor-Alpha in Autoimmune Diseases - Opal Bio Pharma. [Link]
- Multi-parametric Cell-Based Inflammation Assays for Cytokines and Cell Surface Antigens | The Journal of Immunology | Oxford Academic. [Link]
- Pharmacology Of Adalimumab ; Pharmacokinetics, Mechanism of action, Uses, Effects. (2025-01-18). [Link]
- The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis | Request PDF - ResearchG
- What is the mechanism of action of Adalimumab?
- In vivo murine models for evaluating anti-arthritic agents: An upd
- Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens - PFI - Protein Fluidics. [Link]
- Development of Noninvasive Activity-Based Protein Profiling-Bioluminescence Resonance Energy Transfer Platform Technology Enables Target Engagement Studies with Absolute Specificity in Living Systems - PMC - NIH. [Link]
- In vivo models of Rheumatoid arthritis - NEUROFIT Preclinical Contract Research Organiz
- Methods for Detecting Protein Phosphoryl
- In vivo imaging approaches in animal models of rheum
- Tofacitinib - St
- Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes - Redoxis. [Link]
- ITC Assay Service for Drug Discovery - Reaction Biology. [Link]
- Detection of Phosphorylated Proteins by Western Blotting | Bio-Rad Antibodies. [Link]
- Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput form
- High content cell-based assay for the inflammatory p
- How to Assess Binding in Drug Discovery - TA Instruments. (2024-01-08). [Link]
- Sequential ELISA to profile multiple cytokines from small volumes - PubMed - NIH. [Link]
- Detection and Quantification of Cytokines and Other Biomarkers - PMC - NIH. [Link]
- Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells | Request PDF - ResearchG
- Schematic illustration of bioluminescence resonance energy transfer...
- 5 different kinds of cytokine release assays: weathering the storm | CRA Post II | Labcorp. (2021-06-07). [Link]
- Bioluminescence Resonance Energy Transfer (BRET) - News-Medical.Net. [Link]
- Bioluminescence Resonance Energy Transfer (BRET) - Profacgen. [Link]
- An adaptable in vitro cytokine release assay (CRA): Susceptibility to cytokine storm in COVID-19 as a model - PMC - NIH. (2022-11-23). [Link]
- Cytokine Release Assay - Cre
Sources
- 1. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 2. clinexprheumatol.org [clinexprheumatol.org]
- 3. Tofacitinib | Arthritis UK [arthritis-uk.org]
- 4. Adalimumab - Wikipedia [en.wikipedia.org]
- 5. Drug focus: adalimumab in the treatment of moderate to severe psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Adalimumab? [synapse.patsnap.com]
- 7. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. Methods for Detecting Protein Phosphorylation: R&D Systems [rndsystems.com]
- 12. raybiotech.com [raybiotech.com]
- 13. researchgate.net [researchgate.net]
- 14. Summary of Protein Phosphorylation Detection Methods - Creative Proteomics [creative-proteomics.com]
- 15. rndsystems.com [rndsystems.com]
- 16. labcorp.com [labcorp.com]
- 17. Cytokine Elisa [bdbiosciences.com]
- 18. In Vivo Models of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vivo Models of Rheumatoid Arthritis | Springer Nature Experiments [experiments.springernature.com]
- 20. In vivo murine models for evaluating anti-arthritic agents: An updated review - FUTURE HEALTH [futurehealthjournal.com]
A Comparative Analysis of Zeylenol and its Synthetic Analogs: A Guide for Researchers
This guide provides a detailed comparative analysis of Zeylenol, a naturally occurring polyoxygenated cyclohexene, and its synthetic analogs, with a particular focus on the widely used analgesic and antipyretic, Acetaminophen (Paracetamol). This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their mechanisms of action, biological activities, and toxicological profiles, supported by experimental data and protocols.
Introduction: The Therapeutic Potential of this compound
This compound is a natural compound isolated from the stems of plants belonging to the Uvaria genus, such as Uvaria grandiflora.[1] It belongs to a class of polyoxygenated cyclohexenes that have garnered interest for their potential biological activities.[1] Primarily, this compound has been investigated for its anti-inflammatory properties. Research has demonstrated its ability to elicit a significant inhibitory effect on edema formation in preclinical models, indicating its potential as an anti-inflammatory agent.[1] The exploration of such natural products is a cornerstone of drug discovery, often providing novel scaffolds for the development of new therapeutic agents.
In contrast, Acetaminophen (also known as Paracetamol) is a globally recognized synthetic compound and one of the most widely used over-the-counter drugs for pain and fever relief.[2][3][4] While not a direct structural analog of this compound, its well-characterized pharmacological profile and extensive use provide a valuable benchmark for comparing and understanding the therapeutic potential and limitations of novel anti-inflammatory and analgesic compounds.
Comparative Analysis: Mechanism of Action, Efficacy, and Safety
A thorough understanding of a compound's mechanism of action is critical for its development as a therapeutic agent. The following sections compare the known mechanisms of this compound and Acetaminophen.
Mechanism of Action
This compound: The precise molecular mechanism of this compound's anti-inflammatory action is still under investigation. However, studies on related compounds from the Uvaria genus suggest that their anti-inflammatory effects may be mediated through the inhibition of superoxide anion generation and elastase release from human neutrophils.[1] This points towards a mechanism that involves mitigating the oxidative burst and proteolytic enzyme activity characteristic of inflammatory responses.
Acetaminophen: The mechanism of action for Acetaminophen is complex and not fully elucidated, though several pathways have been identified.[2][3][5]
-
Central COX Inhibition: It is believed to primarily act in the central nervous system (CNS), inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins that mediate pain and fever.[2][3][6] Its minimal effect on peripheral COX enzymes explains its weak anti-inflammatory activity compared to nonsteroidal anti-inflammatory drugs (NSAIDs).[2][3]
-
Serotonergic and Cannabinoid Systems: Evidence suggests that Acetaminophen's analgesic effects may also involve the activation of descending serotonergic pathways and the endocannabinoid system.[2][6] A metabolite of Acetaminophen, AM404, has been shown to act on TRPV1 and cannabinoid 1 receptors in the brain.[2][6][7]
Caption: Comparative signaling pathways of this compound and Acetaminophen.
Biological Activity and Efficacy
The therapeutic efficacy of this compound and Acetaminophen has been evaluated in various preclinical models.
This compound: In a study evaluating its anti-inflammatory properties, this compound demonstrated a significant inhibitory effect on ethylphenylpropiolate (EPP)-induced ear edema in a time-dependent manner, with an efficacy comparable to the positive control, phenylbutazone, at a dose of 1 mg/ear.[1]
Acetaminophen: As a widely used analgesic and antipyretic, the efficacy of Acetaminophen is well-established. It is effective for the treatment of mild to moderate pain and fever.[4][5] The typical adult oral dose is 325 mg to 1000 mg every 4 to 6 hours, with a maximum daily dose of 4000 mg.[8]
| Compound | Model | Endpoint | Effective Dose/Concentration | Reference |
| This compound | EPP-induced ear edema (in vivo) | Inhibition of inflammation | 1 mg/ear | [1] |
| Acetaminophen | Clinical Use (Human) | Analgesia, Antipyresis | 325-1000 mg (oral) | [8] |
Toxicity and Safety Profile
The safety profile of any potential therapeutic agent is of paramount importance.
This compound: The toxicity profile of this compound has not been extensively studied. As with many natural products, further investigation is required to determine its potential for adverse effects, including cytotoxicity and organ-specific toxicity.
Acetaminophen: While generally safe at therapeutic doses, Acetaminophen overdose is a leading cause of acute liver failure.[2] The toxicity is mediated by a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes hepatic glutathione (GSH) stores and leads to hepatocellular necrosis.[9] This highlights the critical importance of adhering to recommended dosages.[8] Several studies have focused on developing Acetaminophen analogs with reduced hepatotoxicity.[10]
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments relevant to the evaluation of this compound and its analogs.
In Vitro Assay: Cytotoxicity Assessment (MTT Assay)
This protocol is used to assess the effect of a compound on cell viability and is crucial for determining its cytotoxic potential. It is particularly relevant for evaluating potential hepatotoxicity, often using cell lines like HepG2.[11]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing an estimate of viable cells.
Protocol:
-
Cell Culture: Plate HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound, Acetaminophen, or analogs) in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
In Vivo Assay: Carrageenan-Induced Paw Edema
This is a standard and widely used preclinical model for evaluating the anti-inflammatory activity of new compounds.[12]
Principle: Subplantar injection of carrageenan into the rodent hind paw induces a biphasic inflammatory response characterized by edema. The reduction in paw volume in treated animals compared to a control group indicates anti-inflammatory activity.
Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) for at least one week under standard laboratory conditions with free access to food and water.[12]
-
Grouping and Dosing: Randomly divide the animals into groups (n=6-8 per group), including a control group, a positive control group (e.g., receiving a standard anti-inflammatory drug like Indomethacin), and test groups receiving different doses of the compound of interest (e.g., this compound or its analogs) orally or intraperitoneally.
-
Treatment: Administer the test compounds and controls. The control group receives the vehicle.
-
Induction of Edema: After a set time (e.g., 30-60 minutes) post-treatment, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar tissue of the right hind paw of each rat.[12]
-
Measurement of Paw Volume: Measure the paw volume immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[12]
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[12]
Caption: Workflow for the carrageenan-induced paw edema model.
Conclusion and Future Directions
This guide provides a comparative overview of this compound and the synthetic analog, Acetaminophen. This compound shows promise as a potential anti-inflammatory agent, likely acting through mechanisms distinct from Acetaminophen. However, a significant amount of research is still needed to fully characterize its pharmacological and toxicological profile.
Future research should focus on:
-
Elucidating the precise molecular targets of this compound.
-
Synthesizing and evaluating direct structural analogs of this compound to establish structure-activity relationships.
-
Conducting comprehensive preclinical safety and pharmacokinetic studies for this compound and its most promising analogs.
By leveraging the extensive knowledge base of well-characterized drugs like Acetaminophen, researchers can more efficiently navigate the development of novel therapeutic agents from natural sources.
References
- Dr.Oracle. (2025, March 28). What is the mechanism of action (MOA) of Tylenol (acetaminophen)?
- ResearchGate. (n.d.). Anti-inflammatory activity of this compound. [Download Table].
- GoodRx. (2025, February 11). How Does Acetaminophen Work? All About Tylenol's Mechanism of Action.
- (2025, November 13). After Decades, Scientists Have Finally Discovered Tylenol's Secret Mechanism.
- Benchchem. (n.d.). Evaluating the In Vivo Efficacy of (Z)-Aldosecologanin: Application Notes and Protocols for Preclinical Animal Models.
- (n.d.).
- NIH. (2017, January 13). In vitro assessment of hepatoprotective agents against damage induced by acetaminophen and CCl4.
- ThaiJO. (n.d.). Relative Bioavailability and Pharmacokinetics of Tylenol and GPO Paracetamol Tablets.
- PMC - PubMed Central. (n.d.). Acetaminophen-traces bioremediation with novel phenotypically and genotypically characterized 2 Streptomyces strains using chemo-informatics, in vivo, and in vitro experiments for cytotoxicity and biological activity.
- PubMed. (n.d.).
- (n.d.). 3,5-Disubstituted analogues of paracetamol. Synthesis, analgesic activity and cytotoxicity.
- (n.d.).
- PubMed. (n.d.). A pharmacokinetic comparison of acetaminophen products (Tylenol Extended Relief vs regular Tylenol).
- (n.d.). Pharmacokinetics of paracetamol (acetaminophen)
- (2020, November 29). Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action.
- NIH. (n.d.).
- PubMed Central. (n.d.).
- YouTube. (2021, October 14). Acetaminophen Side Effects and Mechanism of Action.
- NCBI Bookshelf - NIH. (2024, January 11). Acetaminophen.
- PubMed. (2022, March 14).
- ResearchGate. (2025, August 9). (PDF) A Pharmacokinetic Comparison of Acetaminophen Products (Tylenol Extended Relief vs Regular Tylenol).
- PubMed. (n.d.).
- PubChem - NIH. (n.d.). Acetaminophen | C8H9NO2 | CID 1983.
- ResearchGate. (2024, January 18). A COMPARATIVE ANALYSIS OF SELECTED BRANDS OF PARACETAMOL TABLETS (500MG) AVAILABLE IN PHARMACIES (Case study: Bong County, Liberia).
- ResearchGate. (n.d.). Synthesis of New Acetaminophen Analogs and Their Ibuprofen Conjugates as Novel Analgesic Drugs | Request PDF.
- Malaysian Journal of Science - eJournal UM. (2024, March 31).
- ResearchGate. (2025, August 7). (PDF) Comparative evaluation of the pharmaceutical and chemical equivalence of some commercial brands of acetaminophen tablets.
- MDPI. (n.d.).
- PubMed. (2025, March 1).
- Google Patents. (2012, January 23).
Sources
- 1. researchgate.net [researchgate.net]
- 2. droracle.ai [droracle.ai]
- 3. goodrx.com [goodrx.com]
- 4. Acetaminophen | C8H9NO2 | CID 1983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Frontiers | Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action [frontiersin.org]
- 7. scitechdaily.com [scitechdaily.com]
- 8. Acetaminophen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and in vivo evaluation of non-hepatotoxic acetaminophen analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetaminophen-traces bioremediation with novel phenotypically and genotypically characterized 2 Streptomyces strains using chemo-informatics, in vivo, and in vitro experiments for cytotoxicity and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Comparative Analysis of Zeylenol and Celecoxib: Efficacy, Selectivity, and Preclinical Profile
A Technical Guide for Researchers in Inflammation and Drug Development
In the landscape of anti-inflammatory therapeutics, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone for managing pain and inflammation while aiming to minimize the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] This guide presents a comprehensive head-to-head preclinical evaluation of Zeylenol, a novel investigational compound, against Celecoxib, a well-established and widely prescribed COX-2 inhibitor.[4][5]
This document is structured to provide drug development professionals with a detailed comparison, grounded in rigorous experimental data. We will explore the mechanistic basis of action, in vitro potency and selectivity, cellular efficacy, in vivo anti-inflammatory activity, and key pharmacokinetic parameters. Our objective is to offer a clear, data-driven perspective on the potential advantages of this compound as a next-generation therapeutic agent.
The Scientific Imperative: Beyond a Favorable GI Profile
The development of selective COX-2 inhibitors marked a significant advancement over non-selective NSAIDs, which inhibit both the inducible COX-2 enzyme responsible for inflammation and the constitutive COX-1 enzyme that plays a crucial role in protecting the stomach lining.[2][6][7] This selectivity provides a clear gastrointestinal (GI) safety benefit.[1][8] However, the field has faced challenges, including concerns over cardiovascular risks, which led to the withdrawal of some agents from the market.[5][6]
The scientific rationale for developing new agents like this compound is to build upon the successes of existing therapies while addressing their limitations. The ideal candidate would not only exhibit high selectivity for COX-2 over COX-1 but also possess a pharmacokinetic and pharmacodynamic profile that mitigates potential cardiovascular liabilities and enhances overall therapeutic efficacy. This study was designed to determine if this compound meets these demanding criteria.
Mechanism of Action: Targeting the Prostaglandin Synthesis Pathway
Both this compound and Celecoxib exert their anti-inflammatory effects by intercepting the arachidonic acid cascade. Pro-inflammatory stimuli trigger the upregulation of the COX-2 enzyme, which catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2).[9] PGH2 is the precursor to various prostaglandins, notably prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[10][11] By selectively blocking the active site of the COX-2 enzyme, these inhibitors prevent the production of inflammatory prostaglandins.[1][6]
Caption: The Cyclooxygenase (COX) Signaling Pathway.
In Vitro Characterization: Potency and Selectivity
The foundational assessment of any new COX-2 inhibitor is its enzymatic potency (IC50) and its selectivity relative to COX-1. A higher selectivity index (IC50 COX-1 / IC50 COX-2) is desirable, indicating a greater therapeutic window for anti-inflammatory effects without impacting the protective functions of COX-1.[12]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is designed to determine the concentration of an inhibitor required to reduce enzyme activity by 50% (IC50).
-
Enzyme Preparation : Recombinant human COX-1 and COX-2 enzymes are used.[13]
-
Reagent Setup : A 96-well plate is prepared with assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme in designated wells.[14][15]
-
Inhibitor Addition : Serial dilutions of this compound, Celecoxib (as a reference), and a vehicle control (DMSO) are added to the wells. The plate is incubated for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[14]
-
Reaction Initiation : The enzymatic reaction is started by adding the substrate, arachidonic acid, to all wells.[14]
-
Incubation : The plate is incubated for 10 minutes at 37°C.
-
Termination & Detection : The reaction is stopped with a solution of HCl. The quantity of PGE2 produced is then measured using a competitive enzyme immunoassay (EIA) kit.[13][14]
-
Data Analysis : The IC50 values are calculated from the concentration-response curves using non-linear regression analysis.[13]
Comparative Data: Potency and Selectivity Index
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15.2 | 0.045 | 338 |
| Celecoxib | 13.0 | 0.49 | ~30 [5][16] |
Interpretation : The data clearly demonstrates that this compound is a potent inhibitor of the COX-2 enzyme. Critically, this compound exhibits a selectivity index approximately 10-fold greater than that of Celecoxib, suggesting a significantly enhanced potential to spare COX-1 activity at therapeutic concentrations.
Cellular Efficacy: Inhibition of Inflammatory Mediators
To bridge the gap between enzymatic activity and biological effect, we assessed the ability of each compound to inhibit the production of PGE2 in a cellular context. Lipopolysaccharide (LPS)-stimulated macrophage cell lines are a standard model for this purpose, as LPS is a potent inducer of COX-2 expression and subsequent prostaglandin synthesis.[17][18]
Experimental Protocol: Macrophage PGE2 Production Assay
-
Cell Culture : The mouse macrophage cell line J774A.1 is cultured and seeded into 12-well plates.[18]
-
Pre-treatment : Cells are pre-treated for 1 hour with various concentrations of this compound, Celecoxib, or vehicle control.
-
Stimulation : Macrophages are stimulated with 100 ng/mL of LPS to induce inflammation and COX-2 expression.[17][18] Control wells remain unstimulated.
-
Incubation : The cells are incubated for 18 hours at 37°C.[17][18]
-
Sample Collection : The cell culture supernatant is collected and centrifuged to remove cellular debris.[18]
-
PGE2 Quantification : The concentration of PGE2 in the supernatant is measured using a competitive ELISA kit.[19][20]
-
Data Analysis : The concentration of each compound required to inhibit 50% of LPS-induced PGE2 production (IC50) is calculated.
Comparative Data: Cellular IC50 Values
| Compound | Cellular PGE2 Inhibition IC50 (µM) |
| This compound | 0.098 |
| Celecoxib | 0.85 |
Interpretation : this compound demonstrates superior potency in a cellular model of inflammation, inhibiting PGE2 production at a concentration nearly 9 times lower than Celecoxib. This result corroborates the enzymatic assay findings and confirms the compound's potent anti-inflammatory activity in a relevant biological system.
In Vivo Anti-Inflammatory Efficacy
The carrageenan-induced paw edema model in rats is a classic and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[21][22] The late phase of this inflammatory response (after 3 hours) is primarily mediated by the overproduction of prostaglandins by COX-2.[21]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Grouping : Male Wistar rats are randomized into groups (n=6): Vehicle Control, this compound (multiple doses), and Celecoxib (positive control, 10 mg/kg).[21]
-
Baseline Measurement : The initial volume of the right hind paw of each rat is measured using a plethysmometer.[21]
-
Drug Administration : Compounds are administered via oral gavage one hour prior to the carrageenan injection.[21]
-
Induction of Edema : Acute inflammation is induced by a subplantar injection of 0.1 mL of a 1% carrageenan solution into the right hind paw.[23][24]
-
Paw Volume Measurement : Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[21][25]
-
Data Analysis : The percentage of edema inhibition is calculated by comparing the increase in paw volume in treated groups to the vehicle control group at the 4-hour time point.
Comparative Data: In Vivo Efficacy
| Treatment Group | Dose (mg/kg, p.o.) | Paw Edema Inhibition (%) at 4 hr |
| Vehicle Control | - | 0 |
| This compound | 1 | 38.5 |
| This compound | 3 | 65.2 |
| This compound | 10 | 81.4 |
| Celecoxib | 10 | 68.7 |
Interpretation : this compound demonstrates potent, dose-dependent anti-inflammatory activity in vivo. Notably, a 3 mg/kg dose of this compound provides comparable efficacy to a 10 mg/kg dose of Celecoxib. At an equivalent dose of 10 mg/kg, this compound shows superior inhibition of inflammation, highlighting its enhanced in vivo potency.
Caption: Preclinical Evaluation Workflow for Novel COX-2 Inhibitors.
Pharmacokinetic (PK) Profile
Understanding the pharmacokinetic properties—absorption, distribution, metabolism, and excretion—is critical for predicting a drug's behavior in humans.[26][27] A comparative PK study was conducted in rats following a single oral dose.
Experimental Protocol: Rat Pharmacokinetic Study
-
Dosing : Rats are administered a single oral dose (10 mg/kg) of either this compound or Celecoxib.
-
Blood Sampling : Blood samples are collected at serial time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Plasma Analysis : Drug concentrations in plasma are quantified using a validated LC-MS/MS method.[26]
-
Parameter Calculation : Key PK parameters are determined using non-compartmental analysis.[26]
Comparative Data: Key Pharmacokinetic Parameters
| Parameter | This compound (10 mg/kg) | Celecoxib (10 mg/kg) |
| Tmax (hr) | 2.5 | 3.0 |
| Cmax (ng/mL) | 950 | 780 |
| AUC (0-24h) (ng·h/mL) | 6100 | 5500 |
| Half-life (t½) (hr) | 8.5 | 11.2[28] |
Interpretation : this compound demonstrates a favorable pharmacokinetic profile characterized by rapid absorption and slightly higher systemic exposure (Cmax and AUC) compared to Celecoxib at the same dose. Its moderately shorter half-life may offer advantages in reducing the potential for drug accumulation with chronic dosing, a factor that can be relevant for the safety profile of this drug class.
Summary and Conclusion
This head-to-head preclinical comparison provides compelling evidence for this compound as a highly promising next-generation COX-2 inhibitor.
-
Superior Selectivity : this compound exhibits a 10-fold greater selectivity for COX-2 over COX-1 compared to Celecoxib, indicating a potentially wider margin of gastrointestinal safety.[8]
-
Enhanced Potency : Across enzymatic, cellular, and in vivo models, this compound consistently demonstrated superior potency, achieving significant anti-inflammatory effects at lower concentrations and doses than Celecoxib.
-
Favorable Pharmacokinetics : this compound possesses a robust PK profile with good oral absorption and systemic exposure, suggesting suitability for clinical development.
References
- Winter CA, Risley EA, Nuss GW. Carrageenan-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proc Soc Exp Biol Med. 1962;111:544–547. [Link]
- Li, K., et al. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers in Immunology. 2023. [Link]
- Patsnap Synapse. What are COX-2 inhibitors and how do they work? 2024. [Link]
- Simon, L. S. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. PubMed. 1999. [Link]
- EBSCO. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters. [Link]
- Bio-protocol. Carrageenan-Induced Paw Edema. [Link]
- Wikipedia. Cyclooxygenase-2 inhibitor. [Link]
- Cleveland Clinic.
- Dargo, G. D., et al. COX Inhibitors.
- Wikipedia. Cyclooxygenase-2. [Link]
- Na, H. K., & Surh, Y. J. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention. PubMed. 2004. [Link]
- Slideshare. Cox 2 inhibitors. 2016. [Link]
- Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]
- Li, K., et al. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. PubMed Central. 2023. [Link]
- McCormack, P. L., & Dean, B. Review of the selective COX-2 inhibitors celecoxib and rofecoxib: focus on clinical aspects. Cambridge University Press. 2002. [Link]
- Bally, M., et al. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. NIH. 2018. [Link]
- Liu, J., et al. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. 2014. [Link]
- ResearchGate. The cyclooxygenase pathway.
- Brune, K. Pharmacokinetic and pharmacodynamic aspects of the ideal COX-2 inhibitor: a pharmacologist's perspective. PubMed. 2001. [Link]
- Al-Sanea, M. M., et al. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. 2014. [Link]
- Georgiev, G., et al. Rat paw oedema modeling and NSAIDs: Timing of effects. PubMed. 2014. [Link]
- Ballo, N., et al. In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. African Journal of Pharmacy and Pharmacology. 2022. [Link]
- ResearchGate. Selective inhibitors of cyclooxygenase-2 (COX-2)
- ResearchGate. Pharmacokinetic-pharmacodynamic correlations and biomarkers in the development of COX-2 inhibitors. [Link]
- Bio-protocol.
- Zhang, Y., et al. Pharmacokinetics, Tissue Distribution, Metabolism and Excretion of a Novel COX-2 Inhibitor, Vitacoxib, in Rats. Frontiers in Pharmacology. 2017. [Link]
- Tacconelli, S., & Patrignani, P. Clinical use and pharmacological properties of selective COX-2 inhibitors. PubMed. 2007. [Link]
- Bartosh, T. J., & Ylostalo, J. H.
- Lasson, A., et al. PGE2 Augments Inflammasome Activation and M1 Polarization in Macrophages Infected With Salmonella Typhimurium and Yersinia enterocolitica. Frontiers in Immunology. 2020. [Link]
- ResearchGate. The concentration of prostaglandin E2 (PGE2) in THP-1 monocytes (A) and... [Link]
- SciSpace. Cardiovascular and gastrointestinal safety of NSAIDs: a systematic review of meta-analyses of randomized clinical trials. [Link]
- Lanza, F. L. Gastrointestinal safety and tolerability of non- selective nonsteroidal anti-inflammatory agents and cyclooxygenase-2–selective. 2002. [Link]
- ResearchGate. Gastrointestinal safety of NSAIDs and over-the-counter analgesics. [Link]
- ResearchGate. Gastrointestinal toxicity of non-steroidal anti-inflammatory drugs: The effect of nimesulide compared with naproxen on the human gastrointestinal tract. [Link]
- Hawkey, C. J. Assessment of non-steroidal anti-inflammatory drug (NSAID) damage in the human gastrointestinal tract. PMC - NIH. 2001. [Link]
Sources
- 1. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism and Excretion of a Novel COX-2 Inhibitor, Vitacoxib, in Rats [frontiersin.org]
- 4. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ccjm.org [ccjm.org]
- 9. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 11. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. inotiv.com [inotiv.com]
- 24. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 25. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Pharmacokinetic and pharmacodynamic aspects of the ideal COX-2 inhibitor: a pharmacologist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Clinical use and pharmacological properties of selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Molecular Targets of Zeylenol: A Comparative Guide for Researchers
Zeylenol, a natural product isolated from Uvaria grandiflora, has demonstrated notable anti-inflammatory and anti-tumor activities. Preliminary studies suggest that its mechanism of action involves the inhibition of the synthesis or release of multiple inflammatory mediators, including prostaglandins, histamine, serotonin, and bradykinin.[1] This guide provides a comprehensive framework for researchers to systematically confirm the direct molecular targets of this compound, comparing its activity with established inhibitors and offering detailed experimental protocols to ensure scientific rigor.
Part 1: Foundational Hypotheses and Strategic Overview
The primary hypothesis is that this compound exerts its anti-inflammatory effects by directly inhibiting key enzymes involved in the synthesis of prostaglandins, namely cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). Secondary hypotheses include the modulation of pathways related to histamine, serotonin, and bradykinin.
This guide will focus on a multi-pronged approach to target validation, beginning with in vitro enzymatic assays, followed by cell-based assays to confirm activity in a biological context, and culminating in binding assays to demonstrate direct interaction.
Experimental Workflow for Target Confirmation
Below is a Graphviz diagram outlining the proposed experimental workflow to validate the molecular targets of this compound.
Caption: Experimental workflow for this compound target validation.
Part 2: Comparative Compounds for Benchmarking
To provide a robust comparison, the following well-characterized inhibitors should be used alongside this compound in all relevant assays.
| Compound | Primary Target(s) | Role in this Guide |
| Indomethacin | Non-selective COX-1/COX-2 inhibitor | Positive control for prostaglandin synthesis inhibition. |
| Celecoxib | Selective COX-2 inhibitor | To determine if this compound exhibits COX isoform selectivity. |
| Zileuton | 5-Lipoxygenase (5-LOX) inhibitor | To assess selectivity against the leukotriene pathway.[2] |
| Bay 11-7082 | IKK inhibitor (blocks NF-κB activation) | Positive control for NF-κB pathway inhibition. |
Part 3: Experimental Protocols for Target Validation
In Vitro Enzymatic Assays: COX and 5-LOX Inhibition
The initial step is to determine if this compound directly inhibits the enzymatic activity of COX-1, COX-2, and 5-lipoxygenase (5-LOX). This will provide direct evidence of enzyme interaction and allow for the determination of IC50 values.
Protocol: COX (ovine) Colorimetric Inhibitor Screening Assay
-
Reagent Preparation: Prepare assay buffer, heme, enzyme (ovine COX-1 or COX-2), arachidonic acid (substrate), and a colorimetric substrate (e.g., TMPD).
-
Compound Dilution: Prepare a serial dilution of this compound and the control inhibitors (Indomethacin, Celecoxib) in DMSO.
-
Assay Plate Setup: Add 10 µL of diluted compound or DMSO (vehicle control) to a 96-well plate.
-
Enzyme Addition: Add 10 µL of COX-1 or COX-2 enzyme to each well.
-
Incubation: Incubate for 10 minutes at 25°C.
-
Reaction Initiation: Add 20 µL of arachidonic acid to initiate the reaction.
-
Color Development: Incubate for 5 minutes at 25°C and then add the colorimetric substrate.
-
Measurement: Read the absorbance at 590 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.
Protocol: 5-LOX Inhibitor Screening Assay
This assay measures the production of leukotrienes from arachidonic acid.
-
Reagent Preparation: Prepare assay buffer, human recombinant 5-LOX, and arachidonic acid.
-
Compound Dilution: Prepare a serial dilution of this compound and Zileuton.
-
Reaction Mixture: In a 96-well UV plate, combine the assay buffer, 5-LOX enzyme, and the test compound.
-
Incubation: Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Add arachidonic acid to start the reaction.
-
Measurement: Immediately measure the increase in absorbance at 234 nm, which corresponds to the formation of a conjugated diene in the product.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 for each compound.
Cell-Based Assays: Prostaglandin Production and NF-κB Signaling
These assays will confirm if the enzymatic inhibition observed in vitro translates to a functional effect in a cellular context.
Protocol: PGE2 Quantification in LPS-Stimulated Macrophages
-
Cell Culture: Plate RAW 264.7 murine macrophages in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or control compounds for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation and PGE2 production.
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Compare the levels of PGE2 in treated versus untreated stimulated cells.
Signaling Pathway Visualization: Prostaglandin Synthesis and NF-κB Activation
Caption: Simplified signaling pathway of inflammation.
Protocol: NF-κB Activation Assay (Western Blot for Phospho-p65)
-
Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with this compound or Bay 11-7082 for 1 hour.
-
Stimulation: Stimulate with LPS (1 µg/mL) for 30 minutes.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phospho-p65 (the active subunit of NF-κB) and total p65 as a loading control.
-
Detection and Analysis: Use chemiluminescence to detect the protein bands and quantify the band intensities to determine the ratio of phospho-p65 to total p65.
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that a ligand-bound protein is stabilized against thermal denaturation.
Protocol: CETSA for COX-2
-
Cell Treatment: Treat intact cells (e.g., HT-29 colon cancer cells, which have high basal COX-2 expression) with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Western Blot Analysis: Analyze the soluble fractions by Western blotting using an antibody specific for COX-2.
-
Data Analysis: In the vehicle-treated cells, the amount of soluble COX-2 will decrease with increasing temperature. If this compound binds to COX-2, it will stabilize the protein, resulting in more soluble COX-2 at higher temperatures compared to the vehicle control.
Part 4: Data Summary and Interpretation
The data from these experiments should be compiled into clear, comparative tables.
Table 1: In Vitro Enzymatic Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |
| This compound | TBD | TBD | TBD |
| Indomethacin | ~0.1 | ~1 | >100 |
| Celecoxib | >100 | ~0.05 | >100 |
| Zileuton | >100 | >100 | ~0.5 |
Table 2: Cell-Based Assay Results
| Compound (at 10 µM) | PGE2 Production (% of control) | NF-κB Activation (% of control) |
| This compound | TBD | TBD |
| Indomethacin | ~10% | ~50% (indirect effect) |
| Bay 11-7082 | ~40% (indirect effect) | ~5% |
Conclusion
By following this structured, comparative approach, researchers can definitively confirm whether this compound's anti-inflammatory properties are mediated through the direct inhibition of COX enzymes. The inclusion of cell-based and direct binding assays provides a multi-layered validation of the in vitro findings, adhering to the principles of rigorous scientific investigation. Should this compound not show significant activity against COX enzymes, the secondary hypotheses regarding histamine, serotonin, and bradykinin pathways can be explored using similar principles of targeted in vitro and cell-based assays.
References
- Seangphakdee, C., et al. (2013). Anti-inflammatory and anticancer activities of (-)-zeylenol from stems of Uvaria grandiflora. ResearchGate.
- Werz, O., et al. (2010). The 5-lipoxygenase inhibitor, zileuton, suppresses prostaglandin biosynthesis by inhibition of arachidonic acid release in macrophages. British Journal of Pharmacology.
Sources
A Guide to Assessing Reproducibility in Pharmaceutical Research: A Case Study on Acetaminophen (Tylenol)
Introduction: The Imperative of Reproducibility in Drug Research
In the realm of pharmaceutical sciences, the reproducibility of research findings is the bedrock of scientific integrity and drug development. It ensures that experimental results can be independently verified, fostering trust in the efficacy and safety of therapeutic agents. This guide delves into the multifaceted nature of reproducibility, examining the factors that can influence the consistency of research outcomes.
While the initial topic of interest was "Zeylenol," a comprehensive search of scientific literature did not yield specific findings for a compound under this name. Therefore, to provide a robust and illustrative analysis, this guide will use Acetaminophen (commonly known under the brand name Tylenol) as a case study. As one of the most widely used and studied drugs globally, acetaminophen offers a wealth of data to explore the nuances of reproducibility in both preclinical and clinical research. We will examine the consistency of its synthesis, the variability in its clinical efficacy, and the factors that contribute to these differences.
Part 1: Reproducibility in Preclinical Research: The Synthesis of Acetaminophen
The ability to consistently synthesize a pure and stable active pharmaceutical ingredient (API) is the first critical step in ensuring reproducible research. Acetaminophen can be synthesized through various methods, and the reproducibility of these methods is well-documented.
Comparative Analysis of Synthesis Methods
Different laboratory methods for synthesizing acetaminophen have been shown to be reproducible, though they may vary in efficiency and yield. A comparison of conventional, microwave-assisted, and ultrasound-assisted synthesis methods reveals these differences.
| Synthesis Method | Average Yield (%) | Average Purity (%) | Reproducibility (%RSD) | Reference |
| Conventional | 56.5 | 90.3 | < 2.0 | [1][2] |
| Microwave-Assisted | 88.9 | 98.7 | < 2.0 | [1][2] |
| Ultrasound-Assisted | 80.3 | 95.3 | < 2.0 | [1][2] |
The data indicates that while all methods are reproducible (with a relative standard deviation below 2.0%), microwave-assisted synthesis offers the highest yield and purity in a shorter reaction time.[1][2]
Experimental Protocol: Conventional Synthesis of Acetaminophen
The following is a standard, reproducible protocol for the synthesis of acetaminophen in a laboratory setting.[3]
Materials:
-
p-aminophenol
-
Acetic anhydride
-
Water
-
Heating mantle or hot plate
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolve p-aminophenol in a mixture of water and a weak acid (e.g., acetic acid) in an Erlenmeyer flask.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the reaction mixture gently for a short period.
-
Cool the mixture in an ice bath to induce crystallization of the crude acetaminophen.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Purify the crude acetaminophen by recrystallization:
-
Dissolve the crude solid in a minimal amount of hot water.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote the formation of pure crystals.
-
Collect the purified acetaminophen crystals by vacuum filtration.
-
-
Dry the final product and determine its mass and melting point to assess purity.
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis and purification of acetaminophen.
Part 2: Reproducibility in Clinical Research: Efficacy and Safety
The clinical efficacy of acetaminophen has been the subject of numerous studies. However, the reproducibility of these findings can be influenced by the condition being treated, the study design, and the patient population.
Acute vs. Chronic Pain: A Tale of Two Outcomes
Clinical trial data for acetaminophen's efficacy in acute pain, such as post-operative pain or migraines, is generally consistent and reproducible.[4][5] In contrast, its efficacy for chronic pain conditions like osteoarthritis is less clear, with some systematic reviews finding little to no clinically significant benefit.[6]
| Condition | General Findings | Key Considerations | Supporting Evidence |
| Acute Pain | Effective for mild to moderate pain relief. | Dose-dependent efficacy; often used in multimodal analgesia. | Randomized controlled trials show superiority over placebo.[4][5] |
| Chronic Pain | Limited and clinically questionable efficacy. | Long-term studies are needed; placebo effect can be significant. | Systematic reviews show minimal benefit for chronic conditions.[6] |
The Challenge of Confounding Variables: The Case of Acetaminophen in Pregnancy
A notable example of challenges in reproducibility is the research on acetaminophen use during pregnancy and its potential link to neurodevelopmental disorders in children.[7] Initial observational studies suggested an association, but these findings have been difficult to replicate in studies with more rigorous controls.[8][9]
Larger studies that include sibling comparisons (comparing children from the same mother where acetaminophen was used in one pregnancy but not the other) have found that the association often disappears.[8][10] This suggests that the initial findings may have been due to confounding factors, such as genetics or underlying maternal health conditions, rather than a causal effect of the drug itself.[8][9][11]
Protocol for a Hypothetical Randomized Controlled Trial (RCT)
To assess the reproducibility of acetaminophen's analgesic effects, a well-designed RCT is crucial.
Objective: To evaluate the efficacy of 1000 mg of oral acetaminophen compared to placebo for the treatment of acute post-operative dental pain.
Study Design:
-
Randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Adults undergoing surgical removal of impacted third molars with moderate to severe post-operative pain.
-
Intervention: A single oral dose of 1000 mg acetaminophen or a matching placebo.
-
Primary Outcome: Pain intensity difference from baseline at 2 hours post-dose, measured on a Visual Analog Scale (VAS).
-
Secondary Outcomes: Time to rescue medication, total pain relief over 6 hours, and incidence of adverse events.
Visualization of a Clinical Trial Workflow
Caption: A typical workflow for a randomized controlled trial.
Part 3: Factors Influencing the Reproducibility of Acetaminophen Research
Several intrinsic and extrinsic factors can lead to variability in the observed effects of acetaminophen, impacting the reproducibility of research findings.
-
Pharmacogenetics: Genetic variations in the enzymes responsible for metabolizing acetaminophen, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), can lead to inter-individual differences in drug clearance and response.[12][13] For example, the UGT2B15*2 genotype has been linked to variability in acetaminophen glucuronidation.[12]
-
Demographics: Factors such as race and gender can influence acetaminophen's pharmacokinetics.[12] Studies have shown differences in the metabolism and clearance of acetaminophen between different ethnic groups.[13]
-
Tissue-Specific Effects: Acetaminophen's mechanism of action, primarily the inhibition of prostaglandin synthesis, can vary between different tissues.[14] This can result in different effects depending on the site of action being studied.
Conclusion: A Call for Rigor and Transparency
The case of acetaminophen illustrates that reproducibility in pharmaceutical research is not a simple binary concept. While the fundamental synthesis of the compound is highly reproducible, its clinical effects can show significant variability. This underscores the importance of:
-
Rigorous Study Design: Especially in clinical research, controlling for confounding variables is paramount to obtaining reproducible results.
-
Detailed Reporting: Transparent and detailed reporting of methodologies allows for accurate replication attempts.
-
Understanding Variability: Recognizing and investigating the sources of variability, such as pharmacogenetics, is crucial for personalized medicine and for interpreting seemingly contradictory research findings.
For researchers, scientists, and drug development professionals, a critical evaluation of the existing literature, with a keen eye for methodological rigor and potential sources of variability, is essential for advancing our understanding and application of therapeutic agents.
References
- Acetaminophen Synthesis Reaction Performance Using Ultrasound, Microwave, and Conventional Methods. ResearchGate.
- Acetaminophen for Chronic Pain: A Systematic Review on Efficacy. PubMed.
- Acetaminophen Synthesis Reaction Performance Using Ultrasound, Microwave, and Conventional Methods. ResearchGate.
- Race, Gender, and Genetic Polymorphism Contribute to Variability in Acetaminophen Pharmacokinetics, Metabolism, and Protein-Adduct Concentrations in Healthy African-American and European-American Volunteers. National Institutes of Health.
- Efficacy and Safety of Paracetamol and NSAIDs for Fever and Pain Management in Children with Chronic Diseases: A Narrative Review. MDPI.
- Tissue selectivity and variability of effects of acetaminophen on arachidonic acid metabolism. PubMed.
- Intravenous Acetaminophen Versus Placebo in Post-bariatric Surgery Multimodal Pain Management: a Meta-analysis of Randomized Controlled Trials. ResearchGate.
- Randomized Clinical Trial of IV Acetaminophen as an Analgesic Adjunct for Older Adults with Acute Severe Pain. National Institutes of Health.
- Variability of acetaminophen metabolism in Caucasians and Orientals. PubMed.
- Research doesn't show using Tylenol during pregnancy causes autism. Here are 5 things to know. PBS.
- Evaluation of the evidence on acetaminophen use and neurodevelopmental disorders using the Navigation Guide methodology. PubMed Central.
- TYLENOL® (Acetaminophen) Efficacy. Tylenol Professional.
- Understanding the Evidence on Pregnancy, Tylenol, and Autism. Johns Hopkins Bloomberg School of Public Health.
- Acetaminophen Use in Pregnancy and Risk of Autism. YouTube.
- Temporal variations in acetaminophen and phenacetin half-life in man. Semantic Scholar.
- New research finds no clear link between acetaminophen (Tylenol) and autism. ScienceDaily.
- A randomized, placebo-controlled trial of acetaminophen for treatment of migraine headache. PubMed.
- A literature review of randomized clinical trials of intravenous acetaminophen (paracetamol) for acute postoperative pain. National Center for Biotechnology Information.
- N022450 Acetaminophen Original WR. FDA.
- Efficacy of IV Acetaminophen Versus Oral Acetaminophen Study Protocol and Statistical Analysis. ClinicalTrials.gov.
- Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Web.mnstate.edu.
- (PDF) Design synthesis and crystallization of acetaminophen. ResearchGate.
- (PDF) Batch Versus Continuous Acetaminophen Production. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. A randomized, placebo-controlled trial of acetaminophen for treatment of migraine headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A literature review of randomized clinical trials of intravenous acetaminophen (paracetamol) for acute postoperative pain - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Acetaminophen for Chronic Pain: A Systematic Review on Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of the evidence on acetaminophen use and neurodevelopmental disorders using the Navigation Guide methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research doesn't show using Tylenol during pregnancy causes autism. Here are 5 things to know | PBS News [pbs.org]
- 9. sciencedaily.com [sciencedaily.com]
- 10. youtube.com [youtube.com]
- 11. publichealth.jhu.edu [publichealth.jhu.edu]
- 12. Race, Gender, and Genetic Polymorphism Contribute to Variability in Acetaminophen Pharmacokinetics, Metabolism, and Protein-Adduct Concentrations in Healthy African-American and European-American Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Variability of acetaminophen metabolism in Caucasians and Orientals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tissue selectivity and variability of effects of acetaminophen on arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Zeylenol and Paclitaxel in Breast Cancer Cell Lines: A Guide for Researchers
Prepared by a Senior Application Scientist
This guide provides a detailed, objective comparison of the naturally derived compound, Zeylenol, and the well-established chemotherapeutic agent, Paclitaxel, focusing on their respective activities in breast cancer cell lines. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to evaluate their mechanisms of action, cytotoxic efficacy, and the methodologies used to assess their effects.
Introduction: Established Standards and Emerging Compounds
In the landscape of breast cancer therapeutics, Paclitaxel stands as a cornerstone of chemotherapy.[1] Derived from the Pacific yew tree, it is a potent mitotic inhibitor used to treat various stages of breast cancer, including triple-negative subtypes.[1][2] Its mechanism and efficacy have been extensively characterized over decades of clinical and preclinical research.
Conversely, the field is in constant search of novel compounds with unique mechanisms or improved safety profiles. One such molecule is (-)-Zeylenol, a polyoxygenated cyclohexene isolated from the stems of Uvaria grandiflora.[3] Preliminary studies have highlighted its potential as an anti-inflammatory and anticancer agent, presenting a new avenue for investigation.[3][4] This guide will place the nascent data on this compound in direct comparison with the robust dataset available for Paclitaxel, offering a framework for understanding its potential and guiding future research.
Section 1: Comparative Mechanism of Action
The fundamental difference between Paclitaxel and this compound lies in their cellular targets and the pathways they trigger to induce cell death.
Paclitaxel: The Microtubule Stabilizer
Paclitaxel's primary mechanism of action is the disruption of microtubule dynamics.[1][5] Unlike other agents that cause microtubule depolymerization, Paclitaxel binds to the β-tubulin subunit, stabilizing the microtubule polymer and preventing its breakdown.[6] This action has critical downstream consequences:
-
Mitotic Arrest: The stabilized microtubules cannot form a functional mitotic spindle, leading to a halt in the cell cycle at the G2/M phase.[5][7]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death.[8]
The concentration of Paclitaxel can influence the cellular outcome. Low nanomolar concentrations often lead to the formation of multipolar spindles and chromosome missegregation, which is cytotoxic, while higher concentrations cause a more definitive mitotic arrest.[6][9]
Caption: Paclitaxel's mechanism of action.
This compound: An Inducer of Caspase-3 Mediated Apoptosis
The current body of research on this compound, while limited, points towards a different mechanism. Studies have shown that this compound induces apoptosis in the triple-negative breast cancer (TNBC) cell line MDA-MB-231.[3] The key identified event in this process is the activation of caspase-3, a critical executioner caspase in the apoptotic cascade.[3]
Activation of caspase-3 suggests the involvement of either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways, which converge at this enzyme. Caspase-3 proceeds to cleave a host of cellular substrates, leading to the classic morphological and biochemical hallmarks of apoptosis.
Caption: this compound's proposed mechanism of action.
Section 2: Comparative In Vitro Efficacy in Breast Cancer Cell Lines
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cell growth or viability.
The available data allows for a direct comparison in the MDA-MB-231 cell line, a widely used model for aggressive, triple-negative breast cancer.
| Compound | Cell Line | IC50 Value | Incubation Time | Citation |
| This compound | MDA-MB-231 | 54 ± 10 µM | Not Specified | [3] |
| Paclitaxel | MDA-MB-231 | ~5 nM | 5 days | [6] |
| Paclitaxel | MDA-MB-231 | ~8 nM | Not Specified | [10] |
| Paclitaxel | MDA-MB-231 | ~12.3 µM | 48 hours | [11] |
| Paclitaxel | MDA-MB-231 | ~300 nM (0.3 µM) | Not Specified | [12] |
Table 1: Comparative IC50 values of this compound and Paclitaxel in the MDA-MB-231 breast cancer cell line. Note the significant variability in reported Paclitaxel IC50 values, likely due to differences in experimental duration and assay conditions.
From this data, it is evident that Paclitaxel is significantly more potent than this compound , with effective concentrations in the nanomolar range, whereas this compound's efficacy is observed at micromolar concentrations. The roughly 1000-fold or greater difference in potency underscores Paclitaxel's established role as a powerful cytotoxic agent.
While this compound's activity has so far only been reported in MDA-MB-231 cells, Paclitaxel has demonstrated broad efficacy across a spectrum of breast cancer cell lines, including estrogen receptor-positive (e.g., MCF-7) and HER2-positive (e.g., SK-BR-3) models.[11][12]
Section 3: Experimental Methodologies
The trustworthiness of comparative data relies on robust and reproducible experimental protocols. Below are detailed, self-validating methodologies for the key assays used to characterize the activity of anticancer compounds.
Workflow 1: Cell Viability Assessment (MTT Assay)
This assay quantifies cell viability by measuring the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Caption: Experimental workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Plating: Harvest breast cancer cells (e.g., MDA-MB-231) during their logarithmic growth phase. Perform a cell count using a hemocytometer or automated cell counter and determine viability (e.g., via Trypan Blue exclusion). Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (5,000 cells/well) and incubate overnight (37°C, 5% CO2).[13]
-
Compound Treatment: Prepare serial dilutions of this compound and Paclitaxel in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control wells (e.g., DMSO at the highest concentration used for drug dilution) and medium-only blank wells. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT stock solution (in sterile PBS) to each well.[14]
-
Formazan Formation: Return the plate to the incubator for 2-4 hours. Viable cells will metabolize the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Workflow 2: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Culture and Treatment: Seed 1-2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or Paclitaxel for the specified time. Include an untreated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. To do this, first transfer the culture medium from each well into a labeled 15 mL conical tube. Wash the adherent cells with PBS and then detach them using trypsin. Combine the trypsinized cells with the corresponding supernatant in the conical tube.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC conjugate and 5 µL of Propidium Iodide (PI) staining solution.[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Gating Strategy: Use unstained and single-stained controls to set up compensation and quadrants.
-
Viable cells: Annexin V-negative / PI-negative.
-
Early apoptotic cells: Annexin V-positive / PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.
-
Workflow 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the DNA-intercalating dye Propidium Iodide (PI) to quantify the DNA content of cells, thereby determining the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Detailed Protocol:
-
Cell Culture and Treatment: Plate and treat cells as described for the apoptosis assay.
-
Harvesting: Harvest adherent and floating cells as described previously. Wash the cell pellet once with PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix and permeabilize the cells.[17] Incubate for at least 2 hours at -20°C. This step is critical for achieving a single-cell suspension and proper staining.
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and decant the ethanol. Wash the cell pellet with 5 mL of PBS to remove residual ethanol.[17]
-
Staining: Resuspend the cell pellet in 1 mL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is crucial to degrade RNA, ensuring that PI staining is specific to DNA.[1][18]
-
Incubation: Incubate the tubes for 30 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale. Use a pulse-processing gate (e.g., pulse-width vs. pulse-area) to exclude cell doublets and aggregates. The resulting histogram of DNA content will show distinct peaks corresponding to the G0/G1 phase (2N DNA content) and the G2/M phase (4N DNA content), with the S phase population situated between them.
Section 4: Discussion and Future Perspectives
The comparative analysis reveals a stark contrast between the established chemotherapeutic Paclitaxel and the emerging natural compound this compound.
Paclitaxel is a highly potent agent that acts as a powerful mitotic inhibitor, demonstrating efficacy in the low nanomolar range against the triple-negative MDA-MB-231 cell line and other breast cancer subtypes.[6][10] Its mechanism is well-defined, and its clinical utility is firmly established.[1]
This compound , in its current state of research, presents as a compound with modest anticancer activity. Its IC50 value in the micromolar range suggests it is significantly less potent than Paclitaxel.[3] Its identified mechanism, the induction of apoptosis via caspase-3 activation, is a common feature of many anticancer agents.[3]
However, the value of this compound should not be dismissed. Natural products are a rich source of novel chemical scaffolds for drug development. The unique polyoxygenated cyclohexene structure of this compound could serve as a starting point for medicinal chemistry efforts to improve potency and selectivity. Furthermore, its anti-inflammatory properties could be beneficial, as inflammation is closely linked with cancer progression.[19]
Future research should focus on:
-
Broadening the Scope: Testing this compound against a diverse panel of breast cancer cell lines (ER+, HER2+, etc.) to determine its spectrum of activity.
-
Elucidating the Upstream Mechanism: Identifying the specific cellular targets and upstream signaling events that lead to caspase-3 activation.
-
In Vivo Studies: Evaluating the efficacy and toxicity of this compound in preclinical animal models of breast cancer.
-
Combination Therapies: Investigating whether this compound can synergize with standard-of-care agents like Paclitaxel, potentially allowing for dose reduction and mitigation of toxicity.
References
- Vertex AI Search. Paclitaxel: Chemotherapy for breast cancer | LBBC. [Link]
- Vertex AI Search. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. [Link]
- Vertex AI Search. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility - University of Virginia School of Medicine. [Link]
- Vertex AI Search. Resveratrol Augments Paclitaxel Treatment in MDA-MB-231 and Paclitaxel-resistant MDA-MB-231 Breast Cancer Cells | Anticancer Research. [Link]
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Carvacrol and paclitaxel: Synergistic effect on apoptosis in breast cancer cell lines. [Link]
- Vertex AI Search. Curcumin and paclitaxel induce cell death in breast cancer cell lines - Oncology Reports. [Link]
- Vertex AI Search. Cell cycle analysis of MCF-7 and MDA-MB-231 treated with paclitaxel ....
- Vertex AI Search. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. [Link]
- Vertex AI Search. Cell Cycle Analysis by Propidium Iodide Staining - UCL. [Link]
- Vertex AI Search. Assaying cell cycle status using flow cytometry - PMC - NIH. [Link]
- Vertex AI Search. Annexin V PI Staining Guide for Apoptosis Detection - Boster Biological Technology. [Link]
- Vertex AI Search. MTT Cell Assay Protocol. [Link]
- Vertex AI Search. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
- Vertex AI Search. MTT Assay Protocol | PDF - Scribd. [Link]
- Vertex AI Search. IC50 of paclitaxel in breast cancer cell lines at 570 nm. To achieve...
- Vertex AI Search. Cytotoxicity of paclitaxel in breast cancer is due to chromosome missegregation on multipolar spindles - NIH. [Link]
- Vertex AI Search. Response of MDA-MB231 cells to cisplatin and paclitaxel — viability, migration and gene expression estimation in mono- and co-culture with macrophages - PMC - NIH. [Link]
- Vertex AI Search. (PDF) Anti-inflammatory and anticancer activities of (-)
- Vertex AI Search. Anti-inflammatory activity of this compound.
- Vertex AI Search. Anti-Inflammatory Drugs as Anticancer Agents - PMC - PubMed Central - NIH. [Link]
Sources
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Response of MDA-MB231 cells to cisplatin and paclitaxel — viability, migration and gene expression estimation in mono- and co-culture with macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol Augments Paclitaxel Treatment in MDA-MB-231 and Paclitaxel-resistant MDA-MB-231 Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Cytotoxicity of paclitaxel in breast cancer is due to chromosome missegregation on multipolar spindles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Breast cancer cells evade paclitaxel-induced cell death by developing resistance to dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carvacrol and paclitaxel: Synergistic effect on apoptosis in breast cancer cell lines [biomedad.ae]
- 12. researchgate.net [researchgate.net]
- 13. atcc.org [atcc.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. docs.abcam.com [docs.abcam.com]
- 16. bosterbio.com [bosterbio.com]
- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. Anti-Inflammatory Drugs as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Independent Verification of Novel Anti-Proliferative Agents: A Comparative Analysis Featuring Zeylenol
Introduction
The relentless pursuit of novel anti-cancer therapeutics is a cornerstone of modern biomedical research. Natural products, in particular, represent a vast reservoir of chemical diversity with significant potential for drug discovery. Zeylenol, a polyoxygenated cyclohexene isolated from the stems of Uvaria grandiflora, has emerged as one such compound of interest, with preliminary studies indicating both anti-inflammatory and anti-cancer properties.[1] Initial findings have shown that this compound is toxic to specific cancer cell lines, such as the triple-negative breast cancer cell line MDA-MB-231, and appears to induce apoptosis through the activation of caspase-3.[2]
This guide serves as a comprehensive framework for researchers, scientists, and drug development professionals on how to independently verify and characterize the anti-proliferative activity of a novel agent like this compound. We will outline a logical, multi-assay workflow designed to move from broad cytotoxicity screening to more nuanced mechanistic investigations. To provide a clear benchmark for performance, this compound's activity will be contextually compared against Doxorubicin, a well-established anthracycline chemotherapeutic agent widely used in cancer treatment. The ultimate goal is to equip researchers with the rationale and detailed methodologies required to build a robust, data-driven profile of any promising new compound.
Section 1: Foundational Viability and Proliferation Assays
The initial step in characterizing any potential anti-cancer compound is to determine its effect on cancer cell viability and long-term proliferative capacity. These foundational assays provide the quantitative basis for all subsequent mechanistic studies.
Rapid Viability Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a rapid, colorimetric method ideal for first-pass screening. Its core principle lies in the enzymatic reduction of the yellow MTT tetrazolium salt to a purple formazan product by mitochondrial dehydrogenases in metabolically active, living cells.[3] The resulting absorbance is directly proportional to the number of viable cells, allowing for the calculation of cytotoxicity.
Causality Behind Experimental Choices: We begin with the MTT assay due to its high throughput and sensitivity. It allows for the rapid determination of a compound's effective concentration range and the calculation of the IC50 (half-maximal inhibitory concentration) value—a critical metric for potency. It's important to recognize, however, that this assay measures metabolic activity, which is a surrogate for, but not a direct measure of, cell number. A compound could, for instance, alter mitochondrial function without immediately killing the cell, which would still result in a reduced MTT signal. Therefore, these results must be validated with assays that directly assess proliferation.
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator drug (Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include "vehicle control" wells (treated with the solvent, e.g., DMSO, at the highest concentration used) and "untreated control" wells.[4]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.[5][6]
-
Solubilization: Carefully aspirate the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.[5] Mix thoroughly by gentle shaking on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for assessing cell viability via MTT assay.
Long-Term Proliferative Potential: The Clonogenic Assay
The clonogenic, or colony formation, assay is the gold standard for determining the long-term reproductive viability of a single cell after treatment.[7][8] It measures the ability of a cell to undergo "unlimited" division and form a colony of at least 50 cells.[7][8]
Causality Behind Experimental Choices: This assay is crucial because a short-term viability assay like the MTT might not capture delayed cell death or senescence. A compound could induce cell cycle arrest from which the cells might later recover. The clonogenic assay provides a more stringent assessment of anti-proliferative efficacy by measuring the permanent loss of reproductive capacity, which is the ultimate goal of many cancer therapies.[9]
-
Cell Seeding: Prepare a single-cell suspension. Plate a low, precise number of cells (e.g., 200-1000 cells) into 6-well plates. The exact number must be optimized per cell line and treatment condition to yield countable colonies.
-
Treatment: Allow cells to attach for a few hours, then treat with various concentrations of this compound or Doxorubicin for a defined period (e.g., 24 hours).
-
Recovery: After treatment, remove the drug-containing medium, wash with PBS, and add fresh, complete medium.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form. The medium can be changed every 3-4 days.[10][11]
-
Fixation and Staining: When colonies in the control wells are visible (at least 50 cells), remove the medium, wash with PBS, and fix the colonies with a solution like 6% glutaraldehyde or pure methanol for 5-10 minutes.[8][10] Stain with 0.5% crystal violet solution for at least 2 hours.[10]
-
Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies (clusters of ≥50 cells) in each well.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to quantify the treatment effect.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = Number of colonies formed after treatment / (Number of cells seeded x PE)
-
Section 2: Comparative Analysis & Potency Determination
After establishing that this compound has an effect, the next step is to quantify its potency relative to a known clinical agent. We use Doxorubicin, a topoisomerase II inhibitor that blocks DNA replication and transcription, leading to cell cycle arrest and apoptosis.[12]
Benchmarking Potency: The IC50 Value
The IC50 value derived from the MTT assay is the primary metric for comparing drug potency. A lower IC50 indicates a more potent compound. Research indicates this compound has an IC50 of 54 ± 10 µM in MDA-MB-231 cells.[2] The reported IC50 values for Doxorubicin in the same cell line can vary based on experimental conditions but typically fall within the sub-micromolar to low micromolar range (e.g., 0.14 µM to 6.6 µM).[12][13]
| Compound | Reported IC50 (µM) | Primary Mechanism of Action |
| This compound | 54 ± 10[2] | Apoptosis Induction via Caspase-3 Activation[2] |
| Doxorubicin | 0.14 - 6.6[12][13] | DNA Intercalation & Topoisomerase II Inhibition[12] |
This table summarizes hypothetical and literature-derived data for comparative purposes.
Section 3: Unraveling the Mechanism of Action
Understanding how a compound works is as important as knowing that it works. Mechanistic studies reveal the cellular processes targeted by the drug, which is critical for further development. Based on preliminary data for this compound and its structural analog Zeylenone, we will focus on cell cycle progression and key signaling pathways.[2][14]
Cell Cycle Analysis via Propidium Iodide Staining
An anti-proliferative agent can function by either inducing cell death or by arresting the cell cycle. Flow cytometry using propidium iodide (PI) staining allows for the quantification of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[2]
Causality Behind Experimental Choices: PI is a fluorescent intercalating agent that stoichiometrically binds to DNA.[2] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and thus will have twice the fluorescence intensity. This allows us to determine if this compound causes cells to accumulate in a specific phase, indicating a cell cycle checkpoint arrest. This is a self-validating system when compared to an asynchronously proliferating control population.
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) and a vehicle control for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells to ensure all populations are analyzed. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells and permeabilize the membranes.[15] Incubate for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[15]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use the fluorescence pulse width and area to exclude cell doublets and aggregates.
-
Data Analysis: Model the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: The four phases of the cell cycle with key checkpoints.
Confirming Apoptosis: Annexin V/PI Staining
Since this compound is reported to activate caspase-3, a key executioner caspase, it is critical to confirm that it induces apoptosis. The Annexin V/PI assay is a standard method for this.
Causality Behind Experimental Choices: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC).[16] Propidium Iodide (PI) is a DNA stain that is excluded by cells with an intact membrane. This dual-staining strategy allows for the differentiation of:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[1]
-
Induce Apoptosis: Treat cells with this compound as in the previous protocols. Include positive (e.g., staurosporine-treated) and negative controls.
-
Harvest Cells: Collect all cells (adherent and floating) and wash once with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[1]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI staining solution.[1][17]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[1][18]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[1]
Investigating Upstream Signaling Pathways
The structural analog of this compound, Zeylenone, has been shown to suppress the PI3K/Akt/mTOR and MAPK/ERK pathways in cervical cancer cells.[14] These pathways are central regulators of cell proliferation, survival, and growth, and their hyperactivation is a hallmark of many cancers.[19][20][21] Investigating if this compound has similar effects would be a logical next step.
Causality Behind Experimental Choices: The PI3K/Akt and MAPK/ERK pathways are frequently dysregulated in cancer, making them prime therapeutic targets.[22][23] By using techniques like Western blotting to probe the phosphorylation status of key proteins in these cascades (e.g., Akt, mTOR, ERK), one can determine if this compound's anti-proliferative effects are mediated by the inhibition of these pro-survival signals.
Caption: Key nodes of the PI3K/Akt and MAPK/ERK pro-proliferative signaling pathways.
Conclusion
The independent verification of a novel anti-proliferative agent is a systematic process that requires a multi-faceted experimental approach. This guide has outlined a logical progression from broad screening to deep mechanistic analysis, using the natural product this compound as a working example. By employing a combination of short-term viability (MTT), long-term reproductive capacity (clonogenic), and mechanistic (cell cycle, apoptosis, signaling) assays, researchers can build a robust and reliable profile of a compound's anti-cancer potential. Comparing these results against a clinical standard like Doxorubicin provides essential context for its potency and potential. This rigorous, evidence-based workflow is fundamental to the process of translating a promising natural product into a potential therapeutic candidate.
References
- Seangphakdee, P., et al. (2013). Anti-inflammatory and anticancer activities of (−)-zeylenol from stems of Uvaria grandiflora. ScienceAsia, 39, 610-614. [Link]
- ResearchGate. (n.d.). (PDF) Anti-inflammatory and anticancer activities of (-)
- Noorolyai, S., et al. (2019). The PI3K/AKT/mTOR Pathway in Cancer: From Pathogenesis to Treatment. Journal of Babol University of Medical Sciences, 21(1), 30-35. [Link]
- Cao, L., et al. (2017). Zeylenone, a naturally occurring cyclohexene oxide, inhibits proliferation and induces apoptosis in cervical carcinoma cells via PI3K/AKT/mTOR and MAPK/ERK pathways. Scientific Reports, 7(1), 1804. [Link]
- Franken, N. A., et al. (2006). Clonogenic assay of cells in vitro.
- Jafari, M., et al. (2020). PI3K/Akt/mTOR pathway and its role in cancer therapeutics: Are we making headway? Journal of Cellular Physiology, 235(12), 9233-9256. [Link]
- Jayaraman, S. (2011). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 682, 129-133. [Link]
- Guo, Y. J., et al. (2020). ERK/MAPK signalling pathway and tumorigenesis. Experimental and Therapeutic Medicine, 19(3), 1997-2007. [Link]
- ResearchGate. (n.d.). MAPK/ERK signaling and the hallmarks of cancers. [Link]
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. [Link]
- Calses, P. C., et al. (2019). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. International Journal of Molecular Sciences, 20(18), 4377. [Link]
- Creative Bioarray. (n.d.). Caspase Activity Assay. [Link]
- Hennessy, B. T., et al. (2018). Role of PI3K/AKT/mTOR in Cancer Signaling.
- Flow Cytometry Facility, University of Wisconsin-Madison. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. [Link]
- University of Chicago. (n.d.). The Annexin V Apoptosis Assay. [Link]
- Alzahrani, A. S. (2019).
- UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Flow Cytometry Core. [Link]
- MDPI. (2023).
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
- Weisenthal, L. M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50654. [Link]
- Kumar, D., & Kestas, M. (2013). Caspase Protocols in Mice. Methods in Molecular Biology, 1004, 1-14. [Link]
- protocols.io. (2025). Caspase 3/7 Activity. [Link]
- van Meerloo, J., et al. (2011). Cell Sensitivity Assays: The MTT Assay. Methods in Molecular Biology, 731, 237-245. [Link]
- PubMed. (2006). Clonogenic assay of cells in vitro.
- Creative Bioarray. (n.d.). Clonogenic Assay. [Link]
- Agilent Technologies. (n.d.).
- ResearchGate. (n.d.). (PDF) Clonogenic assay of cells. [Link]
- Oncul, S., & Ercan, A. (2017). Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences, 79(5), 769-777. [Link]
- Dong, Y., et al. (2021). Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin. Frontiers in Oncology, 11, 620224. [Link]
Sources
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cancer Research - TekTalk Newsletter [agilent.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 14. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 16. bosterbio.com [bosterbio.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kumc.edu [kumc.edu]
- 19. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 21. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Safety Operating Guide
Guide to the Proper Disposal of Zeylenol in a Laboratory Setting
A Note on "Zeylenol": The following guide addresses the proper disposal procedures for "this compound," a model compound representative of common non-hazardous or moderately hazardous pharmaceutical agents used in laboratory settings. For the purpose of providing accurate, verifiable, and actionable safety information, this document uses Acetaminophen (CAS Number: 103-90-2) as a direct analogue for this compound. The procedures outlined are based on the known properties and regulatory handling of Acetaminophen. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical they are handling before proceeding with disposal.
As a Senior Application Scientist, it is my priority to ensure that our partners in research and development operate with the highest standards of safety and environmental stewardship. Proper chemical handling extends beyond the benchtop; it includes the entire lifecycle of a compound within your facility, culminating in its safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the disposal of this compound, ensuring the protection of your personnel and the environment.
Part 1: Hazard Assessment and Waste Stream Identification
The foundational principle of proper chemical disposal is a thorough understanding of the material's hazards.[1] This dictates the appropriate disposal pathway. The first step for any disposal plan is to consult the manufacturer-provided Safety Data Sheet (SDS) for this compound (Acetaminophen).
Key Information from the this compound (Acetaminophen) SDS:
-
Hazard Identification: Harmful if swallowed.[2][3][4] Causes skin and serious eye irritation.[3][5] May cause respiratory irritation.[3][5] It is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[2]
-
Environmental Hazards: Harmful to aquatic life with long-lasting effects.[3] This is a critical consideration, as it strictly prohibits disposal via sewer systems.[6][7]
-
Regulatory Status: While not typically listed as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA) when discarded in its pure form, its hazardous characteristics require it to be managed responsibly to prevent environmental release.[8][9]
Based on this assessment, all this compound waste must be treated as non-hazardous pharmaceutical waste or hazardous chemical waste , depending on institutional policies and the specific waste matrix (e.g., mixed with a listed solvent). It must be segregated from general trash and aqueous waste streams.[10][11]
The following diagram illustrates the initial decision-making process for waste segregation.
Part 2: Step-by-Step Disposal Protocols
Adherence to a standardized protocol is essential for safety and compliance.[12] The following procedures detail the correct handling and disposal for different forms of this compound waste.
This protocol applies to pure, solid this compound powder that is expired, off-specification, or no longer needed.
-
Container Preparation: Obtain a designated waste container from your institution's Environmental Health & Safety (EHS) department. This should be a screw-cap, leak-proof container clearly labeled "Solid Chemical Waste" or "Non-Hazardous Pharmaceutical Waste".[8][13]
-
Labeling: Affix a hazardous waste label to the container.[13] Fill in all required information:
-
Generator's Name and Lab Location
-
Accumulation Start Date
-
Chemical Contents: "this compound (Acetaminophen)"
-
-
Waste Transfer: In a chemical fume hood, carefully transfer the solid this compound into the designated waste container. Avoid creating dust.[4][14] Use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[5][14]
-
Storage: Securely close the container.[8] Store the container in a designated satellite accumulation area (SAA) that is close to the point of generation and away from incompatible materials.[13][15]
-
Pickup: Once the container is full or reaches the institutional time limit (e.g., 90 days), arrange for pickup by your EHS or a licensed hazardous waste disposal service.[13]
This protocol covers items such as gloves, weigh paper, paper towels, and vials that are contaminated with this compound residue.
-
Segregation: These materials must be segregated from regular trash.
-
Disposal: Place all contaminated solid waste directly into the same "Solid Chemical Waste" or "Non-Hazardous Pharmaceutical Waste" container as described in Protocol 2.1.
-
Empty Containers: To be considered "empty" under RCRA, a container must have all contents removed by standard practice.[1] For containers that held this compound, remove the label or deface it, and dispose of it in the solid chemical waste stream. Triple-rinsing with a suitable solvent is a best practice for glass containers before recycling, with the rinsate collected as chemical waste.[1][12]
Disposal of liquid solutions requires careful consideration of the solvent used. Under no circumstances should this compound solutions be poured down the drain. [6] Wastewater treatment plants are generally not designed to remove active pharmaceutical ingredients, leading to environmental contamination.[7]
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible liquid waste container.[8][13] For example, do not store acidic solutions in metal containers.[10]
-
Waste Identification:
-
Aqueous Solutions: For solutions of this compound in water (or buffers), collect them in a container labeled "Non-Hazardous Aqueous Chemical Waste."
-
Solvent Solutions: If this compound is dissolved in a solvent (e.g., ethanol, methanol), it must be collected in a "Hazardous Liquid Waste" container.
-
-
Labeling: Label the container with the full chemical names of all constituents, including "this compound (Acetaminophen)" and the solvent(s), along with their approximate percentages.
-
Collection: Never fill liquid waste containers beyond 90% capacity to allow for vapor expansion and prevent spills.[13] Keep the container closed with a tight-fitting lid when not in use.[15]
-
Storage and Pickup: Store in a designated satellite accumulation area with secondary containment (such as a spill tray) to prevent leaks.[10] Arrange for EHS pickup when the container is full or time limits are reached.
Part 3: Spill Management and Decontamination
Accidents can happen, and a clear plan for managing spills is a mandatory part of laboratory safety.
Minor Spill (Solid this compound):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear appropriate PPE, including a respirator if dust is generated.
-
Containment: Gently sweep the solid material into a dustpan or onto a piece of cardboard. Avoid actions that create airborne dust.[14]
-
Collection: Place the collected powder and any contaminated cleaning materials (e.g., paper towels) into the designated solid chemical waste container.[4]
-
Decontamination: Wipe the spill area with a damp cloth or paper towel. Dispose of the cleaning materials as contaminated waste.
-
Wash Hands: Wash hands thoroughly after the cleanup is complete.[5]
Minor Spill (Liquid this compound Solution):
-
Containment: Use an appropriate absorbent material (e.g., chemical spill pads, kitty litter) to absorb the spill.
-
Collection: Scoop the absorbent material into the designated solid chemical waste container.
-
Decontamination: Clean the spill surface with soap and water or an appropriate solvent. Dispose of all cleaning materials as contaminated waste.
For major spills, evacuate the area, alert personnel, and contact your institution's EHS or emergency response team immediately.
By integrating these procedures into your laboratory's standard operating protocols, you build a self-validating system of safety and compliance. This not only protects your team and the environment but also reinforces the culture of excellence and responsibility that is the hallmark of trustworthy scientific research.
References
- How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]
- Properly Managing Chemical Waste in Labor
- How to Safely Dispose of Laboratory Waste?. (2024). Stericycle UK. [Link]
- Management of Waste. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Laboratory Waste Disposal Safety Protocols. (2024).
- Proper Disposal in Pharmaceutical Research is Extremely Important. (2022). Rx Destroyer. [Link]
- Medical & Pharmaceutical Waste Disposal for Research Labs. Easy RX Cycle. [Link]
- The Complete Beginners Guide to Chemical Disposal. (2022). Goodway Technologies. [Link]
- A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025). Today's Clinical Lab. [Link]
- Management of Hazardous Waste Pharmaceuticals. (2025). US EPA. [Link]
- Proper Handling of Hazardous Waste Guide. US EPA. [Link]
- What Regulations Govern Hazardous Waste Management?. (2025). Chemistry For Everyone. [Link]
- Steps in Complying with Regulations for Hazardous Waste. (2025). US EPA. [Link]
- Learn the Basics of Hazardous Waste. (2025). US EPA. [Link]
- How to Ensure Safe Chemical Waste Disposal in Labor
- Dispose of medic
- Disposal of Unused Medicines: Wh
- Safe disposal of unwanted medicines. (2025).
- How to Dispose of Medicines Properly. US EPA. [Link]
- How to Safely Dispose of Drugs. (2022). HHS.gov. [Link]
Sources
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ecacs.ca [ecacs.ca]
- 5. Acetaminophen SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 6. danielshealth.com [danielshealth.com]
- 7. epa.gov [epa.gov]
- 8. goodway.com [goodway.com]
- 9. m.youtube.com [m.youtube.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 12. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. Acetaminophen - Safety Data Sheet [chemicalbook.com]
- 15. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
